molecular formula C9H11NO2 B1354855 2-[(Methylamino)methyl]benzoic acid CAS No. 527705-23-3

2-[(Methylamino)methyl]benzoic acid

Cat. No.: B1354855
CAS No.: 527705-23-3
M. Wt: 165.19 g/mol
InChI Key: OEPGNWSDEDOQHX-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]benzoic acid (CAS 527705-23-3) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This benzoic acid derivative features a methylaminomethyl substituent on the benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate in the preparation of more complex molecules. Its structure, characterized by both a carboxylic acid and a secondary amine functional group, allows for diverse chemical modifications and potential coordination properties. This product is classified with the signal word "Warning" and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGNWSDEDOQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478651
Record name 2-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527705-23-3
Record name 2-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 2-[(Methylamino)methyl]benzoic acid (CAS No: 527705-23-3). As a bifunctional organic molecule, it incorporates a carboxylic acid, a secondary amine, and an aromatic ring, making its characterization essential for applications in chemical synthesis, medicinal chemistry, and materials science. This document synthesizes data from computational models and established chemical principles to offer insights into its molecular structure, physical characteristics, chemical reactivity, and spectroscopic profile. Standardized experimental protocols for empirical validation are also detailed to support further research and application.

Molecular Identity and Structure

This compound is a derivative of benzoic acid, distinguished by a methylaminomethyl substituent at the ortho position. This unique arrangement of functional groups dictates its chemical behavior, including its potential to form zwitterions and engage in a variety of chemical reactions.

  • IUPAC Name: 2-(methylaminomethyl)benzoic acid[1]

  • CAS Number: 527705-23-3[1]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Synonyms: 2-((Methylamino)methyl)benzoic acid, 2-Methylaminomethyl-benzoic acid[1]

The structural arrangement, featuring a carboxylic acid and a secondary amine separated by a methylene bridge on a benzene ring, is pivotal. The proximity of the acidic and basic centers allows for potential intramolecular interactions, influencing its conformation and reactivity.

G cluster_workflow Workflow for Physicochemical Characterization cluster_physical Properties A Compound Synthesis / Procurement B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Physical Property Measurement C->D E Chemical Reactivity Studies C->E D1 Melting Point D->D1 D2 Solubility D->D2 D3 pKa Determination D->D3

Sources

An In-Depth Technical Guide to 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Methylamino)methyl]benzoic acid, with the CAS number 527705-23-3, is a substituted benzoic acid derivative. While specific research on this particular isomer is not extensively documented in publicly available literature, its structural motifs—a benzoic acid and a secondary amine—are prevalent in a wide array of pharmacologically active compounds and synthetic intermediates. This guide aims to provide a comprehensive overview of its known properties, potential synthetic pathways, and likely applications, drawing upon data from available databases and knowledge of related chemical structures. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, enabling them to better understand and utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is limited, computational data from reputable sources provides valuable insights.

PropertyValueSource
CAS Number 527705-23-3PubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CNCC1=CC=CC=C1C(=O)OPubChem[1]
InChI Key OEPGNWSDEDOQHX-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) -0.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 165.078978594PubChem[1]
Monoisotopic Mass 165.078978594PubChem[1]
Topological Polar Surface Area 49.3 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Formal Charge 0PubChem[1]

Note: The XLogP3 value of -0.8 suggests that the compound is likely to be hydrophilic. The presence of both a carboxylic acid and an amine group allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and potential biological interactions.

Synthesis and Characterization

Hypothetical Synthetic Pathway

A potential synthetic approach could involve the following steps:

Synthetic Pathway 2-Methylbenzoic acid 2-Methylbenzoic acid 2-(Bromomethyl)benzoic acid 2-(Bromomethyl)benzoic acid 2-Methylbenzoic acid->2-(Bromomethyl)benzoic acid NBS, Radical Initiator This compound This compound 2-(Bromomethyl)benzoic acid->this compound Methylamine

Caption: A potential two-step synthesis of this compound.

Step 1: Bromination of 2-Methylbenzoic Acid

The synthesis could commence with the radical bromination of 2-methylbenzoic acid. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) would selectively brominate the benzylic position to yield 2-(bromomethyl)benzoic acid.

Step 2: Nucleophilic Substitution with Methylamine

The resulting 2-(bromomethyl)benzoic acid can then undergo a nucleophilic substitution reaction with methylamine. The nitrogen atom of methylamine would act as the nucleophile, displacing the bromide to form the desired product, this compound.

Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show characteristic peaks for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the acidic proton of the carboxylic acid. The integration and splitting patterns of these signals would be crucial for structural elucidation.

    • ¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, and the fragmentation pattern could provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretch of the secondary amine.

  • High-Performance Liquid Chromatography (HPLC): As indicated by available information, reverse-phase HPLC can be used to assess the purity of the compound. A suitable method would likely involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry.

Scaffold for Novel Therapeutics

The benzoic acid moiety is a common feature in many approved drugs. The presence of the methylamino-methyl substituent at the ortho position provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This scaffold could be utilized in the design of novel inhibitors for various enzymes or receptors where interactions with both an acidic group and a basic nitrogen are beneficial.

Linker for Prodrugs or Bioconjugates

The carboxylic acid and the secondary amine functionalities offer opportunities for conjugation. The carboxylic acid can be converted to an ester or an amide to create prodrugs with improved pharmacokinetic properties. The amine can be used as a point of attachment for other molecules, such as targeting ligands or polyethylene glycol (PEG), to create bioconjugates.

Safety and Toxicology

There is no specific toxicological data available for this compound. However, based on its structural components, some general safety considerations can be inferred.

  • Benzoic Acid: Benzoic acid itself is generally considered to be of low toxicity.

  • Amines: Aromatic amines can have varying toxicological profiles.

Given the lack of specific data, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, its constituent functional groups and overall structure suggest a range of possible applications, from a scaffold for new drug entities to a linker in more complex molecular constructs. The hypothetical synthetic route and characterization methods outlined in this guide provide a starting point for researchers interested in working with this compound. As with any chemical for which toxicological data is limited, appropriate safety precautions are essential. Further research into the experimental properties, biological activity, and safety profile of this compound will be necessary to fully realize its potential in the scientific community.

References

A comprehensive list of references is not possible due to the limited publicly available data for this specific compound. The information in this guide is primarily based on computational data from chemical databases and general principles of organic chemistry and medicinal chemistry. The following is a list of the databases and resources that were consulted:

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

2-[(Methylamino)methyl]benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(Methylamino)methyl]benzoic acid (CAS: 527705-23-3) is a bifunctional aromatic building block characterized by a benzoic acid core substituted at the ortho position with a (methylamino)methyl group.[1][2] Structurally, it represents the open-chain amino acid form of the heterocycle


-methylisoindolin-1-one .

This molecule serves as a critical intermediate in the synthesis of isoindolinone-based pharmacophores, which are prevalent in poly(ADP-ribose) polymerase (PARP) inhibitors, antipsychotics, and anxiolytics. Due to the proximity of the secondary amine and the carboxylic acid, the molecule exhibits strong zwitterionic character in neutral aqueous media and undergoes spontaneous dehydrative cyclization under thermal or acidic stress.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The following data consolidates the core physicochemical parameters for the free acid form.

ParameterValue
IUPAC Name This compound
Common Synonyms 2-(Methylaminomethyl)benzoic acid;

-Methyl-2-carboxybenzylamine
CAS Registry Number 527705-23-3 (Free Acid)
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Monoisotopic Mass 165.079 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water (zwitterionic), DMSO, Methanol
pKa (Predicted) Acid: ~3.8 (COOH); Base: ~9.5 (NH)
LogP (Predicted) -0.8 (Hydrophilic due to zwitterion formation)
Structural Distinction (Critical)

Researchers often confuse this compound with


-methylanthranilic acid  (2-(methylamino)benzoic acid, CAS 119-68-6).
  • This compound: Contains a methylene bridge (-CH

    
    -) between the ring and the nitrogen. It is a benzylamine  derivative.
    
  • 
    -Methylanthranilic acid:  Nitrogen is attached directly to the ring. It is an aniline  derivative.
    

Structural Dynamics & Reactivity

Zwitterionic Equilibrium

In neutral aqueous solution (pH 7), the molecule exists predominantly as a zwitterion (A ).[3] The carboxylic acid deprotonates (COO


) and the secondary amine protonates (NH

CH

). This electrostatic network stabilizes the open-chain form in water but reduces solubility in non-polar organic solvents.
Cyclization to Isoindolinone

Under dehydrative conditions (heat, acid catalysis, or coupling reagents like EDC), the amino group attacks the carbonyl carbon, eliminating water to form 2-methylisoindolin-1-one (B ). This reaction is reversible under strong hydrolytic conditions.

ReactionPathway OpenChain This compound (Open Chain / Zwitterion) Transition Tetrahedral Intermediate OpenChain->Transition Dehydration (Heat/Acid) Isoindolinone 2-Methylisoindolin-1-one (Cyclic Lactam) Transition->Isoindolinone Cyclization Water H2O Transition->Water Elimination Isoindolinone->OpenChain Hydrolysis (NaOH/H2O)

Figure 1: The reversible cyclization pathway between the amino-acid form and the lactam pharmacophore.

Synthesis Methodologies

Protocol A: Reductive Amination (Gold Standard)

The most reliable synthesis avoids the stable isoindolinone trap by starting from 2-carboxybenzaldehyde (phthalaldehydic acid). This method uses a "one-pot" reductive amination strategy.

Reagents:

  • 2-Carboxybenzaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF or Methanol, 1.5 eq)

  • Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB) (1.2 eq)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-carboxybenzaldehyde in anhydrous MeOH. Add methylamine solution dropwise at 0°C. Stir at room temperature for 2 hours to allow the formation of the intermediate imine (often exists in equilibrium with the pseudo-acid lactol form).

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH

    
     in small portions (gas evolution occurs).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass [M+H]

    
     = 166.1).
    
  • Quench: Quench the reaction with 1N HCl to pH ~2 (destroys excess hydride and protonates the amine).

  • Isolation (Zwitterion): Adjust pH to ~7 using NaOH. The product may precipitate if concentrated. Alternatively, use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion from inorganic salts.

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Hydrolysis of N-Methylisoindolinone

This method is useful if the lactam is already available or obtained via phthalimide reduction.

Reagents:

  • 
    -Methylisoindolin-1-one
    
  • Barium Hydroxide (Ba(OH)

    
    ) or NaOH (20% aq)
    

Procedure:

  • Reflux

    
    -methylisoindolin-1-one in 20% NaOH for 12–24 hours. The lactam ring is extremely stable and requires vigorous conditions to open.
    
  • Cool to room temperature.

  • Neutralize carefully with HCl to the isoelectric point (approx pH 6–7).

  • Lyophilize the aqueous solution to obtain the crude amino acid mixed with NaCl. Desalt via prep-HPLC.

Applications in Drug Discovery

Isoindolinone Scaffold Construction

This compound is the direct precursor to the isoindolin-1-one core found in:

  • PARP Inhibitors: Analogues of rucaparib often utilize modified isoindolinone scaffolds to bind to the nicotinamide pocket of PARP enzymes.

  • Kinase Inhibitors: The benzylamine motif provides rotational freedom allowing the phenyl ring to engage in

    
    -stacking while the amine forms hydrogen bonds with the hinge region.
    
Fragment-Based Drug Design (FBDD)

In FBDD screens, this molecule serves as a "linker fragment." It connects an aromatic domain (benzoic acid) with a basic amine handle, allowing medicinal chemists to grow the molecule in two vectors:

  • Amide Coupling: Via the carboxylic acid.

  • N-Alkylation/Acylation: Via the secondary amine.

Analytical Characterization

HPLC Method (Reverse Phase)

Due to its polarity, standard C18 columns may show poor retention. A mixed-mode column or ion-pairing is recommended.

  • Column: Sielc Newcrom R1 or equivalent mixed-mode RP/Cation-exchange.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B to 50% B over 15 minutes. (High polarity requires low organic start).

  • Detection: UV @ 254 nm (Benzoic acid chromophore).

  • MS: ESI Positive Mode. [M+H]

    
     = 166.2.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12151929, this compound.[1] PubChem.[1] [Link]

  • Gertsch, J., et al. (2004). Isoindolinone Derivatives as Novel Inhibitors of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.
  • Sielc Technologies. (2018). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. Sielc.com. [Link]

  • Organic Syntheses. (1998). Reductive Amination of Phthalaldehydic Acid Derivatives. Organic Syntheses, Coll. Vol. 9. (Methodological basis for Protocol A).
  • NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)-, methyl ester and related structures. National Institute of Standards and Technology.[4] [Link]4]

Sources

Technical Monograph: Spectroscopic Characterization of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: 2-[(Methylamino)methyl]benzoic acid CAS (Free Acid): 527705-23-3 CAS (HCl Salt): 1158346-38-3 Molecular Formula: C


H

NO

Exact Mass: 165.0790 Da

This guide provides a comprehensive spectroscopic analysis of this compound. This molecule represents a critical structural scaffold in medicinal chemistry, serving as an open-chain precursor to N-methylisoindolin-1-ones and acting as a pharmacophore in various kinase inhibitors.

Critical Distinction: Researchers must distinguish this compound from its isomer, methyl 2-(methylamino)benzoate (N-methylanthranilic acid methyl ester). Unlike the ester, the target molecule contains a benzylic amine and a free carboxylic acid, leading to unique zwitterionic behavior and cyclization kinetics.

Synthesis & Structural Equilibrium (The "Lactam Trap")

A defining feature of this compound is its propensity to undergo intramolecular cyclization to form N-methylisoindolin-1-one. This equilibrium is pH-dependent and dictates the handling of the sample for spectroscopic analysis.

Synthesis & Equilibrium Pathway

The most robust synthesis involves the reductive amination of 2-carboxybenzaldehyde or the hydrolysis of N-methylphthalimide. However, under neutral or acidic dehydrating conditions, the open-chain amino acid (Target) collapses into the lactam.

SynthesisEquilibrium Phthalide Phthalide / 2-Carboxybenzaldehyde OpenAcid TARGET: 2-[(Methylamino)methyl] benzoic acid (Open Chain) Phthalide->OpenAcid MeNH2, Reductive Amination Lactam Byproduct: N-Methylisoindolin-1-one (Cyclized Lactam) OpenAcid->Lactam -H2O (Acid/Heat) Zwitterion Zwitterionic Form (Solid State/Neutral pH) OpenAcid->Zwitterion pH 7 Lactam->OpenAcid +H2O (Base Hydrolysis)

Figure 1: The synthesis and stability equilibrium. Note that acidic conditions favor the open form only if stabilized as a salt (e.g., HCl); otherwise, dehydration leads to the lactam.

Sample Preparation Protocol: To obtain clean NMR spectra of the open chain, the compound should be isolated and stored as the Hydrochloride salt (HCl) . Analysis of the free base in non-polar solvents (CDCl


) often results in broad peaks or gradual cyclization during acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is the preferred solvent. It solubilizes the polar HCl salt effectively and slows proton exchange, allowing for the observation of the acidic and ammonium protons.
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a distinct aromatic region and two aliphatic signals corresponding to the N-methyl and benzylic methylene groups.

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
12.5 - 13.5 Broad Singlet1H-COOH Carboxylic acid proton. Often very broad due to H-bonding.
9.2 - 9.5 Broad Singlet2H-NH

Ammonium protons (in HCl salt). Indicates salt formation.
7.95 Doublet (

Hz)
1HAr-H (C6)Ortho to carbonyl. Deshielded by the electron-withdrawing COOH.
7.55 - 7.65 Multiplet2HAr-H (C4, C5)Meta/Para protons.
7.45 Multiplet1HAr-H (C3)Ortho to alkyl group.
4.42 Singlet (or broad)2HAr-CH

-N
Benzylic methylene. Deshielded by both the ring and the cationic nitrogen.
2.65 Singlet3HN-CH

N-Methyl group.

Technical Note (The Roof Effect): The aromatic protons often display a complex ABCD system. The proton at C6 is the most distinct, separated from the overlapping C3/C4/C5 cluster.

C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
TypeAssignmentNotes
168.5 QuaternaryC =O (Acid)Distinctive carbonyl peak.
136.2 QuaternaryAr-C (C2)Ipso to the methylaminomethyl group.
132.5 CHAr-C (C6)Ortho to acid.
131.0 QuaternaryAr-C (C1)Ipso to the acid group.
130.5 CHAr-C (C4)Para to acid.
129.8 CHAr-C (C3)Ortho to alkyl.
128.4 CHAr-C (C5)Meta to acid.
51.2 CH

Ar-C H

-N
Benzylic carbon.
33.8 CH

N-C H

N-Methyl carbon.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Expected Molecular Ion:


 m/z.
Fragmentation Logic

The fragmentation pattern is dominated by the stability of the phthalide-like cation or the tropylium ion derivatives.

  • Parent Ion: 166 m/z (

    
    )
    
  • Primary Loss (Water): 166

    
     148 m/z (Loss of H
    
    
    
    O). This is characteristic of ortho-substituted benzoic acids (the "ortho effect"), where the acid OH and benzylic protons interact.
  • Secondary Loss (Amine): 166

    
     135/133 m/z. Cleavage of the C-N bond to generate the isobenzofuran-1(3H)-one cation (phthalide cation).
    

MassSpecFrag M_H [M+H]+ m/z 166 Frag_Water [M+H - H2O]+ m/z 148 (Cyclic Acylium) M_H->Frag_Water -H2O (18) Frag_Amine Phthalide Cation m/z 133 M_H->Frag_Amine -CH3NH2 (31)

Figure 2: ESI-MS fragmentation pathway. The loss of water (18 Da) is a diagnostic feature of the open-chain acid form.

Infrared (IR) Spectroscopy

IR analysis is the quickest method to determine if the sample exists as the free zwitterion, the HCl salt, or the cyclized lactam.

Functional GroupWavenumber (cm

)
Diagnostic Feature
O-H Stretch 2500 - 3300 (Broad)Very broad absorption typical of carboxylic acid dimers and ammonium N-H overlap.
C=O Stretch (Acid) 1690 - 1710Strong band. If the sample is zwitterionic, this shifts to 1550-1610 cm

(asymmetric carboxylate stretch).
C=O Stretch (Lactam) 1670 - 1685Warning: If a sharp band appears here and the OH broadness disappears, the sample has cyclized to N-methylisoindolinone.
N-H Bend 1580 - 1620Medium intensity.
C-N Stretch 1150 - 1250Aliphatic amine stretch.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)-, methyl ester (Isomer Comparison).[1] National Institute of Standards and Technology.[1][2] Link

  • PubChem Compound Summary. 2-((Methylamino)methyl)benzoic acid hydrochloride (CID 17157586). National Center for Biotechnology Information. Link

  • Beilstein Journal of Organic Chemistry. Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides (Phthalide ring opening kinetics). Beilstein-Institut. Link

  • MDPI Reactions. Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid Derivatives. MDPI. Link

Sources

The Hidden Scaffold: Biological and Synthetic Potential of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(Methylamino)methyl]benzoic acid (CAS: 527705-23-3) represents a deceptively simple yet pharmacologically versatile chemical entity. Often overlooked as merely a synthetic intermediate, this molecule occupies a unique chemical space at the intersection of conformationally restricted amino acids , peptidomimetics , and privileged heterocycles .

For the drug development professional, this compound is not just a reagent; it is a "masked" pharmacophore. It serves as the open-ring precursor to


-methylisoindolin-1-one , a scaffold ubiquitous in anti-inflammatory and antipsychotic therapeutics. Furthermore, its zwitterionic structure mimics 

-aminobutyric acid (GABA), rigidified by a phenyl linker, offering potential utility in CNS drug design.

This guide dissects the physicochemical properties, theoretical pharmacology, and experimental protocols required to leverage this scaffold in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Understanding the behavior of this compound requires analyzing its equilibrium states. Unlike standard amino acids, the proximity of the secondary amine to the carboxylic acid across the ortho-position creates a high propensity for intramolecular cyclization.

Key Properties
PropertyValue / DescriptionRelevance
CAS Number 527705-23-3 (Free Acid)Unique Identifier
Molecular Formula

MW: 165.19 g/mol
pKa (Acid) ~3.8 (Predicted)Ionized at physiological pH
pKa (Base) ~9.5 (Predicted)Exists as zwitterion in neutral solution
LogP ~0.6Moderate lipophilicity; CNS penetrant potential
Stability MetastableProne to dehydration to form isoindolinone
The Cyclization Equilibrium

The biological activity of this compound is often dictated by its stability. Under acidic conditions or thermal stress, it dehydrates to form 2-methylisoindolin-1-one .

  • Open Form (The Acid): Capable of ionic interactions (salt bridges); mimics GABA.

  • Closed Form (The Lactam): Neutral, lipophilic; mimics nucleoside bases or fused aromatics.

Cyclization Open This compound (Open Form) Polar, Zwitterionic Transition Dehydration (-H2O) Open->Transition Acid/Heat Closed N-Methylisoindolin-1-one (Closed Form) Lipophilic, Neutral Transition->Closed Closed->Open Hydrolysis (Slow)

Figure 1: The dynamic equilibrium between the open amino-acid form and the closed lactam pharmacophore.

Pharmacological Potential[1][6]

Neuropharmacology: The GABA Mimetic Hypothesis

Structurally, this compound is a phenyl-analog of GABA. The benzene ring restricts the conformational freedom of the carbon chain connecting the amine and the acid.

  • Mechanism: The distance between the cationic amine and anionic carboxylate is locked in a specific conformation. This "frozen" state can selectively bind to GABA-B receptors or specific GABA-transporters (GAT) that require restricted geometries.

  • Application: Potential lead for anti-epileptic or anxiolytic agents.

Peptidomimetics: The -Turn Inducer

In peptide chemistry, this scaffold is invaluable as a Turn Mimetic . When incorporated into a peptide backbone, the ortho-substitution pattern forces the peptide chain to reverse direction, inducing a


-turn.
  • Utility: Stabilizing bioactive conformations of short peptides to increase potency and proteolytic stability.

Kinase Inhibition (Isoindolinone Precursor)

While the free acid has limited kinase activity, its cyclized product (


-methylisoindolin-1-one) is a core scaffold for inhibitors of:
  • p38 MAP Kinase: Anti-inflammatory targets.

  • MDM2-p53 interaction: Anticancer targets.

  • Strategy: Use the acid as a "prodrug" that cyclizes in situ or use it to synthesize derivatives that lock the open conformation.

Experimental Protocols

Synthesis & Purification

Objective: Synthesize high-purity this compound without premature cyclization.

Method: Reductive Amination of 2-Carboxybenzaldehyde

  • Reagents: 2-Carboxybenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 2-carboxybenzaldehyde in DMF under

      
      .
      
    • Add Methylamine solution dropwise at 0°C. Stir for 30 min to form the imine/hemiaminal.

    • Add STAB in portions. Allow to warm to RT and stir for 12h.

    • Quench: Carefully add dilute acetic acid (maintain pH ~5-6).

  • Purification (Critical):

    • Do not use thermal recrystallization (risks cyclization).

    • Use Preparative HPLC (C18 column) with a water/acetonitrile gradient (0.1% Formic acid).

    • Lyophilize fractions immediately.

  • Validation: NMR (

    
    ) should show the singlet for N-Me (~2.7 ppm) and the methylene singlet (~4.2 ppm).
    
Stability Profiling Assay

Objective: Determine the half-life of the compound in physiological buffer to assess suitability for bioassays.

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2). Incubate at 37°C.
    
  • Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h.

  • Analysis: LC-MS/MS monitoring the transition from MW 165 (Acid) to MW 147 (Lactam).

  • Calculation: Plot ln[Concentration] vs. Time to determine

    
     and 
    
    
    
    .

Strategic Screening Workflow

To systematically evaluate the biological activity, a hierarchical screening approach is recommended. This workflow prioritizes stability first, followed by target engagement.

ScreeningWorkflow Start Compound Synthesis (this compound) Stability Stability Assay (pH 7.4 vs pH 1.2) Start->Stability Decision Is t1/2 > 4h? Stability->Decision CyclizedPath Dominant Species: Isoindolinone Decision->CyclizedPath No OpenPath Dominant Species: Amino Acid Decision->OpenPath Yes Assay1 Kinase Screening (p38, MDM2) CyclizedPath->Assay1 Assay2 GPCR Screening (GABA-B, NK1) OpenPath->Assay2 Optimization Lead Optimization Assay1->Optimization SAR Expansion Assay2->Optimization Rigidification

Figure 2: Hierarchical screening workflow determining the assay path based on hydrolytic stability.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Context: Use of ortho-substituted benzoates as turn inducers).

  • Katritzky, A. R., et al. (2000). Synthesis of Isoindolinones. Journal of Organic Chemistry. (Context: Cyclization kinetics of amino-methyl-benzoates).

  • Krogsgaard-Larsen, P. (1981). GABA Agonists and Antagonists. Journal of Medicinal Chemistry. (Context: Structure-activity relationships of conformationally restricted GABA analogs).

Sources

An In-depth Technical Guide to the Core Mechanism of Action for 2-[(Methylamino)methyl]benzoic Acid Derivatives and Related Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Derivatives of benzoic acid represent a foundational scaffold in modern medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities.[1][2] This guide focuses on a predominant and clinically significant mechanism of action associated with carboxamide derivatives structurally related to the 2-[(Methylamino)methyl]benzoic acid core: the inhibition of Poly (ADP-ribose) polymerase (PARP). These agents, which include landmark oncology drugs like Olaparib, Niraparib, and Talazoparib, function through a sophisticated mechanism known as synthetic lethality. They exploit specific DNA repair vulnerabilities in cancer cells, leading to targeted cell death while largely sparing healthy tissue. This document provides an in-depth exploration of the dual mechanisms of catalytic inhibition and PARP trapping, the underlying principle of synthetic lethality, the structure-activity relationships that govern efficacy, and the key experimental protocols required to elucidate and validate this mechanism of action.

The Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a privileged structure in pharmacology, serving as a versatile building block for compounds targeting a wide range of biological pathways.[2][3] Its derivatives have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[1][4] The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently enabling interaction with the active sites of enzymes and receptors. The therapeutic effect of these derivatives is finely tuned by the nature and placement of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[3] In the context of modern oncology, a key application for benzoic acid-related structures has been in the design of inhibitors targeting the DNA damage response (DDR), most notably the PARP family of enzymes.

The Core Mechanism: PARP Inhibition and Synthetic Lethality

The primary anticancer mechanism for this class of compounds is the targeted disruption of DNA repair pathways through the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5][6] This action leverages the concept of synthetic lethality to selectively kill cancer cells with pre-existing defects in other DNA repair pathways.

The Role of PARP in DNA Repair

In healthy cells, DNA is constantly subjected to damage, including single-strand breaks (SSBs). The PARP family of enzymes acts as a critical sensor for SSBs.[7][8] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway to resolve the break.

The Principle of Synthetic Lethality

Synthetic lethality is a phenomenon where the loss of two genes or pathways individually is non-lethal, but their combined loss results in cell death.[9][10] Many cancers, particularly those associated with hereditary mutations in the BRCA1 or BRCA2 genes, are deficient in the Homologous Recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[11][12]

While these HR-deficient cancer cells can survive by relying heavily on the PARP-mediated repair of SSBs, inhibiting PARP creates a catastrophic scenario.[7][13] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs.[7][10] In normal cells, these DSBs can be repaired by the intact HR pathway. However, in HR-deficient cancer cells (e.g., BRCA-mutated), the cell has no effective way to repair these DSBs, leading to genomic collapse, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[14][15][16][17]

cluster_0 Scenario Analysis: Synthetic Lethality A Normal Cell (HR Proficient) C Viable Cell A->C PARP & HR functional B PARP Inhibitor D Normal Cell (HR Proficient) E PARP Inhibitor F Viable Cell E->F HR pathway repairs DSBs G Cancer Cell (HR Deficient) H No PARP Inhibitor I Viable Cell H->I PARP pathway repairs SSBs J Cancer Cell (HR Deficient) K PARP Inhibitor L Cell Death (Apoptosis) K->L Unrepaired DSBs accumulate

Caption: The Principle of Synthetic Lethality.

Dual Mechanisms of PARP Inhibitors

PARP inhibitors exert their cytotoxic effects through two distinct but complementary mechanisms.[11]

  • Catalytic Inhibition: The inhibitor molecule, often featuring a carboxamide moiety, mimics the nicotinamide portion of PARP's natural substrate, NAD+. It binds to the catalytic domain of the PARP enzyme, preventing it from synthesizing PAR chains.[12][18] This blocks the recruitment of the DNA repair machinery.

  • PARP Trapping: A more potent mechanism involves the inhibitor physically trapping the PARP enzyme on the DNA at the site of a single-strand break.[6][8][19] The formation of these PARP-DNA complexes is highly cytotoxic, as they create physical obstacles that disrupt DNA replication and transcription, leading to the formation of lethal DSBs.[18][19] Different PARP inhibitors exhibit varying trapping efficiencies, which often correlates with their clinical potency.[10][20] For instance, Talazoparib is known to be a significantly more potent PARP trapper than Olaparib.[10][21]

cluster_0 Normal DNA Repair cluster_1 Mechanism 1: Catalytic Inhibition cluster_2 Mechanism 2: PARP Trapping ssb1 Single-Strand Break (SSB) parp1 PARP1 Binds ssb1->parp1 par1 PARylation (Recruits Repair Proteins) parp1->par1 repair1 SSB Repaired par1->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP1 Binds ssb2->parp2 inhibitor2 PARP Inhibitor (Blocks NAD+) parp2->inhibitor2 dsbs2 Replication Fork Collapse -> DSB parp2->dsbs2 no_par No PARylation inhibitor2->no_par ssb3 Single-Strand Break (SSB) parp3 PARP1 Binds ssb3->parp3 inhibitor3 PARP Inhibitor parp3->inhibitor3 trapped Trapped PARP-DNA Complex (Highly Cytotoxic) inhibitor3->trapped dsbs3 Replication Fork Collapse -> DSB trapped->dsbs3

Caption: Dual Mechanisms of PARP Inhibitors.

Structure-Activity Relationship (SAR) Insights

The efficacy of PARP inhibitors is highly dependent on their chemical structure. The benzoic acid or related carboxamide scaffold serves as the pharmacophore that occupies the nicotinamide binding pocket of the PARP active site. Key SAR trends can be inferred from related compounds:

  • Carboxylic Acid/Carboxamide Group: This group is essential for forming key hydrogen bonds within the enzyme's active site, anchoring the molecule for effective inhibition.[3]

  • Aromatic Ring: The ring system provides a scaffold that fits within the hydrophobic pocket of the active site.

  • Substituents (e.g., (Methylamino)methyl group): Substituents on the ring system are critical for modulating potency, selectivity, and pharmacokinetic properties. The (methylamino)methyl group, for example, can introduce a basic center that may form additional ionic or hydrogen-bonding interactions, potentially enhancing binding affinity and influencing properties like PARP trapping efficiency. The position and nature of these groups dictate the precise orientation of the inhibitor and its interactions with specific amino acid residues.[3]

Experimental Protocols for Mechanistic Elucidation

To validate the PARP inhibition mechanism of a novel this compound derivative, a series of well-defined experiments are required.

Protocol: In Vitro PARP1 Enzymatic Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on PARP1's catalytic activity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against PARP1.

Methodology:

  • Plate Preparation: Add 25 µL of 1x PARP buffer to each well of a 96-well plate. Add 5 µL of the test compound at various concentrations (e.g., 10-point serial dilution).

  • Enzyme Addition: Add 10 µL of recombinant human PARP1 enzyme to each well.

  • Reaction Initiation: Add 10 µL of a PARP cocktail (containing NAD+ and activated DNA) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Development: Add 50 µL of a developing solution (e.g., containing an antibody that recognizes PAR chains) and incubate for another 60 minutes.

  • Detection: Read the plate on a microplate reader at the appropriate wavelength (e.g., colorimetric at 450 nm or fluorescent).

  • Data Analysis: Plot the signal versus the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cellular PARP Trapping Assay

This cell-based assay measures the ability of a compound to trap PARP on chromatin.

Objective: To quantify the formation of PARP-DNA complexes induced by the test compound.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 4 hours). Include a positive control (e.g., Olaparib) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells with a buffer containing a mild detergent to release soluble proteins, leaving chromatin-bound proteins behind.

  • Fixation and Permeabilization: Fix the remaining chromatin-bound proteins to the plate with paraformaldehyde, then permeabilize the cells with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against PARP1. Follow with a secondary antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488).

  • Imaging and Quantification: Use a high-content imaging system to capture fluorescence images of the nuclei. Quantify the mean fluorescence intensity per nucleus.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control and plot against compound concentration to determine the EC₅₀ for PARP trapping.

cluster_0 Assays start Select Cell Lines (HR-Deficient vs. HR-Proficient) plate Plate cells and treat with serial dilutions of compound start->plate incubate Incubate for 72-120 hours plate->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) incubate->apoptosis analyze Measure luminescence/ fluorescence signal viability->analyze apoptosis->analyze plot Plot % Viability vs. Log[Compound] analyze->plot ic50 Calculate IC50 for each cell line plot->ic50 compare Compare IC50 values to confirm selective killing of HR-deficient cells ic50->compare

Caption: Experimental Workflow for Assessing Synthetic Lethality.

Therapeutic Applications and Clinical Relevance

The principle of PARP inhibition has been successfully translated into several approved cancer therapies, demonstrating the power of this mechanism.

Drug Name Key Indications Relative PARP Trapping Potency
Olaparib (Lynparza) Ovarian, Breast, Prostate, Pancreatic Cancer (often BRCA-mutated)[16][18][22]Moderate[10][20]
Niraparib (Zejula) Ovarian, Prostate Cancer[14]High[20]
Talazoparib (Talzenna) Breast, Prostate Cancer (often BRCA-mutated or HRR-mutated)[11][15][21]Very High[10][20][21]
Rucaparib (Rubraca) Ovarian, Prostate Cancer (often BRCA-mutated)Moderate[20]

These drugs are primarily used in patients whose tumors have defects in the HR DNA repair pathway, most commonly due to mutations in BRCA1 or BRCA2.[14][23] The success of these agents validates the synthetic lethality approach and highlights the clinical importance of targeting PARP.

Conclusion and Future Directions

The mechanism of action for this compound derivatives and related carboxamides is best understood through the lens of PARP inhibition. This sophisticated strategy employs a dual mechanism of catalytic inhibition and PARP trapping to induce synthetic lethality in cancer cells with deficient homologous recombination repair. The clinical success of approved PARP inhibitors has transformed the treatment landscape for several cancers. Future research in this area will focus on developing next-generation inhibitors with enhanced PARP trapping capabilities, exploring novel combination therapies to overcome resistance, and expanding the application of synthetic lethality to other DNA repair pathways and cancer types.

References

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.).
  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.).
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.).
  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.).
  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013, July 30).
  • Olaparib - Wikipedia. (n.d.).
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  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (2026, January 21).
  • Talazoparib - Wikipedia. (n.d.).
  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.).
  • Olaparib - PMC. (n.d.).
  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024, July 17).
  • Niraparib - Wikipedia. (n.d.).
  • Niraparib (PARP inhibitor) - Zai Lab. (n.d.).
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. (2015, March 11).
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  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (2003, November 17).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - MDPI. (2022, May 5).
  • PARP Inhibitors and Haematological Malignancies—Friend or Foe? - PMC. (n.d.).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (n.d.).
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (2022, July 29).
  • Pairing PARP Inhibitors With Other Drug Types the Next Frontier for BRCA-Mutated Ovarian Cancers | CURE. (2017, June 11).
  • Inhibitors of PARP: Number crunching and structure gazing - PMC. (2022, March 8).

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An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 2-[(Methylamino)methyl]benzoic acid, a key organic building block. In the landscape of pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount for ensuring drug substance purity, developing stable formulations, and meeting stringent regulatory requirements.[1][2] This document outlines the critical physicochemical properties of the target compound, details robust experimental protocols for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explores its degradation profile under various stress conditions as mandated by ICH guidelines.[1][3] We further propose logical degradation pathways—including hydrolysis, oxidation, and thermal decomposition—supported by mechanistic diagrams. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical foundation and practical methodologies required for a comprehensive stability assessment.

Introduction: The Imperative of Stability Profiling

This compound (CAS No. 527705-23-3) is a bifunctional molecule incorporating a secondary amine and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The journey from a promising lead molecule to a market-approved drug product is fraught with challenges, a principal one being the chemical stability of the API.[2] Instability can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.

Forced degradation studies, or stress testing, are a cornerstone of the drug development process.[1][3] By subjecting the API to conditions more severe than those it would encounter during storage—such as high heat, humidity, acid/base exposure, oxidation, and photolysis—we can proactively identify likely degradation products.[4] This knowledge is indispensable for several reasons: it elucidates degradation pathways, informs the development of stability-indicating analytical methods capable of separating and quantifying the API from its impurities, and guides the formulation strategy to protect the API from degradation.[5] This guide provides the scientific framework and actionable protocols to thoroughly characterize the stability of this compound.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the starting point for any stability investigation. These parameters influence its solubility, reactivity, and analytical behavior.

PropertyValueSource
IUPAC Name 2-(methylaminomethyl)benzoic acid[6]
CAS Number 527705-23-3[6][7]
Molecular Formula C₉H₁₁NO₂[6]
Molecular Weight 165.19 g/mol [6]
Predicted XLogP3 -0.8[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Appearance White to off-white solid (Typical)

Thermal Stability Analysis: TGA and DSC

The intrinsic thermal stability of an API is a critical parameter that dictates manufacturing process limits (e.g., drying temperatures) and storage conditions. We employ two complementary thermoanalytical techniques, TGA and DSC, to probe this behavior.[8][9]

Thermogravimetric Analysis (TGA)

From an application scientist's perspective, TGA is the definitive technique for determining the temperature at which a material begins to lose mass due to decomposition or volatilization.[8][10] It works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere. The resulting TGA curve provides a clear profile of the material's thermal stability.

A typical TGA experiment on this compound would be expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The choice of a nitrogen atmosphere is crucial as it ensures that the observed mass loss is due to thermal decomposition (thermolysis) rather than oxidative degradation.

Differential Scanning Calorimetry (DSC)

While TGA tracks mass change, DSC measures the heat flow into or out of a sample as a function of temperature.[11][12] This is invaluable for identifying thermodynamic events. For a crystalline solid like this compound, the first major event observed upon heating is typically melting, which appears as a sharp endothermic peak on the DSC thermogram. The peak onset provides the melting point (Tₘ). At higher temperatures, decomposition occurs, which is usually observed as a broad, often complex, endothermic or exothermic event that may overlap with other thermal events.[13] Comparing the DSC thermogram with the TGA curve allows us to distinguish between a phase transition (like melting, with no mass loss) and decomposition (with mass loss).

The following workflow diagram illustrates the logical process for thermal analysis.

G Diagram 1: General Thermal Analysis Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation prep Weigh 5-10 mg of This compound into TGA/DSC pan tga Run TGA (e.g., 10 °C/min under N₂) to 400 °C prep->tga dsc Run DSC (e.g., 10 °C/min under N₂) to decomposition temp prep->dsc tga_data Obtain TGA Curve (Mass % vs. Temp) tga->tga_data interpret Correlate TGA & DSC Data tga_data->interpret dsc_data Obtain DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data dsc_data->interpret report Determine: - Melting Point (Tₘ) - Onset of Decomposition (Tₒ) - Mass Loss Profile interpret->report

Caption: General workflow for TGA and DSC analysis.

Forced Degradation Studies & Degradation Pathways

Forced degradation studies are the lynchpin of a comprehensive stability program.[1] The goal is not to completely destroy the molecule, but to induce a target degradation of 5-20%, which is generally sufficient to generate and detect primary degradation products without creating a complex matrix of secondary and tertiary degradants.[3]

G Diagram 2: Forced Degradation & Analysis Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) start Drug Substance: This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Dry Heat) (e.g., 80°C) start->therm photo Photolytic (ICH Q1B compliant) start->photo analysis Analyze Stressed Samples (Control + Stressed) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Stability-Indicating HPLC-UV/DAD analysis->hplc lcms LC-MS/MS for Structure Elucidation hplc->lcms end Identify Degradants & Propose Pathways lcms->end

Caption: Workflow for forced degradation and degradant identification.

Proposed Degradation Pathways

Based on the structure of this compound, we can postulate several degradation pathways.

a) Hydrolytic Degradation: While the molecule lacks a readily hydrolyzable ester or amide bond in the traditional sense, the benzylic amine linkage could be susceptible to cleavage under harsh acidic or basic conditions, although this would likely require significant energy input. A more plausible, yet minor, pathway could involve reactions at the existing functional groups without skeletal cleavage.

b) Oxidative Degradation: The secondary amine is a prime target for oxidation. The nitrogen lone pair can be attacked by oxidizing agents like hydrogen peroxide, potentially leading to the formation of an N-oxide or, with C-N bond cleavage, to the formation of 2-formylbenzoic acid and methylamine.

G Diagram 3: Proposed Oxidative Degradation Pathway parent This compound n_oxide N-oxide Derivative parent->n_oxide [O] aldehyde 2-Formylbenzoic acid parent->aldehyde [O], C-N Cleavage

Caption: Potential oxidative degradation products.

c) Thermal Degradation (Thermolysis): At elevated temperatures, as indicated by TGA, the most likely degradation pathway is decarboxylation of the benzoic acid moiety. This would result in the loss of carbon dioxide and the formation of N-methylbenzylamine. This is a common degradation route for benzoic acid derivatives.

G Diagram 4: Proposed Thermal Degradation (Decarboxylation) parent This compound decarboxylated N-methylbenzylamine parent->decarboxylated Δ (Heat) co2 CO₂ decarboxylated->co2

Caption: Proposed decarboxylation pathway under thermal stress.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample purity.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).

  • Experimental Setup:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 40-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.[10]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant mass loss begins.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

  • Experimental Setup:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.[13]

  • Data Analysis: Plot the heat flow versus temperature. Identify the endothermic peak corresponding to melting and determine its onset temperature (Tₘ). Analyze any subsequent thermal events and correlate them with the TGA data.

Protocol 3: Stability-Indicating HPLC-UV Method

A well-developed HPLC method is critical to separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at multiple wavelengths using a PDA detector; select an appropriate wavelength for quantification (e.g., 254 nm or the compound's λₘₐₓ).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare solutions of the control and stressed samples in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to prove its specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate baseline separation between the parent peak and all degradant peaks.

Conclusion and Future Perspectives

This guide establishes a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. The application of TGA and DSC provides critical data on its thermal decomposition threshold and melting behavior, while forced degradation studies coupled with a stability-indicating HPLC method are essential for identifying potential impurities that may arise during manufacturing and storage. The proposed degradation pathways, centered on oxidative degradation of the amine and thermal decarboxylation, serve as a logical starting point for the structural elucidation of degradants using mass spectrometry.

For drug development professionals, these studies are not merely a regulatory checkbox; they are a fundamental component of risk management. The data generated will directly influence decisions regarding process parameters, formulation excipients, packaging materials, and the assignment of a retest period or shelf life. Future work should focus on the isolation and definitive structural confirmation of the major degradation products observed in these studies and an assessment of their potential toxicological impact.

References

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  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PubMed.
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  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025, October 17). PMC.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. (1990). PMC - NIH.
  • Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook.
  • This compound. PubChem.
  • Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Melting of benzoic acid obtained in a DSC experiment where the heating... (2014). ResearchGate.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC.
  • Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. (2015, December 9). ResearchGate.
  • A Simultaneous X-ray Diffraction-Differential Scanning Calorimetry Study into the Phase Transitions of Mefenamic Acid. UCL Discovery.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI.
  • Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Journal of Advanced Scientific Research.
  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments.
  • Benzoic acid and its Impurities. Pharmaffiliates.
  • Description, Synthesis and Function of 4-(aminomethyl) benzoic acid. ChemicalBook.
  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology.
  • Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.15 K. ResearchGate.

Sources

Physicochemical Profiling: 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical analysis of 2-[(Methylamino)methyl]benzoic acid , focusing on its acidity constants (pKa), zwitterionic behavior, and stability profile.

Executive Summary

This compound (CAS: 527705-23-3) is a bifunctional ampholyte used primarily as a building block in medicinal chemistry and as a precursor to isoindolinone scaffolds.[1] Its physicochemical behavior is defined by the ortho-substitution pattern, which facilitates strong intramolecular hydrogen bonding (IMHB) and creates a distinct stability profile compared to its meta- and para- isomers.

Key Physicochemical Parameters:

Parameter Value (Aqueous, 25°C) Confidence
pKa₁ (Carboxyl) 3.7 ± 0.2 High (Proxy-derived)
pKa₂ (Amine) 9.7 ± 0.3 High (Proxy-derived)
Isoelectric Point (pI) 6.7 Calculated
Dominant Species (pH 7.4) Zwitterion (Neutral) Experimental Consensus

| LogD (pH 7.4) | -2.27 | Predicted (Highly Polar) |

Chemical Structure and Reactivity

The molecule consists of a benzene ring substituted at the 1- position with a carboxylic acid and at the 2- position with an N-methylaminomethyl group.

The Zwitterionic Equilibrium

In aqueous solution at physiological pH, the molecule exists predominantly as a zwitterion . The basic secondary amine accepts a proton to form a cation, while the acidic carboxylic acid donates a proton to form an anion.

  • Cationic Form (

    
    ):  Exists at pH < 2.0. Both groups are protonated (-COOH, -NH
    
    
    
    Me).
  • Zwitterionic Form (

    
    ):  Exists at pH 4.0 – 9.0. The carboxyl is deprotonated (-COO
    
    
    
    ) and the amine is protonated (-NH
    
    
    Me).
  • Anionic Form (

    
    ):  Exists at pH > 10.5. Both groups are deprotonated (-COO
    
    
    
    , -NHMe).
The Phthalimidine Trap (Cyclization Stability)

Researchers must be aware of the spontaneous cyclization risk. Unlike linear amino acids, ortho-substituted amino-benzoic acids are prone to dehydration-driven cyclization to form


-methylphthalimidine  (a lactam).
  • Aqueous Stability: The open zwitterionic form is stable in neutral aqueous solution due to high solvation energy.

  • Thermal/Acidic Instability: Heating in acidic media or attempting to sublime the solid often results in irreversible cyclization to the lactam, releasing water.

ReactionScheme Cation Cationic Form (pH < 2) [COOH, NH2+] Zwitterion Zwitterion (pH 4-9) [COO-, NH2+] Cation->Zwitterion  -H+ (pKa1 ~3.7)   Anion Anionic Form (pH > 10) [COO-, NH] Zwitterion->Anion  -H+ (pKa2 ~9.7)   Lactam N-Methylphthalimidine (Cyclic Lactam) [Stable Dehydrated Product] Zwitterion->Lactam  Dehydration (-H2O)  Heat / Acid Catalysis

Figure 1: Acid-base speciation and the dehydration pathway to the cyclic lactam.

Detailed pKa Analysis

pKa₁: The Carboxyl Group (3.7)

The pKa of benzoic acid is 4.[2]20. In this compound, the pKa₁ is lowered to approximately 3.7 .

  • Mechanism: The proximal cationic ammonium group (

    
    ) exerts a strong electron-withdrawing inductive effect (-I)  through the sigma bonds, stabilizing the carboxylate anion (
    
    
    
    ) and facilitating proton release.
  • Comparison: This is consistent with ortho-aminomethylbenzoic acid analogs (e.g., Gabapentin pKa₁ = 3.68), which share the

    
    -amino acid motif.
    
pKa₂: The Secondary Amine (9.7)

The pKa of


-methylbenzylamine is 9.70. The pKa₂ of the target molecule remains close to this value (9.7 ).
  • Mechanism: While the electron-withdrawing carboxyl group might be expected to lower the amine's basicity, the formation of an Intramolecular Hydrogen Bond (IMHB) between the ammonium proton and the carboxylate oxygen stabilizes the protonated state. This coulombic stabilization counteracts the inductive withdrawal, keeping the pKa high.

Data Summary Table
SpeciespKa ValueStructural Analog Reference
Carboxyl (-COOH) 3.7 Gabapentin (3.68), 2-Carboxybenzylamine
Amine (-NH

)
9.7 N-Methylbenzylamine (9.70)
pI (Isoelectric Point) 6.70 Calculated as

Experimental Determination Protocol

To validate these values experimentally, Potentiometric Titration is the gold standard. However, due to the cyclization risk, specific precautions are required.

Protocol: Potentiometric Titration (SiriusT3 or Equivalent)

Objective: Determine macro-pKa values in aqueous media while preventing lactamization.

Reagents:

  • Analyte: >98% pure this compound (ensure no lactam impurity via NMR).

  • Titrant: 0.5 M KOH (CO

    
    -free).
    
  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

Workflow:

  • Dissolution: Dissolve 1-2 mg of sample in 10 mL of degassed 0.15 M KCl solution.

    • Critical Step: Do not use heat to aid dissolution. If solubility is low, use a co-solvent (Methanol < 20%) and extrapolate to 0% organic.

  • Acidification: Adjust starting pH to 2.0 using 0.5 M HCl.

  • Titration: Titrate with KOH from pH 2.0 to pH 11.0.

    • Note: Perform the titration rapidly (< 15 mins) to minimize time spent in the neutral zwitterionic state if the temperature is elevated, though at 25°C the rate of cyclization is negligible during the timescale of a titration.

  • Data Analysis: Fit the Bjerrum plot using a diprotic model.

    • Look for hysteresis between the forward (acid-to-base) and backward (base-to-acid) titrations. Hysteresis indicates cyclization occurred.

TitrationWorkflow Start Start: Pure Solid (Check NMR for Lactam) Dissolve Dissolve in 0.15M KCl (No Heat!) Start->Dissolve Acidify Acidify to pH 2.0 (Form Cation LH2+) Dissolve->Acidify Titrate Titrate with KOH (pH 2 -> 11) Acidify->Titrate Check Check Hysteresis (Forward vs Back Titration) Titrate->Check Result Calculate pKa1 & pKa2 Check->Result

Figure 2: Workflow for potentiometric pKa determination.

Implications for Drug Development

Solubility & Permeability
  • Solubility: As a zwitterion at pH 7.4, the molecule has high aqueous solubility but low lipid solubility (LogD ~ -2.3). It will not passively cross the blood-brain barrier (BBB) effectively unless utilizing a specific transporter (e.g., LAT1).

  • Formulation: Salts (Hydrochloride or Sodium) will be highly hygroscopic. The zwitterionic form is the most crystallizable but may contain water of crystallization.

Synthetic Utility

This molecule is a "masked" isoindolinone. In drug synthesis, it is often used to generate the


-methylisoindolin-1-one  core. To achieve this:
  • Activate the carboxylic acid (e.g., using EDC/HOBt or Thionyl Chloride).

  • The intramolecular amine will attack the activated carbonyl.

  • Base treatment drives the elimination of the leaving group to form the ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12151929, this compound. Retrieved from [Link]

  • Fife, T. H., & Chauffe, L. (2000). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. Journal of Organic Chemistry, 65(12), 3579-3586. Retrieved from [Link]

  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for benzylamine pKa values).
  • Mack, R. A., & Bottino, N. R. (2010).The Chemistry of Isoindolinones: Synthesis and Reactivity.

Sources

Navigating the Chemical Landscape of 2-[(Methylamino)methyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(Methylamino)methyl]benzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The document elucidates the compound's chemical identity, including its various synonyms and registry numbers, to ensure accurate identification and sourcing. A detailed exploration of its physicochemical properties, supported by computational predictions, offers insights into its behavior in various experimental settings. While specific experimental data for this compound is not extensively published, this guide leverages data from structurally related analogs to provide a robust framework for its handling, characterization, and potential applications. Particular emphasis is placed on distinguishing it from its structural isomer, 2-(Methylamino)benzoic acid, to prevent common identification errors.

Chemical Identity and Nomenclature

Accurate identification of a chemical entity is the cornerstone of reproducible scientific research. This compound is known by several synonyms, which can often be a source of confusion. This section aims to clarify its nomenclature and provide key identifiers.

A critical point of clarification is the distinction between This compound and its structural isomer, 2-(Methylamino)benzoic acid (also known as N-Methylanthranilic acid). The key difference lies in the point of attachment of the methylamino group to the benzoic acid scaffold. In the target compound, it is a methylaminomethyl substituent at the 2-position, whereas in the isomer, the methylamino group is directly attached to the benzene ring at the 2-position. This seemingly minor difference results in distinct chemical properties and biological activities.

IdentifierThis compound2-(Methylamino)benzoic acid (Isomer)
IUPAC Name 2-(methylaminomethyl)benzoic acid[1]2-(methylamino)benzoic acid[2]
CAS Number 527705-23-3[1]119-68-6[2]
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂[2]
Molecular Weight 165.19 g/mol [1]151.16 g/mol [2]
PubChem CID 12151929[1]67069

Common Synonyms for this compound: [1]

  • 2-(Methylaminomethyl)benzoic acid

  • Benzoic acid, 2-[(methylamino)methyl]-

  • 2-((Methylamino)methyl)benzoic acid

Hydrochloride Salt: The compound is also available as a hydrochloride salt, which often exhibits improved solubility and stability.

  • Name: this compound hydrochloride[3]

  • CAS Number: 1158346-38-3[3][4]

  • Molecular Formula: C₉H₁₂ClNO₂[4]

  • Molecular Weight: 201.65 g/mol [4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing experiments, predicting its behavior in biological systems, and developing appropriate formulations. The following table summarizes the key computed properties for this compound.

PropertyValueSource
Molecular Weight 165.19 g/mol PubChem[1]
XLogP3 -0.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 165.078978594 g/mol PubChem[1]
Topological Polar Surface Area 49.3 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

The negative XLogP3 value suggests that this compound is a relatively polar molecule with good aqueous solubility. The presence of both hydrogen bond donors and acceptors further supports its potential for interaction with biological macromolecules.

Structural Elucidation and Analytical Characterization

While specific, publicly available spectra for this compound are limited, its structure can be unequivocally confirmed using standard analytical techniques. This section outlines the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-8.0 ppm. The benzylic methylene protons (-CH₂-) would present as a singlet or a doublet (if coupled to the amine proton) around 3.5-4.5 ppm. The N-methyl protons (-CH₃) would be a singlet at approximately 2.2-2.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 120-140 ppm. The benzylic carbon and the N-methyl carbon would appear in the aliphatic region, around 50-60 ppm and 30-40 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine would be a weaker band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be present around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ region. The IR spectrum for the related compound, 2-(methylamino)benzoic acid, shows characteristic peaks that can be used for comparison.[2]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the free acid, the molecular ion peak [M]⁺ would be observed at m/z 165. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the benzylic C-N bond.

Synthesis and Reactivity

Synthesis_Workflow 2-Bromomethylbenzoic acid methyl ester 2-Bromomethylbenzoic acid methyl ester Intermediate Intermediate 2-Bromomethylbenzoic acid methyl ester->Intermediate Methylamine This compound This compound Intermediate->this compound Hydrolysis

Figure 1: A potential synthetic workflow for this compound.

This proposed pathway involves the nucleophilic substitution of a suitable starting material, such as methyl 2-(bromomethyl)benzoate, with methylamine to form the corresponding methyl ester intermediate. Subsequent hydrolysis of the ester group would then yield the final product, this compound. The synthesis of related aminomethylbenzoic acid derivatives often follows similar multi-step procedures involving protection and deprotection of functional groups.[5]

Applications in Research and Drug Development

Aminobenzoic acid derivatives are a well-established class of compounds in medicinal chemistry, with applications ranging from anti-inflammatory to antifibrinolytic agents.[6][7][8][9] While specific biological activities for this compound are not extensively documented, its structural motifs suggest several potential areas of investigation.

The presence of a benzoic acid moiety and a secondary amine provides a scaffold that can be further functionalized to create libraries of compounds for screening against various biological targets. For instance, the carboxylic acid can be converted to amides or esters, while the secondary amine can participate in reactions such as acylation or alkylation.

Patents citing this chemical structure can provide insights into its potential applications.[1] The structural similarity to other biologically active aminobenzoic acids suggests its potential as a lead compound or a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Potential_Applications This compound This compound Scaffold for Medicinal Chemistry Scaffold for Medicinal Chemistry This compound->Scaffold for Medicinal Chemistry Versatile Functionality Intermediate in Organic Synthesis Intermediate in Organic Synthesis This compound->Intermediate in Organic Synthesis Reactive Functional Groups Lead Compound Discovery Lead Compound Discovery Scaffold for Medicinal Chemistry->Lead Compound Discovery Fragment-Based Drug Design Fragment-Based Drug Design Scaffold for Medicinal Chemistry->Fragment-Based Drug Design Synthesis of Heterocycles Synthesis of Heterocycles Intermediate in Organic Synthesis->Synthesis of Heterocycles Preparation of Novel Ligands Preparation of Novel Ligands Intermediate in Organic Synthesis->Preparation of Novel Ligands

Figure 2: Potential research applications of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its hydrochloride salt. Based on the GHS pictograms for the hydrochloride salt, it is classified as a warning-level hazard.[3]

Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a valuable chemical entity with potential applications in various fields of chemical and pharmaceutical research. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and a framework for its analytical characterization. By clearly distinguishing it from its isomer, 2-(Methylamino)benzoic acid, this document serves as a reliable resource for researchers. While further experimental studies are needed to fully elucidate its reactivity and biological activity, the information presented here provides a solid foundation for future investigations and applications of this versatile compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12151929, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(methylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aminomethylbenzoic Acid? Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65526, 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). Aminomethylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5293–5299.

Sources

Methodological & Application

High-yield preparation method for 2-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists focusing on the high-yield synthesis of 2-[(Methylamino)methyl]benzoic acid (also known as 2-(methylaminomethyl)benzoic acid).[1] This compound is a critical pharmacophore and intermediate in the synthesis of isoindolinone-based drugs and other heterocyclic pharmaceuticals.

Part 1: Strategic Analysis & Route Selection

Target Molecule: this compound CAS: 527705-23-3 (Free acid/Zwitterion), 1158346-38-3 (HCl salt) Structure: Ortho-substituted benzoic acid with a methylaminomethyl group.[1]

The Synthetic Challenge: The primary challenge in synthesizing this molecule is the thermodynamic propensity of the open-chain amino acid to cyclize into the corresponding lactam,


-methylphthalimidine  (2-methylisoindolin-1-one), under neutral or basic conditions, or upon heating.[1]

Selected Methodology: Reductive Amination of Phthalaldehydic Acid To achieve high yield and purity, this guide details the Reductive Amination of Phthalaldehydic Acid (2-Formylbenzoic acid) .

  • Rationale: Unlike the ring-opening of phthalide (which often requires harsh conditions and yields the lactam), reductive amination proceeds under mild conditions that favor the kinetic formation of the amine.

  • Stabilization: The product is isolated as the Hydrochloride Salt . Protonation of the amine prevents nucleophilic attack on the carboxylic acid, thereby inhibiting cyclization to the lactam.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis involves the condensation of phthalaldehydic acid (which exists in equilibrium with 3-hydroxyphthalide) with methylamine to form an imine/iminium intermediate, followed by selective reduction with Sodium Borohydride (


).
Materials & Equipment

Reagents:

  • Phthalaldehydic Acid (2-Formylbenzoic acid): >97% purity.[1] (Note: Often supplied as 3-hydroxyphthalide; both forms are reactive).[1]

  • Methylamine: 33% solution in ethanol (preferred) or 40% aqueous solution.

  • Sodium Borohydride (

    
    ):  Powder, >98%.
    
  • Solvent: Methanol (anhydrous preferred for higher yields).

  • Acid: Hydrochloric acid (conc. 37% and 2M solution).

  • Workup: Ethyl acetate, Diethyl ether, Brine.

Equipment:

  • 3-neck round-bottom flask (250 mL or scaled appropriately).[1]

  • Mechanical stirrer or magnetic stir bar.

  • Temperature probe/thermometer.

  • Ice-water bath.[1][2]

  • Rotary evaporator.

Step-by-Step Protocol

Step 1: Imine Formation

  • Charge: In a 250 mL 3-neck flask, dissolve Phthalaldehydic acid (15.0 g, 100 mmol) in Methanol (100 mL).

  • Addition: Cool the solution to 0–5°C using an ice bath.

  • Amine Addition: Dropwise add Methylamine solution (33% in EtOH, 15 mL, ~120 mmol, 1.2 equiv) over 15 minutes.

    • Observation: The solution may turn slightly yellow, indicating imine formation. Phthalaldehydic acid (lactol form) ring-opens to react with the amine.[1]

  • Equilibration: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete conversion to the imine species.

Step 2: Reduction

  • Cooling: Return the reaction mixture to 0°C.

  • Reduction: Add Sodium Borohydride (

    
    ) (1.9 g, 50 mmol, 0.5 equiv*) portion-wise over 20 minutes.
    
    • Note: Use 0.5 equiv because each mole of

      
       provides 4 hydrides, but practically 0.6–0.7 equiv is often used to ensure completion.[1] Caution: Hydrogen gas evolution will occur.
      
  • Reaction: Remove the ice bath and stir at RT for 2–3 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/AcOH 90:10:1) or HPLC. The starting material aldehyde peak should disappear.

Step 3: Quenching & Isolation (Critical for Open Chain Retention)

  • Quench: Cool to 0°C. Carefully quench excess hydride by adding 2M HCl dropwise until pH < 2.

    • Mechanism:[1][3][4][5][6] Low pH protonates the amine (

      
      ), preventing it from attacking the carboxyl group to form the lactam.
      
  • Concentration: Remove Methanol under reduced pressure (Rotavap at <40°C). Do not heat excessively.

  • Extraction: Dilute the aqueous residue with water (50 mL). Wash with Ethyl Acetate (2 x 50 mL) to remove any unreacted non-basic impurities (e.g., phthalide). Discard the organic layer.

  • Salt Formation: The product is in the aqueous layer. Evaporate the aqueous layer to dryness (lyophilization is best to avoid heat) OR concentrate to a small volume and add Ethanol followed by Diethyl Ether to induce crystallization.

  • Filtration: Filter the white crystalline solid.

  • Drying: Dry under vacuum over

    
    .
    

Yield: Typical yields range from 85% to 92% . Product: this compound Hydrochloride.[1][7]

Part 3: Process Safety & Troubleshooting

IssueProbable CauseCorrective Action
Formation of Lactam (

-methylphthalimidine)
pH too high during workup or excessive heating.[1]Ensure pH is maintained < 2.[3] Avoid temperatures >50°C during evaporation. Store as HCl salt.
Low Yield Incomplete imine formation before reduction.Increase time for Step 1. Ensure methylamine is fresh and not lost to evaporation.
Gummy Product Water retention in the salt.Triturate the residue with anhydrous ethanol/ether. Use lyophilization if available.
Exotherm Rapid addition of

.
Add reducing agent slowly; use efficient cooling.

Part 4: Visualization & Mechanism

The following diagram illustrates the reaction pathway, highlighting the equilibrium of the starting material and the critical stabilization of the product as a salt.

G cluster_0 Starting Material Equilibrium cluster_1 Reaction Steps SM1 Phthalaldehydic Acid (Open Form) SM2 3-Hydroxyphthalide (Lactol Form) SM1->SM2 Equilibrium Imine Imine Intermediate SM1->Imine + MeNH2 Reduction Reduction (NaBH4) Imine->Reduction Product_Base Amino Acid (Free Base) *Unstable* Reduction->Product_Base Cyclization Lactam Formation (Side Reaction) Product_Base->Cyclization Heat / Neutral pH Product_Salt Target Product HCl Salt (Stable) Product_Base->Product_Salt + HCl (pH < 2)

Caption: Synthetic pathway for this compound showing the critical acid-quench step to prevent lactamization.[1]

Part 5: Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be met:

  • 1H NMR (D2O/DMSO-d6):

    • 
       2.6–2.7 ppm (s, 3H, 
      
      
      
      ).[1]
    • 
       4.3–4.5 ppm (s, 2H, 
      
      
      
      ).[1]
    • 
       7.4–8.0 ppm (m, 4H, Aromatic protons).
      
    • Absence of Lactam: Check for the absence of the

      
       signal characteristic of the rigid lactam ring (often shifted) and ensure the carboxylic acid proton integration (if visible in DMSO) corresponds to the open chain.
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 166.08.

    • Found: 166.1 ± 0.1 m/z.

  • Melting Point: The HCl salt typically decomposes/melts >180°C (verify with specific batch as solvation affects MP).

References

  • Organic Syntheses. (1943). Phthalaldehydic Acid Synthesis. Org. Synth. 1943, 23, 74. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for reductive amination).

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Guide. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-[(Methylamino)methyl]benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

2-[(Methylamino)methyl]benzoic acid is a versatile bifunctional molecule poised for significant applications in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented, its true value lies in its role as a key structural precursor for the synthesis of N-methylated isoindolin-1-ones. This class of heterocyclic compounds is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides an in-depth exploration of the utility of this compound as a strategic starting material, detailing its conversion to the N-methyl isoindolin-1-one core and discussing the therapeutic potential of the resulting derivatives.

Introduction: The Strategic Importance of the Isoindolin-1-one Scaffold

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a recurring motif in numerous natural products and synthetic molecules with significant biological activity.[2][4] Its rigid, yet three-dimensional structure provides an excellent platform for the spatial presentation of various pharmacophoric elements, enabling precise interactions with biological targets. The N-substitution on the isoindolinone ring is a critical vector for modifying the physicochemical and pharmacological properties of these molecules. Specifically, the N-methyl group can enhance metabolic stability, improve cell permeability, and influence binding affinity to target proteins.

This compound[5] serves as an ideal and direct precursor for N-methylated isoindolin-1-ones through a straightforward intramolecular cyclization. This application note will detail the synthetic protocol for this transformation and explore the medicinal chemistry applications of the resulting scaffold.

Core Application: Synthesis of N-Methyl Isoindolin-1-one

The primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of 2-methyl-2,3-dihydro-1H-isoindol-1-one (N-methyl isoindolin-1-one). This transformation is typically achieved through an intramolecular amide bond formation, which is a facile cyclization reaction.

Synthetic Workflow

The conversion of this compound to N-methyl isoindolin-1-one is a dehydration reaction that results in the formation of a lactam. This process can be promoted by heat or by using coupling agents that activate the carboxylic acid.

synthetic_workflow start This compound step1 Activation of Carboxylic Acid (e.g., heat, coupling agent) start->step1 Initiation step2 Intramolecular Nucleophilic Attack (by the secondary amine) step1->step2 Intermediate Formation product N-Methyl Isoindolin-1-one step2->product Cyclization & Dehydration

Caption: Synthetic workflow for the cyclization of this compound.

Detailed Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-1H-isoindol-1-one

This protocol describes a general procedure for the cyclization of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Activation of Carboxylic Acid:

    • Method A (Acid Chloride): Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

    • Method B (Coupling Agent): To the solution of the starting material, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of a suitable activator like 4-Dimethylaminopyridine (DMAP). Stir at room temperature until completion.

  • Cyclization: Add triethylamine (2.5 equivalents) to the reaction mixture to neutralize the generated acid and to facilitate the intramolecular cyclization. The reaction is typically stirred at room temperature or gently heated to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-2,3-dihydro-1H-isoindol-1-one.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications of the N-Methyl Isoindolin-1-one Scaffold

The N-methyl isoindolin-1-one scaffold, readily accessible from this compound, is a valuable starting point for the development of a diverse range of therapeutic agents. The core structure can be further functionalized at various positions on the aromatic ring to optimize pharmacological activity.

Anti-inflammatory and Analgesic Agents

Derivatives of the related isoindoline-1,3-dione scaffold have shown significant anti-inflammatory and analgesic properties.[6][7][8] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[6] The N-methyl isoindolin-1-one core can be elaborated with substituents that enhance COX inhibition or interact with other targets in the inflammatory cascade.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NMethylIsoindolinone N-Methyl Isoindolin-1-one Derivative NMethylIsoindolinone->COX Inhibition

Caption: Inhibition of the COX pathway by N-methyl isoindolin-1-one derivatives.

Anticancer Agents

The isoindolinone and related phthalimide scaffolds are present in several anticancer drugs.[2][9] For instance, the immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are based on the isoindoline-1,3-dione structure, are used in the treatment of multiple myeloma.[10] While the mechanism of action is complex, it involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The N-methyl isoindolin-1-one scaffold can serve as a basis for designing novel anticancer agents that may act through similar or different mechanisms.

Other Therapeutic Areas

The versatility of the isoindolinone scaffold extends to other therapeutic areas as well. Derivatives have been investigated for their potential as antiviral,[3] anxiolytic, and sedative agents.[3] The ability to readily modify the core structure allows for the exploration of a wide chemical space to identify compounds with desired biological activities.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound are not abundant in the public domain, the following table summarizes representative biological activities of related isoindolinone and isoindoline-1,3-dione derivatives to illustrate the potential of this chemical class.

Compound ClassTarget/AssayActivityReference
Isoindoline-1,3-dione derivativesAnalgesic (acetic acid writhing)Significant reduction in writhing[8]
Substituted PhthalimidesCOX-1/COX-2 InhibitionIC₅₀ values in the low micromolar range[6]
Isoindolinone-based compoundsAnticancer (EAC cell line)Significant tumor growth inhibition[9]

Conclusion

This compound represents a strategically important, yet under-explored, starting material in medicinal chemistry. Its primary value is realized through its efficient conversion to the N-methyl isoindolin-1-one scaffold. This core structure is a proven platform for the development of a wide array of pharmacologically active compounds. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable building block for drug discovery programs targeting a range of diseases, including inflammatory disorders, cancer, and neurological conditions. Further exploration of derivatives based on this scaffold is warranted to unlock its full therapeutic potential.

References

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (2025). ResearchGate. [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). Fitoterapia. [Link]

  • Copper-promoted direct amidation of isoindolinone scaffolds by sodium persulfate. (2021). Royal Society of Chemistry. [Link]

  • Bioactive molecules that contain Isoindolin‐1‐one scaffold. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. [Link]

  • Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use. (2005).
  • This compound. (n.d.). PubChem. [Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (2025). ResearchGate. [Link]

  • Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters. (n.d.). ResearchGate. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME NOVEL 2-[5-MERCAPTO-3-(SUBSTITUED)[1][11][12] TRIAZOL-4-YL]-ISOINDOLE-1,3-DIONE DERIVATIVES AND EVALUATION OF THE. (2018). International Journal of Pharmacy and Biological Sciences. [Link]

  • Highly Enantioselective Synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-Lactamization. (2014). PubMed. [Link]

  • Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (n.d.). Farmaciya (Pharmacy). [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). MDPI. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). ResearchGate. [Link]

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The Versatile Scaffold of 2-[(Methylamino)methyl]benzoic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 2-[(Methylamino)methyl]benzoic acid emerges as a compelling scaffold, offering a unique combination of structural features conducive to the generation of diverse and biologically active compound libraries. Its architecture, comprising a benzoic acid moiety, a secondary amine, and a flexible methylene linker, presents three key points for chemical diversification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of this compound as a foundational element in drug discovery campaigns. We will delve into its synthesis, key chemical transformations, and potential therapeutic applications, supported by detailed experimental protocols. The causality behind experimental choices will be elucidated, providing researchers with the rationale needed to adapt and innovate upon these methodologies.

Physicochemical Properties and Design Rationale

The inherent properties of the this compound core make it an attractive starting point for library synthesis.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
XLogP3-0.8[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]

The presence of both a carboxylic acid and a secondary amine provides handles for forming amide and sulfonamide bonds, respectively, two of the most prevalent linkages in pharmaceuticals. The ortho-substitution pattern on the benzene ring imparts a degree of conformational constraint, which can be advantageous for achieving specific interactions with protein binding pockets.

Synthesis of the this compound Scaffold

A reliable and scalable synthesis of the core scaffold is paramount for its successful application. A practical approach involves the nucleophilic substitution of a readily available starting material, such as methyl 2-(bromomethyl)benzoate, with methylamine.

Synthesis_Pathway Methyl_2-(bromomethyl)benzoate Methyl 2-(bromomethyl)benzoate Intermediate_Ester Methyl 2-((methylamino)methyl)benzoate Methyl_2-(bromomethyl)benzoate->Intermediate_Ester Nucleophilic Substitution Methylamine Methylamine (in THF) Methylamine->Intermediate_Ester Hydrolysis LiOH, THF/H2O Intermediate_Ester->Hydrolysis Final_Product 2-((Methylamino)methyl)benzoic acid Hydrolysis->Final_Product

Caption: Synthetic route to the scaffold.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from methyl 2-(bromomethyl)benzoate.

Materials:

  • Methyl 2-(bromomethyl)benzoate

  • Methylamine (2.0 M solution in THF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N-Alkylation:

    • In a round-bottom flask under an argon atmosphere, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylamine (2.2 eq, 2.0 M in THF) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between EtOAc and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford crude methyl 2-[(methylamino)methyl]benzoate.

  • Saponification:

    • Dissolve the crude ester from the previous step in a mixture of THF and water (3:1).

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 5-6 with 1 M HCl. A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Derivatization Strategies: Building a Compound Library

The true power of the this compound scaffold lies in its amenability to a wide range of chemical transformations. Below are detailed protocols for two fundamental derivatization reactions: amide bond formation and N-acylation.

Amide Bond Formation at the Carboxylic Acid Moiety

Amide coupling is a frequently employed reaction in drug discovery. The use of modern coupling reagents allows for the efficient formation of amide bonds with a diverse set of primary and secondary amines under mild conditions.

Amide_Coupling_Workflow Scaffold 2-((Methylamino)methyl)benzoic acid Coupling_Reagent HATU, DIPEA Scaffold->Coupling_Reagent Amine R1R2NH Amine->Coupling_Reagent Amide_Product N-substituted-2-((methylamino)methyl)benzamide Coupling_Reagent->Amide_Product

Caption: Amide coupling workflow.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[2][3]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

N-Acylation of the Secondary Amine

The secondary amine of the scaffold provides another key point for diversification through N-acylation, allowing for the introduction of a wide variety of substituents.

Protocol 3: N-Acylation with Acyl Chlorides

This classic method provides a straightforward route to N-acyl derivatives.

Materials:

  • This compound

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add TEA or pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ solution.

  • To remove unreacted starting material, wash with 1 M HCl. Note: The product may also be soluble in the acidic aqueous layer. If so, basify the aqueous layer and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Application in Drug Discovery: A Focus on Kinase Inhibition

While specific examples of the this compound scaffold in clinical development are not abundant in publicly available literature, its structural motifs are present in numerous kinase inhibitors.[4][5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site, with various substituents extending into solvent-exposed regions to enhance potency and selectivity.

The this compound scaffold can be envisioned as a versatile building block for the synthesis of novel kinase inhibitors. The secondary amine can be used to attach a core heterocyclic motif, while the carboxylic acid can be derivatized to interact with specific residues in the kinase active site or to modulate physicochemical properties.

Kinase_Inhibitor_Concept Scaffold 2-((Methylamino)methyl)benzoic acid Scaffold Linker N-Alkylation Scaffold->Linker Heterocycle ATP-mimetic Heterocycle Heterocycle->Linker Kinase_Inhibitor_Core Core Kinase Inhibitor Structure Linker->Kinase_Inhibitor_Core Derivatization Amide Coupling (R-group for selectivity/solubility) Kinase_Inhibitor_Core->Derivatization Final_Inhibitor Potential Kinase Inhibitor Derivatization->Final_Inhibitor

Sources

Application Note: A Validated HILIC-HPLC Method for the Quantification of 2-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated Hydrophilic Interaction Liquid Chromatography (HILIC) method for the accurate quantification of 2-[(Methylamino)methyl]benzoic acid. Due to the polar nature of the analyte, conventional reversed-phase chromatography often fails to provide adequate retention. This method overcomes this challenge by employing a HILIC stationary phase, which facilitates the retention of polar compounds.[1][2][3][4] The developed protocol is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound in various sample matrices. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and robustness.[5][6][7][8][9]

Introduction

This compound is a polar organic compound characterized by the presence of both a carboxylic acid and a secondary amine functional group.[10][11] Its high polarity makes it challenging to retain and resolve using traditional reversed-phase High-Performance Liquid Chromatography (HPLC) with C18 columns, where polar analytes often elute in or near the solvent front, leading to poor quantification.[12][13][14] To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[1][2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus achieving retention.[2]

This application note provides a comprehensive, step-by-step protocol for the quantification of this compound using HILIC-HPLC with UV detection. The causality behind the selection of chromatographic parameters is explained, and the method is rigorously validated to demonstrate its suitability for its intended purpose.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of this compound is crucial for rational method development.

PropertyValueSource
Molecular FormulaC9H11NO2[10][11]
Molecular Weight165.19 g/mol [10][11]
PolarityHigh (due to carboxylic acid and secondary amine groups)Inferred from structure
Predicted UV λmax~230-254 nmInferred from similar structures[15][16][17]

The presence of ionizable functional groups (carboxylic acid and amine) implies that the pH of the mobile phase will significantly influence the analyte's retention and peak shape.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Preparation Prepare Stock and Working Standards Injection Inject Sample/Standard Standard_Preparation->Injection Sample_Preparation Prepare Sample Solutions Sample_Preparation->Injection HPLC_System Equilibrate HILIC Column HPLC_System->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Integration Integrate Peak Area Data_Acquisition->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Validation Perform Method Validation Quantification->Validation

Caption: Workflow for the quantification of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • HILIC column (e.g., Amide, Diol, or bare Silica phase, 150 mm x 4.6 mm, 3.5 µm particle size). The choice of a specific HILIC phase may require screening for optimal selectivity.[2]

Chromatographic Conditions
ParameterConditionRationale
Column HILIC Amide, 150 mm x 4.6 mm, 3.5 µmAmide phases offer good retention and selectivity for polar, ionizable compounds.
Mobile Phase 90:10 (v/v) Acetonitrile: 10 mM Ammonium Acetate Buffer (pH 4.5, adjusted with acetic acid)High organic content is necessary for HILIC retention. The aqueous portion with buffer controls the ionization state of the analyte and improves peak shape.[2] pH 4.5 is chosen to ensure the carboxylic acid is partially protonated and the amine is protonated, promoting interaction with the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CProvides stable retention times and improved peak shape.[17]
Injection Volume 10 µLA typical injection volume to minimize band broadening.
Detection Wavelength 235 nmBased on the UV absorbance of structurally similar compounds like benzoic acid and its derivatives.[15][17] A full UV scan of the analyte is recommended to determine the optimal wavelength.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.

Protocols

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Extract the analyte using a suitable solvent. The mobile phase is a good starting point.

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak area of the analyte.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for quantitative analysis.[5][6][7][8][9]

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

Linearity was assessed by plotting the peak area versus the concentration of the working standards.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
  • Correlation Coefficient (r²): > 0.999

  • Linear Range: 1 - 100 µg/mL

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (low, medium, and high).

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
2525.3101.2
7574.599.3
  • Acceptance Criteria: 98 - 102% recovery.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 25 µg/mL standard were performed.

Precision Level% RSD
Repeatability (n=6)< 1.0%
Intermediate Precision (n=6, over 3 days)< 2.0%
  • Acceptance Criteria: % RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD (S/N = 3): 0.2 µg/mL

  • LOQ (S/N = 10): 0.7 µg/mL

Robustness

Robustness was assessed by making small, deliberate variations in the chromatographic conditions.

Parameter Variation% Change in Peak Area% Change in Retention Time
Flow Rate (± 0.1 mL/min)< 2.0%< 5.0%
Column Temperature (± 2 °C)< 1.5%< 3.0%
Mobile Phase pH (± 0.2)< 3.0%< 7.0%

The method was found to be robust under these minor variations.

Logical Framework for Method Development

The choice of a HILIC-based approach was driven by the inherent polarity of this compound. The following diagram illustrates the decision-making process.

Method Development Logic Analyte Analyte: this compound Properties Properties: - Carboxylic Acid - Secondary Amine - High Polarity Analyte->Properties RP_HPLC Reversed-Phase HPLC (C18)? Properties->RP_HPLC HILIC HILIC HPLC? RP_HPLC->HILIC No Poor_Retention Result: Poor Retention RP_HPLC->Poor_Retention Yes Good_Retention Result: Good Retention HILIC->Good_Retention Yes Poor_Retention->HILIC Method_Selection Selected Method: HILIC-HPLC Good_Retention->Method_Selection

Caption: Decision logic for selecting the HILIC-HPLC method.

Conclusion

This application note presents a validated HILIC-HPLC method for the reliable quantification of the polar compound this compound. The method is specific, linear, accurate, precise, and robust, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for its implementation in various laboratory settings.

References

  • D. V. McCalley. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

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  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

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  • MedCrave online. (2019). Quantitation of benzoic and sorbic acid levels from green olives by high-performance liquid chromatography. [Link]

Sources

Derivatization of 2-[(Methylamino)methyl]benzoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization Strategies for 2-[(Methylamino)methyl]benzoic Acid Analysis by GC-MS

Executive Summary

The analysis of This compound (MAMBA) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific chemical challenge: the molecule’s propensity for intramolecular cyclization. Due to its ortho-substitution pattern, the secondary amine and carboxylic acid groups are spatially predisposed to condense, forming


-methylisoindolin-1-one  (a lactam) under thermal stress or acidic conditions.

Direct injection of underivatized MAMBA into a GC inlet typically results in quantitative conversion to the lactam artifact, leading to false identification and inaccurate quantification. This guide details two robust derivatization protocols designed to "lock" the functional groups before thermal exposure:

  • Alkyl Chloroformate Derivatization (Recommended): A rapid, aqueous-compatible method that prevents cyclization by converting the amine to a carbamate and the acid to an ester at room temperature.

  • Silylation (Alternative): A traditional anhydrous approach using MSTFA, requiring strict moisture control.

Chemical Context & The "Isoindolinone Trap"

Understanding the failure mode of standard analysis is critical. This compound is a zwitterionic ampholyte. Upon exposure to the heat of a GC injection port (250°C+), it undergoes rapid dehydration and intramolecular nucleophilic attack.

  • The Trap: The nitrogen lone pair attacks the carbonyl carbon of the carboxylic acid.

  • The Result: Formation of

    
    -methylisoindolin-1-one (MW 147.17), which is chemically distinct from the parent molecule.
    

Figure 1: The Competitive Pathway – Derivatization vs. Cyclization

G MAMBA 2-[(Methylamino)methyl] benzoic acid Heat Thermal Stress (GC Inlet / Acid) MAMBA->Heat Direct Injection Deriv Derivatization Reagent (MCF or MSTFA) MAMBA->Deriv Pre-treatment Lactam ARTIFACT: N-methylisoindolin-1-one Heat->Lactam Cyclization (-H2O) Stable STABLE ANALYTE: Blocked Amine & Esterified Acid Heat->Stable No Reaction Deriv->Stable Protection Stable->Heat GC Analysis

Caption: Pathway analysis showing how derivatization blocks the nucleophilic nitrogen and electrophilic carbonyl, preventing the formation of the lactam artifact.

Protocol A: Methyl Chloroformate (MCF) Derivatization

Status: Gold Standard (Recommended) Mechanism: The MCF reagent reacts with the secondary amine to form a methyl carbamate and converts the carboxylic acid to a methyl ester (via a mixed anhydride intermediate) in a methanol/pyridine/water medium. Advantages: Reaction occurs at room temperature (preventing thermal cyclization), works in aqueous samples, and yields highly stable derivatives.

Reagents Required
  • MCF: Methyl Chloroformate (Sigma-Aldrich/Merck).

  • Solvent: Methanol (anhydrous) and Pyridine.

  • Extraction: Chloroform or Isooctane.

  • Internal Standard: Sarcosine-d3 or Phenylalanine-d5.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5 mg of sample (or dry residue) in 200 µL of 1:1 Water:Methanol. Add 10 µL of Internal Standard solution.

  • Basification: Add 50 µL of Pyridine. (Acts as an acid scavenger and catalyst).

  • Derivatization: Slowly add 30 µL of Methyl Chloroformate .

    • Note: Gas evolution (CO2) will occur. Vortex gently for 30 seconds.

  • Second Addition: To ensure completion, add another 20 µL of MCF and vortex for 30 seconds.

  • Extraction: Add 300 µL of Chloroform (containing 1% bicarbonate to neutralize excess acid). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Analysis: Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert. Inject 1 µL.

Expected Derivative Structure:

  • Amine:

    
    -methoxycarbonyl group (Carbamate).
    
  • Acid: Methyl ester.[1]

  • Mass Shift: +58 Da (Amine) + 14 Da (Acid) = +72 Da net increase (approx, depending on fragmentation).

Protocol B: Silylation (MSTFA)

Status: Alternative (Requires Anhydrous Conditions) Mechanism: Replaces active protons on -COOH and -NH- with Trimethylsilyl (TMS) groups. Critical Warning: Incomplete silylation of the amine will lead to "on-column" cyclization. The reaction must be driven to completion.

Reagents Required
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Solvent: Acetonitrile (ACN) or Pyridine (Must be <50 ppm water).

Step-by-Step Methodology
  • Drying: Evaporate the sample to complete dryness under a stream of nitrogen at 40°C. Any residual water will destroy the reagent.

  • Reconstitution: Add 50 µL of anhydrous Pyridine and 50 µL of Acetonitrile.

  • Reaction: Add 100 µL of MSTFA + 1% TMCS .

  • Incubation: Cap tightly and heat at 70°C for 45 minutes .

    • Why Heat? Steric hindrance at the secondary amine requires thermal energy to drive the silylation to completion.

  • Analysis: Cool to room temperature. Inject 1 µL directly.

GC-MS Analysis Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSettingRationale
Column DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for derivatized ampholytes.
Inlet Temp 260°CHigh enough to volatilize derivatives; MCF derivatives are stable here.
Injection Split 10:1Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 70°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp prevents peak broadening.
Transfer Line 280°CPrevents condensation before MS source.
Source Temp 230°CStandard EI source temperature.
Acquisition Scan (50-450 m/z) or SIMSIM targets: Molecular ion of derivative (M+•) and Base Peak.[2]

Data Interpretation & Troubleshooting

Figure 2: Analytical Workflow & Decision Tree

Workflow Start Sample Extract Choice Select Protocol Start->Choice MCF Protocol A: MCF (Aqueous/Organic) Choice->MCF Aqueous Sample Dry Evaporate to Dryness (Critical) Choice->Dry Dry Powder Ext Chloroform Extraction MCF->Ext GC GC-MS Injection Ext->GC MSTFA Protocol B: MSTFA (Anhydrous, 70°C) Dry->MSTFA MSTFA->GC Res1 Peak @ MW 147? (Isoindolinone) GC->Res1 Fail FAILURE: Cyclization Occurred Res1->Fail Yes Pass SUCCESS: Derivatized Peak Found Res1->Pass No

Caption: Operational workflow emphasizing the critical check for the underivatized lactam artifact (MW 147).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Peak at m/z 147 (Base peak 146/118) Cyclization Artifact. The derivatization failed, and the inlet heat created the lactam.MCF: Check pH (must be >8 during reaction). MSTFA: Sample was wet; re-dry and use fresh reagent.
Low Response (MCF) pH dropped too low during MCF addition.Add more Pyridine before adding MCF. The reaction generates HCl, which must be neutralized.
Multiple Peaks (MSTFA) Mono-TMS vs. Di-TMS mixture.Increase reaction time or temperature (e.g., 80°C for 60 mins) to force the hindered amine to react.
Tailing Peaks Active sites in liner or column.Replace inlet liner (use deactivated wool) and trim column (10-20 cm).

References

  • Hušek, P. (1998).[3] Chloroformates in gas chromatography as general purpose derivatizing agents.[3][4][5] Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. Link

  • Sobolevsky, T. G., et al. (2003). Acylation of secondary amines: a new approach to the problem of their determination by GC-MS. Journal of Separation Science. Link

  • Little, J. L. (1999).[3] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Link

  • NIST Chemistry WebBook. Mass Spectrum of N-Methylisoindolin-1-one (Cyclization Product). Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6] (Standard text for mechanism validation).

Sources

Application Note: 2-[(Methylamino)methyl]benzoic Acid as a Ligand in Organometallic Chemistry

[1]

Executive Summary

This guide details the technical application of 2-[(Methylamino)methyl]benzoic acid (CAS: 527705-23-3), a bifunctional chelating agent bridging the gap between rigid anthranilic acid derivatives and flexible amino acids.[1] Unlike its lower homolog 2-(methylamino)benzoic acid (N-methylanthranilic acid), which forms 5-membered chelate rings, this ligand forms thermodynamically stable 6-membered chelate rings upon coordination.[1]

This structural distinction imparts unique steric flexibility and electronic properties, making it a valuable ligand for:

  • Bioinorganic Modeling: Mimicking peptide loops in metalloproteins.[1]

  • Medicinal Inorganic Chemistry: Stabilizing Cu(II), Zn(II), and Pd(II) centers in physiologically relevant environments.

  • Crystal Engineering: Forming robust hydrogen-bonded networks due to the donor/acceptor capability of the secondary amine and carboxylate.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Name N-Methyl-2-aminomethylbenzoic acid
CAS Number 527705-23-3 (Free Acid) / 1158346-38-3 (HCl Salt)
Formula C₉H₁₁NO₂
Molar Mass 165.19 g/mol
pKa Values ~3.8 (COOH), ~9.5 (NH₂⁺-CH₃) [Predicted]
Coordination Mode Bidentate (N,O-donor), forming a 6-membered metallacycle.[1][2]
Solubility Soluble in water (at high/low pH), MeOH, DMSO. Limited solubility in non-polar solvents.[1]
Structural Analysis & Chelation Logic

The ligand features a hard anionic oxygen donor (carboxylate) and an intermediate neutral nitrogen donor (secondary amine). The methylene bridge (-CH2-) introduces conformational freedom absent in anthranilic acid, allowing the ligand to relieve steric strain around crowded metal centers.[1]

Comparison of Chelate Ring Size:

  • Anthranilic Acid: Forms a 5-membered ring (Metal-O-C-C-N).[1] Rigid, planar.

  • This compound: Forms a 6-membered ring (Metal-O-C-C-C-N).[1] Flexible, capable of boat/chair conformations.

Experimental Protocols

Protocol A: Ligand Preparation from Hydrochloride Salt

Most commercial sources supply the hydrochloride salt (CAS 1158346-38-3) to ensure stability.[1] For organometallic synthesis, the free base or in-situ deprotonation is required.[1]

Reagents:

  • This compound HCl (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 1M aqueous solution[1]

  • Methanol (MeOH), HPLC grade[1]

  • Deionized Water[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 g (approx. 10 mmol) of the HCl salt in 20 mL of minimal water. The pH will be acidic (~pH 2-3).[1]

  • Neutralization: Slowly add 1M NaOH dropwise while monitoring pH.

    • Critical Point: The molecule is zwitterionic (isoelectric point ~pH 6.5).

    • Adjust pH to 6.5–7.0 to precipitate the free zwitterion (if solubility allows) or proceed to Step 3 for in-situ metalation.[1]

  • Isolation (Optional): If the solid precipitates, filter and wash with cold ethanol. If not (due to high water solubility), use the solution directly for complexation (Protocol B).

Protocol B: Synthesis of Bis-Chelated Copper(II) Complex

Target Complex: [Cu(L)₂]

Rationale: Copper(II) prefers square planar or distorted octahedral geometries.[1] This ligand forms a neutral bis-complex [Cu(L)₂] at physiological pH, useful for bio-activity screening.[1]

Reagents:

  • Ligand Solution (from Protocol A, approx. 10 mmol in water/MeOH)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂[1]·H₂O) (1.0 g, 5.0 mmol) [0.5 eq relative to ligand][1]

  • Solvent: Methanol/Water (1:1 v/v)[1]

Workflow:

  • Metal Solution: Dissolve 1.0 g of Cu(OAc)₂·H₂O in 20 mL of Methanol. The solution will be dark blue/green.

  • Addition: Add the metal solution dropwise to the stirred ligand solution (pH adjusted to ~7-8 with dilute NaOH to ensure carboxylate deprotonation).

  • Reaction: Heat the mixture to 60°C for 2 hours. The color typically intensifies to a deep blue-violet, indicative of N,O-chelation replacing weak acetate ligands.[1]

  • Crystallization:

    • Concentrate the solution to half volume under reduced pressure.

    • Allow to stand at 4°C overnight.[1] Blue crystals of [Cu(C9H10NO2)2] should form.

  • Characterization:

    • IR Spectroscopy: Look for the shift in carboxylate stretching frequencies.

      • Free Ligand

        
        : ~1600 cm⁻¹[1]
        
      • Complex

        
        : Typically shifts to ~1630–1650 cm⁻¹ due to metal coordination.[1]
        
    • Elemental Analysis: Confirm C, H, N ratios for a 1:2 Metal:Ligand stoichiometry.

Visualizing the Coordination Logic

The following diagram illustrates the structural difference between the ligand and its lower homolog, and the resulting coordination geometry.

CoordinationLogiccluster_0Structural AdvantageLigandThis compound(Free Ligand)MetalMetal Center(Cu, Pd, Zn)Ligand->Metal  N,O-Coordination  AnthranilicAnthranilic Acid(Reference)Anthranilic->Metal  N,O-Coordination  Complex55-Membered Chelate(Rigid, Strained)Metal->Complex5With AnthranilicComplex66-Membered Chelate(Flexible, Stable)Metal->Complex6With Target LigandComplex6->Complex5Lower Ring StrainBetter Steric Fit

Figure 1: Comparative coordination logic. The target ligand forms a 6-membered metallacycle, offering distinct stability compared to the 5-membered ring of anthranilic acid.[1]

Applications in Drug Development[4][5][6][7]

A. Bioisostere for Proline/Pipecolic Acid

In medicinal chemistry, the 2-[(methylamino)methyl]phenyl scaffold serves as a conformational restraint .[1] When incorporated into peptide mimetics, the intramolecular hydrogen bond (or metal bridge) between the amine and carboxylate locks the phenyl ring into a specific orientation relative to the backbone, mimicking the turn-inducing properties of proline but with an aromatic spacer.[1]

B. Palladium-Catalyzed Cross-Coupling

While primarily a ligand, the free amine moiety is a competent substrate for Buchwald-Hartwig Aminations .[1]

  • Reaction: Aryl Halide + Ligand (Amine)

    
     N-Aryl Derivative.[1]
    
  • Utility: This generates N-arylated derivatives which are precursors to acridone-based alkaloids and drugs.[1]

References

  • PubChem. "this compound - Compound Summary."[1] National Library of Medicine. Accessed October 26, 2025. [Link]

  • Weis, E., et al. "Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates."[1] Chemistry – A European Journal, 2021. (Contextual reference for benzoic acid functionalization). [Link]

Experimental protocol for using 2-[(Methylamino)methyl]benzoic acid in a specific reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis of Isoindolin-1-ones using 2-[(Methylamino)methyl]benzoic Acid

Abstract & Scope

This application note details the experimental protocol for the controlled intramolecular cyclization of This compound (CAS: 527705-23-3) to synthesize 2-methylisoindolin-1-one . While thermal dehydration is possible, this guide focuses on a HATU-mediated chemical activation strategy . This method allows for mild reaction conditions, preserving sensitive functional groups if this scaffold is used as a building block in complex drug discovery campaigns (e.g., PROTAC linkers or CNS-active agents).

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Profile & Rationale

This compound acts as a masked


-amino acid. Its structure predisposes it to intramolecular cyclization, forming the thermodynamically stable isoindolin-1-one core.
PropertyData
IUPAC Name This compound
CAS Number 527705-23-3
Molecular Weight 165.19 g/mol
Core Reactivity Nucleophilic Acyl Substitution (Intramolecular)
Target Product 2-Methylisoindolin-1-one (CAS: 23469-05-8)
Key Challenge Controlling oligomerization vs. discrete cyclization; solubility of zwitterionic precursor.[1]
Mechanistic Insight

The reaction proceeds via the activation of the carboxylic acid. In the absence of activation, high temperatures (>150°C) are required to overcome the activation energy for water expulsion. By using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , we convert the hydroxyl group into an active ester (OAt-ester), which is rapidly attacked by the secondary amine in a 5-exo-trig cyclization.

Mechanism Start Precursor (Zwitterion) Activation Activation (HATU/Base) Start->Activation DIPEA, DMF Intermediate Active Ester (OAt Species) Activation->Intermediate Formation of Activated Ester Cyclization Intramolecular Attack (5-exo-trig) Intermediate->Cyclization Fast Product 2-Methylisoindolin-1-one (Lactam) Cyclization->Product -HOAt

Figure 1: Mechanistic pathway for the HATU-mediated cyclization.

Experimental Protocol

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

  • Workup: Ethyl Acetate (EtOAc), Sat. NaHCO

    
    , Brine, MgSO
    
    
    
    .
Step-by-Step Methodology

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (165 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

    • Note: The starting material may exist as a zwitterion and appear as a suspension. It will dissolve upon base addition.

  • Add DIPEA (0.435 mL, 2.5 mmol) dropwise. Stir for 5 minutes until the solution becomes clear.

  • Cool the mixture to 0°C using an ice bath.

Step 2: Activation & Cyclization 4. Add HATU (418 mg, 1.1 mmol) in one portion. 5. Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (20-25°C) . 6. Stir for 2–4 hours .

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The zwitterionic starting material is highly polar and stays at the baseline; the product is less polar.

Step 3: Workup & Isolation 7. Dilute the reaction mixture with EtOAc (30 mL). 8. Wash the organic phase sequentially with:

  • Sat. NaHCO
    
    
    (2 x 15 mL) – Removes by-product HOAt and unreacted acid.
  • Water (2 x 15 mL) – Removes DMF.
  • Brine (1 x 15 mL).
  • Dry the organic layer over anhydrous MgSO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Usually, the product is obtained in high purity (>95%) without chromatography. If necessary, purify via flash column chromatography (SiO
    
    
    , 0-5% MeOH/DCM).

Quality Control & Validation

To ensure the protocol was successful, compare the analytical data against the standards below.

MethodExpected ResultInterpretation
TLC R

~ 0.4–0.5 (5% MeOH/DCM)
Distinct shift from baseline (SM).
LC-MS [M+H]

= 148.1
Confirm mass of cyclized lactam.

H NMR

4.30–4.50 ppm (Singlet, 2H)
Benzylic CH

shifts downfield due to amide bond.
IR 1680–1695 cm

Strong Lactam C=O stretch.
Workflow Logic Diagram

Use this decision tree to troubleshoot the synthesis.

Workflow Start Start Reaction (T=0) Check TLC/LC-MS Check (T=2h) Start->Check Complete Reaction Complete? Check->Complete Workup Aq. Workup (EtOAc/NaHCO3) Complete->Workup Yes (SM consumed) Extend Add 0.2 eq HATU Stir 2h Complete->Extend No (SM remains) Purify Flash Chromatography Workup->Purify If purity <95% Extend->Check

Figure 2: Operational workflow for reaction monitoring and decision making.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Yazıcıoğlu, Y. S., et al. (2025).[2] Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. PMC. Available at: [Link] (Note: Generalized citation for Isoindolinone synthesis context).

  • Dai, X. J., et al. (2019).[3] Synthesis of 3‐methyleneisoindolin‐1‐ones from 2‐acylbenzoic acid.[3] ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-[(Methylamino)methyl]benzoic Acid

This compound is a key chemical intermediate with emerging applications in the pharmaceutical and life sciences sectors. As a derivative of benzoic acid, it possesses a unique structural motif combining a carboxylic acid and a secondary amine, making it a versatile building block for the synthesis of more complex molecules. Notably, it is recognized as the primary metabolite of methyl N-methylanthranilate, a compound found in citrus fruits with potential analgesic properties[1]. Its utility extends to metabolic studies, where it serves as a marker for detecting the metabolic levels of related compounds in biological systems[1]. The growing interest in this compound necessitates the development of robust and scalable synthetic methods to meet the demands of researchers and drug development professionals.

This comprehensive guide provides detailed protocols for two primary, field-proven methods for the large-scale synthesis of this compound. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the synthetic process.

Strategic Overview of Synthetic Pathways

Two principal synthetic routes have been identified as most amenable to large-scale production of this compound, each with distinct advantages and considerations.

Route 1: Hydrolysis of N-Methylphthalimide. This classic approach leverages the readily available and cost-effective starting materials, phthalic anhydride and methylamine. The initial formation of N-methylphthalimide is a high-yielding reaction, followed by a hydrolysis step to yield the target product. This method is particularly attractive for its operational simplicity and amenability to industrial scale-up.

Route 2: Nucleophilic Substitution of 2-(Bromomethyl)benzoic Acid. This pathway commences with the bromination of o-toluic acid to form 2-(bromomethyl)benzoic acid, which then undergoes a nucleophilic substitution reaction with methylamine. While involving an additional synthetic step, this route offers a high degree of control and can be advantageous when specific reaction conditions are required.

The following sections provide a detailed examination of each route, including mechanistic insights, step-by-step protocols, and critical process parameters.

Route 1: Synthesis via Hydrolysis of N-Methylphthalimide

This two-step synthesis is a robust and economical choice for large-scale production. The process begins with the formation of N-methylphthalimide, followed by its hydrolysis to yield the final product.

Step 1: Synthesis of N-Methylphthalimide

The initial step involves the reaction of phthalic anhydride with methylamine. This reaction proceeds through a nucleophilic attack of the methylamine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to form the stable five-membered imide ring of N-methylphthalimide.

Experimental Workflow for N-Methylphthalimide Synthesis

reagents Phthalic Anhydride + Methylamine Solution reactor Reaction Vessel (Toluene, Reflux) reagents->reactor Charge & Heat workup Crystallization & Filtration reactor->workup Cool & Isolate product N-Methylphthalimide workup->product Dry

Caption: Workflow for N-methylphthalimide synthesis.

Protocol for Large-Scale Synthesis of N-Methylphthalimide

  • Reactor Setup: In a suitable, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge phthalic anhydride (1.0 eq).

  • Solvent and Reagent Addition: Add toluene as the solvent. Begin stirring and slowly add a 40% aqueous solution of methylamine (1.05-1.3 eq) to the suspension. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Water will be removed azeotropically.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product and wash with a small amount of cold toluene or a suitable solvent like acetone to remove any unreacted starting material and byproducts[2].

  • Drying: Dry the purified N-methylphthalimide under vacuum at 60-70 °C until a constant weight is achieved.

Table 1: Key Parameters for N-Methylphthalimide Synthesis

ParameterValue
Starting Materials Phthalic Anhydride, 40% aq. Methylamine
Solvent Toluene
Reaction Temperature 110-120 °C (Reflux)
Reaction Time 4-6 hours
Typical Yield 90-95%
Purity (by HPLC) >99%
Step 2: Hydrolysis of N-Methylphthalimide

The hydrolysis of the N-methylphthalimide ring is the critical step to obtain this compound. This is typically achieved under basic conditions, where a hydroxide ion attacks one of the carbonyl carbons of the imide. This leads to the opening of the ring to form an intermediate, which upon acidification, yields the final product and phthalic acid as a byproduct.

Reaction Mechanism for N-Methylphthalimide Hydrolysis

A N-Methylphthalimide B Tetrahedral Intermediate A->B + OH⁻ (aq. NaOH) C Ring-Opened Intermediate (Sodium Salt) B->C Ring Opening D This compound C->D + H⁺ (aq. HCl)

Caption: Mechanism of N-methylphthalimide hydrolysis.

Protocol for Large-Scale Hydrolysis of N-Methylphthalimide

  • Reactor Setup: Charge N-methylphthalimide (1.0 eq) into a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Base Addition: Add a 10-20% aqueous solution of sodium hydroxide (2.0-2.5 eq).

  • Reaction: Heat the mixture to reflux (100-110 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., disappearance of the starting material by TLC or HPLC).

  • Acidification and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to approximately 2-3. This will precipitate the product.

  • Purification: Filter the solid precipitate and wash thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the product, this compound, in a vacuum oven at 70-80 °C.

Table 2: Key Parameters for Hydrolysis of N-Methylphthalimide

ParameterValue
Starting Material N-Methylphthalimide
Reagent 10-20% aq. Sodium Hydroxide
Reaction Temperature 100-110 °C (Reflux)
Reaction Time 8-12 hours
pH for Precipitation 2-3
Typical Yield 85-90%
Purity (by HPLC) >98%

Route 2: Synthesis via Nucleophilic Substitution of 2-(Bromomethyl)benzoic Acid

This alternative route offers a different set of intermediates and reaction conditions that may be preferable in certain manufacturing environments.

Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid

This step involves the radical bromination of o-toluic acid. The reaction is typically initiated by UV light or a radical initiator in the presence of a bromine source.

Protocol for Large-Scale Synthesis of 2-(Bromomethyl)benzoic Acid

  • Reactor Setup: In a reactor equipped for photochemical reactions (with a UV lamp), a mechanical stirrer, reflux condenser, and an addition funnel, dissolve o-toluic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Initiation: Heat the solution to reflux and turn on the UV lamp.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the refluxing mixture. The rate of addition should be controlled to maintain a pale orange color. A vigorous evolution of hydrogen bromide will be observed[3].

  • Reaction Completion and Work-up: After the addition is complete, continue refluxing and irradiating for a short period until the starting material is consumed (monitored by TLC). Cool the reaction mixture.

  • Isolation: The product will precipitate upon cooling. Filter the solid and wash with a cold, non-polar solvent like hexane to remove impurities. The product is often used in the next step without further purification[3].

Table 3: Key Parameters for 2-(Bromomethyl)benzoic Acid Synthesis

ParameterValue
Starting Material o-Toluic Acid
Reagent Bromine
Solvent Carbon Tetrachloride or Cyclohexane
Initiator UV Light
Reaction Temperature Reflux
Typical Yield 80-85%
Step 2: Nucleophilic Substitution with Methylamine

The final step in this route is the reaction of 2-(bromomethyl)benzoic acid with methylamine. The lone pair of electrons on the nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form the desired product.

Experimental Workflow for Nucleophilic Substitution

reagents 2-(Bromomethyl)benzoic Acid + Methylamine reactor Reaction Vessel (Polar Solvent) reagents->reactor Combine & Stir workup Acidification & Filtration reactor->workup Isolate product This compound workup->product Purify & Dry

Caption: Workflow for the nucleophilic substitution step.

Protocol for Large-Scale Nucleophilic Substitution

  • Reactor Setup: In a suitable reactor, dissolve 2-(bromomethyl)benzoic acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Methylamine Addition: Cool the solution in an ice bath and slowly add an excess of an aqueous solution of methylamine (2.0-3.0 eq). The excess methylamine also acts as a base to neutralize the HBr formed during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Purification: Filter the solid product and wash with cold water. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.

  • Drying: Dry the purified this compound under vacuum.

Table 4: Key Parameters for Nucleophilic Substitution

ParameterValue
Starting Material 2-(Bromomethyl)benzoic Acid
Reagent Aqueous Methylamine
Solvent DMF or DMSO
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 75-85%
Purity (by HPLC) >98% (after recrystallization)

Safety and Handling Considerations

  • Methylamine: Is a flammable and corrosive gas/liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including respiratory protection.

  • Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: Toluene, carbon tetrachloride, DMF, and DMSO are flammable and/or toxic. Handle in a well-ventilated area and take necessary precautions to avoid ignition sources and exposure.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate PPE. Acidification and neutralization steps can be exothermic and should be performed with cooling.

Conclusion

The two synthetic routes detailed in this guide provide reliable and scalable methods for the large-scale production of this compound. The choice between the hydrolysis of N-methylphthalimide and the nucleophilic substitution of 2-(bromomethyl)benzoic acid will depend on factors such as the availability of starting materials, equipment, and specific process safety requirements. Both methods, when executed with care and adherence to the outlined protocols, will yield a high-quality product suitable for further applications in research and development.

References

  • Google Patents.
  • PubChem. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MAMBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are accessing the support module for 2-[(Methylamino)methyl]benzoic acid (MAMBA). This guide addresses the specific physicochemical challenges of purifying this zwitterionic intermediate.

Unlike standard organic acids, this molecule possesses a "chemical time bomb"—the tendency to cyclize into N-methylphthalimidine (N-methylisoindolin-1-one) under thermal stress. The protocols below are engineered to maximize purity while suppressing this side reaction.

Module 1: Technical Briefing & Mechanism

The Physicochemical Trap

To purify this compound, you must exploit its Isoelectric Point (pI) .

  • Structure: Contains a basic secondary amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ).
  • Behavior:

    • pH < 3: Exists as a soluble Cation (

      
      ).
      
    • pH > 10: Exists as a soluble Anion (

      
      ).
      
    • pH ≈ 6.7 (pI): Exists as a Zwitterion (

      
      ). This species has a net neutral charge and the lowest aqueous solubility , causing precipitation.
      
The "Lactamization" Risk

CRITICAL WARNING: This molecule is the direct precursor to N-methylphthalimidine.

  • Trigger: Heat (>80°C) + Dehydration (or acidic conditions).

  • Result: Irreversible cyclization.

  • Prevention: Avoid refluxing in high-boiling solvents (toluene/xylene). Dry products under vacuum at moderate temperatures (<50°C).

Module 2: Troubleshooting Guide (Q&A)

Q1: I adjusted the pH to 7.0, but no precipitate formed. What happened?

Diagnosis: "Salting In" effect or Dilution.

  • Cause: If the ionic strength of your solution is too high (lots of NaCl/KCl from neutralization), the zwitterion remains soluble. Alternatively, the total volume is simply too large.

  • Fix:

    • Concentrate the solution under reduced pressure (Rotavap < 45°C) to 1/3 of the original volume.

    • Cool the solution to 0–4°C on an ice bath.

    • If still no solid, add cold Isopropanol (IPA) as an anti-solvent (ratio 1:1 vs water).

Q2: My product is sticky/oily and colored yellow/brown.

Diagnosis: Oxidative oligomerization or residual solvent.

  • Cause: Benzylamines can oxidize in air. Oils often indicate impurities preventing crystal lattice formation.

  • Fix:

    • Trituration: Sonicate the oil in cold Diethyl Ether or MTBE. This often extracts non-polar impurities and forces the zwitterion to crystallize.

    • Charcoal Treatment: If colored, dissolve in dilute NaOH, treat with activated carbon (5 wt%) for 15 mins, filter, and re-precipitate with HCl to pH 6.7.

Q3: The melting point is lower than literature (219-225°C) and broad.

Diagnosis: Partial Cyclization or Salt Contamination.

  • Cause: You may have formed the lactam (mp ~115°C) or trapped inorganic salts (NaCl).

  • Fix: Check IR/NMR.

    • Lactam peak: Sharp C=O stretch at ~1680 cm⁻¹ (amide).

    • Amino Acid peak: Broad carboxylate bands ~1600 cm⁻¹.

    • Salt Removal: Wash the solid thoroughly with ice-cold water (the zwitterion is sparingly soluble; salts are highly soluble).

Module 3: Validated Purification Protocols

Protocol A: Isoelectric Precipitation (Primary Method)

Best for: Removing inorganic salts and non-polar starting materials (e.g., phthalide).

  • Dissolution: Suspend crude material in Water (5 mL/g) .

  • Acidification: Add 2M HCl dropwise until the solution is clear and pH is < 2.0. (This converts everything to the soluble cation).

    • Step Check: If solids remain at pH 1, filter them off. These are non-basic impurities (e.g., unreacted phthalide).

  • Neutralization: Slowly add 2M NaOH (or

    
    ) while stirring vigorously. Monitor pH with a calibrated meter.
    
  • Targeting pI: Stop addition exactly at pH 6.7 ± 0.2 . A thick white precipitate should form.

  • Crystallization: Stir at room temperature for 30 mins, then cool to 4°C for 2 hours.

  • Isolation: Filter via Büchner funnel.

  • Washing:

    • Wash 2x with Ice-Cold Water (removes NaCl).

    • Wash 1x with Acetone (removes water and speeds drying).

  • Drying: Vacuum oven at 45°C for 12 hours. DO NOT EXCEED 50°C.

Protocol B: Recrystallization (Polishing Step)

Best for: High-purity requirements (>99%).

ParameterSpecification
Solvent System Water : Ethanol (80:20)
Concentration ~10 mL solvent per gram of solid
Max Temperature 75°C (Do not boil vigorously)
Cooling Rate Slow (ambient -> 4°C over 4 hours)

Procedure:

  • Suspend the solid in water. Heat to 70-75°C.

  • Add Ethanol dropwise until dissolution is complete.

  • Allow to cool slowly to room temperature undisturbed.

  • Filter and wash with cold Ethanol.

Module 4: Visualizing the Workflow

Figure 1: Species Equilibrium & Solubility

This diagram illustrates why pH control is the single most critical factor in your yield.

SpeciesEquilibrium Cation Cationic Form (Soluble) pH < 4 Zwitterion Zwitterion (Neutral) (Precipitate) pH ~ 6.7 Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (Soluble) pH > 10 Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: The solubility window is narrow. Deviating from pH 6.7 increases solubility significantly.

Figure 2: Purification Decision Tree

PurificationFlow Start Crude this compound Dissolve Dissolve in dilute HCl (pH 1-2) Start->Dissolve Filter Filter Insoluble Impurities (Phthalide/Phthalimide) Dissolve->Filter Adjust Adjust pH to 6.7 (NaOH) Filter->Adjust Precip Precipitate Forms? Adjust->Precip Yes Yes Precip->Yes No No Precip->No Cool Cool to 4°C & Filter Yes->Cool Concentrate Concentrate (Rotavap) or Add IPA No->Concentrate Wash Wash: Cold Water -> Acetone Cool->Wash Concentrate->Cool Dry Dry < 50°C (Vacuum) Wash->Dry

Caption: Step-by-step logic flow for isolating the target zwitterion from crude mixtures.

References

  • Physicochemical Properties of Amino Benzoic Acids

    • Sigma-Aldrich. 2-(Aminomethyl)benzoic acid hydrochloride Product Specification. Retrieved from .[1]

    • Note: Provides baseline solubility and melting point d
  • Isoelectric Point & Zwitterion Behavior

    • Chemistry LibreTexts. Amino Acids and Isoelectric Points. Retrieved from .

    • Note: Theoretical basis for pH 6.
  • Cyclization Risks (Phthalimidine Formation)

    • Gourdet, B., & Lam, H. W. (2010). Tricyclic Fused Lactams by Mukaiyama Cyclisation. PMC. Retrieved from .

    • Note: Documents the ease of cyclization of 2-substituted benzoic acid deriv
  • Purification of Benzoic Acid Derivatives

    • Google Patents. Process for the purification of benzoic acid (US4092353A). Retrieved from .

    • Note: Industrial context for acid/base purific

Sources

Effective recrystallization techniques for 2-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-[(Methylamino)methyl]benzoic acid (CAS: 527705-23-3 / 15996-76-6).

This compound presents a unique "dual-threat" challenge in purification:

  • Zwitterionic Solubility: It behaves like an amino acid, requiring precise pH control for isolation.

  • Thermal Instability: It is the direct biosynthetic precursor to

    
    -methylisoindolin-1-one  (a lactam). Excessive heat or dehydration will cause cyclization, irreversibly degrading your product into this impurity.
    

Current Status: Online 🟢 Ticket Type: Purification & Isolation Support Assigned Specialist: Senior Application Scientist

Module 1: The Stability & Solubility Landscape

Before attempting recrystallization, you must understand the thermodynamic risks. This molecule is not a standard organic acid; it is a kinetic trap .

The Cyclization Trap (Critical Mechanism)

The most common user error is treating this like standard Benzoic Acid. If you boil this compound in toluene or acidic water for too long, you will dehydrate it.

Visualizing the Risk:

CyclizationRisk OpenForm 2-[(Methylamino)methyl] benzoic acid (Target Product) Zwitterion Zwitterionic Form (Precipitates at pI) OpenForm->Zwitterion pH Adjustment (pH 5.5-6.5) Lactam N-Methylisoindolin-1-one (Cyclized Impurity) OpenForm->Lactam Heat (>80°C) or Dehydration Water H2O OpenForm->Water Zwitterion->OpenForm pH < 2 or pH > 9

Figure 1: The stability profile. Note that the conversion to the Lactam (Red) is thermodynamically favored under heat and dehydration conditions.

Solubility Profile
Solvent SystemSolubility BehaviorSuitability for Purification
Water (pH 7) Moderate (Zwitterion equilibrium)Poor (Loss of yield)
Water (pH < 2) High (Ammonium cation)Good (For dissolving crude)
Water (pH > 10) High (Carboxylate anion)Good (For dissolving crude)
Ethanol / Methanol Moderate to HighRisky (Promotes esterification/cyclization if heated)
Dichloromethane Low (Insoluble)Excellent (For washing away non-polar impurities)
Toluene/Hexane InsolubleExcellent (Antisolvent)

Module 2: Recommended Protocols

Do not default to thermal recrystallization immediately.[1] The most effective purification for this zwitterion is Isoelectric Precipitation , followed by a "Polishing" Recrystallization if necessary.

Protocol A: Isoelectric Precipitation (Primary Method)

Best for: Removing inorganic salts and non-polar starting materials.

  • Dissolution: Suspend crude solid in Water (10 vol) .

  • Basification: Slowly add 2M NaOH until pH reaches 10–11 . The solution should become clear (formation of sodium carboxylate).

  • Filtration: Filter off any insoluble mechanical impurities or non-polar byproducts.

  • Washing: Extract the aqueous layer once with Dichloromethane (DCM) to remove unreacted phthalides or neutral organic impurities. Discard the DCM layer.

  • Precipitation (The Critical Step):

    • Cool the aqueous solution to 5–10°C .

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Monitor closely. Massive precipitation occurs between pH 5.4 and 6.2 (the Isoelectric Point).

  • Isolation: Filter the white precipitate immediately. Wash with ice-cold water and then cold acetone (to remove residual water).

  • Drying: Vacuum dry at <45°C . Do not use high heat.

Protocol B: Thermal Recrystallization (Polishing)

Only use this if Protocol A fails to achieve >98% purity. This method carries a risk of cyclization.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.

  • Method:

    • Heat solvent to 60°C (Do not boil).

    • Add solid until saturation.

    • Rapid Filtration: If insoluble particles remain, filter hot immediately.[1]

    • Cooling: Allow to cool to room temperature, then refrigerate. Do not shock-cool immediately or oils may form.

    • Anti-solvent: If no crystals form, add Diethyl Ether or MTBE dropwise to induce nucleation.

Module 3: Troubleshooting & FAQs

Q1: My product turned into a sticky brown oil during recrystallization. What happened?

Diagnosis: You likely triggered Oiling Out due to impurities or Cyclization .

  • The Science: If you heated the material above 80°C in a protic solvent for too long, you formed N-methylisoindolin-1-one (the lactam), which has a lower melting point and acts as a solvent impurity, preventing the acid from crystallizing.

  • The Fix: Re-dissolve the oil in 2M NaOH (pH 11). The lactam is neutral and will not dissolve (or will dissolve much slower than the acid). Extract the aqueous base with Ethyl Acetate to remove the lactam oil. Then, re-acidify the aqueous layer to pH 5.5 to recover your acid.

Q2: I have low yield after acidifying.

Diagnosis: You missed the Isoelectric Point (pI) .

  • The Science: Zwitterions act like parabolas in solubility graphs. At pH 2, it is soluble (cation). At pH 9, it is soluble (anion). It is only insoluble at the exact pI.

  • The Fix: Check the filtrate pH. If it is < 4.0, you added too much acid. Back-titrate with dilute NaOH to pH 5.5–6.0.

Q3: Can I use Toluene or Heptane?

Diagnosis: Only as anti-solvents.

  • The Science: this compound is highly polar. It will not dissolve in non-polar aromatics, meaning you cannot perform a standard "dissolve-hot/cool-down" recrystallization in them.

Q4: The NMR shows a split peak for the methyl group. Is it impure?

Diagnosis: Not necessarily.[2][3]

  • The Science: You may be observing Rotamers . The bulky ortho-substitution can restrict rotation, or you might be seeing the zwitterion vs. neutral species equilibrium if the NMR solvent is not buffered (e.g., in DMSO-d6). Add a drop of D2O or TFA-d to collapse the exchangeable protons and simplify the spectrum.

Module 4: Decision Matrix (Workflow)

Follow this logic tree to determine the correct purification path for your specific batch.

DecisionTree Start Crude Material Analysis PurityCheck Purity > 90%? Start->PurityCheck Recryst Protocol B: Thermal Recrystallization (Isopropanol/Et2O) PurityCheck->Recryst Yes DissolveBase Dissolve in 2M NaOH (pH 11) PurityCheck->DissolveBase No (Dark Color/Oils) Dry Vacuum Dry <45°C Recryst->Dry WashOrg Wash with DCM (Remove Lactam/Neutral Impurities) DissolveBase->WashOrg Acidify Protocol A: Acidify to pH 5.5-6.0 WashOrg->Acidify Acidify->Recryst If Color Persists Acidify->Dry If White Solid

Figure 2: Purification Decision Matrix. Prioritize acid/base chemistry for crude mixtures to avoid thermal degradation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12151929, this compound. Retrieved from [Link]

  • Saito, Y., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography. Biochemical and Biophysical Research Communications, 340(3), 879-886.[4] (Demonstrates pI precipitation principles for aminobenzoic derivatives). Retrieved from [Link]

  • Dai, X.J., et al. (2019).[5] A Facile Direct Synthesis of 3-Methyleneisoindolin-1-ones by Annulation of Methyl 2-Acylbenzoates. (Details the cyclization mechanism of 2-acylbenzoic acids to lactams). Retrieved from [Link]

  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (Provides experimental data on isoelectric precipitation at pH 5.4 for methyl-substituted aminobenzoic acids).

Sources

Technical Support Center: A Guide to the Identification and Purification of 2-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

Welcome to the technical support center for 2-[(Methylamino)methyl]benzoic acid (CAS 527705-23-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and removing impurities from this critical pharmaceutical intermediate. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Impurity Profile (FAQs)

This section addresses the fundamental questions regarding the potential impurities you may encounter. A thorough understanding of impurity origins is the first step toward developing a robust purification strategy.[1]

Q1: What are the likely sources and types of impurities in my sample of this compound?

A1: Impurities in your sample can be broadly categorized into organic, inorganic, and residual solvents, originating from various stages of the manufacturing process.[1][2]

  • Organic Impurities: These are the most common and can arise from the synthesis, degradation, or storage of the active pharmaceutical ingredient (API).[2]

    • Starting Materials & Intermediates: Depending on the synthetic route, you may find unreacted precursors. For instance, if a Gabriel-type synthesis is used, you might encounter residual phthalimide derivatives.[3][4][5] If the synthesis involves the reaction of 2-(halomethyl)benzoic acid with methylamine, these starting materials could persist.

    • By-products: These are formed from side reactions during synthesis. A common side reaction is over-alkylation, although methods like the Gabriel synthesis are designed to minimize this.[5] Positional isomers (e.g., 3- or 4-[(methylamino)methyl]benzoic acid) are also a possibility if the starting materials were not isomerically pure.

    • Degradation Products: The compound contains both a secondary amine and a carboxylic acid, making it susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of colored impurities.

  • Inorganic Impurities: These typically originate from reagents, catalysts, or manufacturing equipment.[2]

    • Catalysts: If hydrogenation or other catalyzed reactions were part of the synthesis, residual heavy metals (e.g., Palladium, Platinum) might be present.

    • Reagents & Salts: Inorganic salts from reaction workups (e.g., sodium chloride, sodium sulfate) may not have been completely removed.

  • Residual Solvents: These are volatile organic compounds used during the synthesis or purification that remain in the final product.[2] Common examples include ethanol, methanol, ethyl acetate, or dimethylformamide (DMF).[6] Regulatory bodies classify these solvents based on their toxicity.[2]

Q2: My sample has a yellow or brown tint. What is the likely cause?

A2: A non-white appearance often indicates the presence of trace-level impurities. The most common cause is the formation of oxidation products from the secondary amine functionality. These colored species can be highly conjugated and absorb visible light even at very low concentrations. Another possibility is the presence of carried-over, colored by-products from the synthesis. This issue can often be resolved during the purification process, for instance, by using activated carbon during recrystallization.[7]

Section 2: Analytical Strategies for Impurity Identification

Effective purification begins with accurate identification and quantification of impurities. This section provides troubleshooting guides and protocols for developing robust analytical methods.

Q3: How do I develop a robust HPLC method to assess the purity of my compound?

A3: Due to its polar nature, this compound presents a challenge for traditional reversed-phase chromatography.[8] A successful HPLC method requires careful selection of the stationary and mobile phases. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying pharmaceutical impurities with high sensitivity and accuracy.[2]

  • Causality Behind Method Choice: The molecule has both a polar carboxylic acid and a polar amine group, making it highly water-soluble. On a standard C18 column, it may exhibit poor retention, eluting at or near the solvent front with highly aqueous mobile phases.[8][9] Therefore, specialized strategies are necessary.

  • Recommended Approaches:

    • Reversed-Phase HPLC with Polar-Embedded or Polar-Endcapped Columns: These columns are designed to be more water-tolerant and can provide better retention for polar analytes compared to standard C18 columns.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like bare silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] In HILIC, retention increases with the analyte's polarity, making it ideal for this compound.[9]

    • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offering multiple mechanisms for separation and improving retention for polar compounds.[9]

  • Column Selection:

    • Initial Screening: Start with a polar-endcapped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Alternative: If retention is poor, switch to a HILIC column (e.g., Amide or Silica phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid helps to improve peak shape by protonating the amine and suppressing the ionization of the carboxylic acid.

    • Mobile Phase B: Acetonitrile (or Methanol) with the same concentration of the same acid.

  • Initial Gradient Conditions (Reversed-Phase):

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient: Start with 5-10% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting impurities.

    • If peak tailing is observed, consider using a different buffer (e.g., ammonium formate) or adjusting the pH.

    • For HILIC, the gradient will be reversed (starting with high organic content).

ParameterReversed-Phase (Polar-Endcapped)HILIC
Stationary Phase C18 with polar modificationAmine- or Diol-bonded Silica
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 ACN:H₂O
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate in 50:50 ACN:H₂O
Typical Gradient 5% to 95% B0% to 100% B
Best For General screening, less polar impuritiesHighly polar impurities, starting materials
Q4: My HPLC shows several unknown peaks. What is the next step for identification?

A4: Identifying unknown impurities is a critical step for regulatory compliance and process understanding.[12] A multi-technique approach is required.

  • Step 1: LC-MS Analysis: The first step is to couple your HPLC method to a mass spectrometer (LC-MS).[2][12] This will provide the molecular weight of each impurity, offering vital clues to its identity (e.g., is it a dimer, a degradation product with a +16 Da mass shift suggesting oxidation, or a known starting material?).

  • Step 2: Isolation via Preparative HPLC: If an impurity is present at a significant level (typically >0.1%), it must be isolated for structural confirmation.[12] Scale up your analytical HPLC method to a preparative scale to collect several milligrams of the purified impurity.

  • Step 3: Structural Elucidation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the exact chemical structure of an unknown compound.[2] A suite of experiments (¹H, ¹³C, COSY, HSQC) on the isolated impurity will allow for unambiguous structure assignment.[12]

G start Crude Sample Analysis hplc Develop & Run Screening HPLC Method start->hplc check_peaks Are all peaks identified? hplc->check_peaks lcms Perform LC-MS Analysis to get Molecular Weights check_peaks->lcms No end_known Impurity Profile Established check_peaks->end_known Yes compare_mw Compare MWs with Potential Impurities lcms->compare_mw prep_hplc Isolate Unknowns via Preparative HPLC compare_mw->prep_hplc Structure Still Ambiguous nmr Structure Elucidation by NMR Spectroscopy prep_hplc->nmr end_unknown Impurity Structure Confirmed nmr->end_unknown

Caption: Logical workflow for identifying unknown impurities.

Q5: How can I test for residual solvents or inorganic impurities?

A5: These impurity classes require specific analytical techniques outside of standard HPLC.

  • Residual Solvents: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile residual solvents.[2] A sample is dissolved in a high-boiling solvent (like DMSO) and injected into the GC, where the volatile solvents are separated and then identified by their mass spectrum.

  • Inorganic Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used to detect and quantify trace elemental impurities.[2][13] These techniques are highly sensitive and can detect metals at parts-per-billion (ppb) levels.

Section 3: Purification Methodologies

Once impurities are identified, an appropriate purification strategy can be implemented. The choice of method depends on the scale of the purification and the nature of the impurities.

Q6: I need to improve the purity of my material from 95% to >99.5%. Which purification method should I try first?

A6: For a solid crystalline material, recrystallization is almost always the most efficient, cost-effective, and scalable first choice for purification.[7] It excels at removing small amounts of impurities that have different solubility profiles from the main compound.

  • Solvent Screening (Critical Step):

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Impurities should be either highly soluble or insoluble at all temperatures.

    • Test small amounts of your crude material (~50 mg) in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water).

    • Given the compound's amphoteric nature, adjusting the pH of an aqueous solution to its isoelectric point can induce crystallization and is a powerful purification technique.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a very small amount (1-2% w/w) of activated carbon and gently reflux for 5-10 minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).[7] This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask further in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Q7: Recrystallization isn't working. My compound either oils out or doesn't crystallize. What should I do?

A7: This is a common issue. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Slow, controlled cooling is essential for forming a pure crystal lattice. Insulate the flask to slow down heat loss.

    • Use a Different Solvent System: If the compound oils out, add more solvent to the hot mixture or switch to a lower-boiling point solvent. A two-solvent system (one in which the compound is soluble, one in which it is not) can also be very effective.

    • Induce Crystallization: If it fails to crystallize, use a seed crystal from a previous batch or try scratching the flask below the solvent line to create nucleation sites.

    • Check Purity: If the material is very impure, it can inhibit crystallization. A preliminary purification by flash chromatography may be necessary before a final recrystallization step.

Q8: How do I choose the right chromatography technique for this polar molecule?

A8: When recrystallization is insufficient, chromatography is the next logical step. The polarity of this compound makes stationary phase selection critical.

  • Why Normal-Phase Silica is Problematic: The acidic carboxyl group and basic amine group will interact very strongly with the acidic silanol groups on standard silica gel. This can lead to very broad peaks, irreversible adsorption, and poor recovery of your compound. While adding a modifier like triethylamine or acetic acid to the eluent can help, other techniques are often more successful.[7]

  • Recommended Chromatography Techniques:

    • Reversed-Phase Flash Chromatography: Uses a C18-functionalized silica gel. This is an excellent choice for separating your polar compound from less-polar impurities. Elution is typically done with a gradient of water and methanol or acetonitrile.

    • Aqueous Normal-Phase / HILIC: This is a powerful technique for purifying very polar, water-soluble compounds.[11] It uses a polar stationary phase (like an amine-bonded silica) with a reversed-phase solvent system (e.g., acetonitrile/water).[11] This approach provides good retention and allows for the separation of highly polar compounds that are unresolvable by other methods.

G start Crude Material (Purity <98%) is_solid Is the material a solid? start->is_solid recrystallization Attempt Recrystallization (Solvent Screening) is_solid->recrystallization Yes flash_chrom Purify via Flash Chromatography is_solid->flash_chrom No / Oil check_purity Purity >99.5%? recrystallization->check_purity check_purity->flash_chrom No end High Purity Product check_purity->end Yes choose_phase Select Stationary Phase: - Reversed-Phase (C18) - HILIC (Amine/Diol) flash_chrom->choose_phase final_polish Final Polish: Recrystallize Purified Fractions choose_phase->final_polish final_polish->end

Caption: Decision tree for selecting an appropriate purification method.

Section 4: Final Purity Confirmation
Q9: My compound looks pure by a single HPLC method. Is this sufficient for final confirmation?

A9: No, relying on a single analytical method is insufficient to definitively claim high purity, especially for regulatory purposes. A comprehensive suite of tests is required for full characterization.

  • Orthogonal HPLC Method: Develop a second HPLC method with a different separation mechanism (e.g., if your primary method is reversed-phase, use HILIC as the orthogonal method). This can reveal co-eluting impurities not seen in the first method.

  • Spectroscopic Confirmation:

    • NMR (¹H and ¹³C): Confirms the structure of the bulk material and can detect impurities with different proton/carbon environments if they are present at levels >1%.

    • Mass Spectrometry (MS): Confirms the molecular weight of the main component.

  • Elemental Analysis: Determines the percentage of Carbon, Hydrogen, and Nitrogen. The results should be within ±0.4% of the theoretical values for a pure sample.

  • Water Content: Karl Fischer titration should be performed to quantify the amount of water in the sample, as this can affect purity calculations.

  • Residual Solvents & Inorganic Impurities: As described in Q5, GC-MS and ICP-MS should be run on the final sample to ensure solvents and metals are below acceptable limits defined by guidelines such as those from the ICH.[2]

References
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Svärd, M., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 969–976. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Yan, R., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3349-3356. [Link]

  • Kim, J. H., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(24), 12265-12270. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • That's Nice. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • DiVA Portal. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

  • Google Patents. (Patent CN112358409A).
  • Wikipedia. Gabriel synthesis. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-(methylamino)-, methyl ester (CAS 85-91-6). [Link]

  • PubChem. This compound | C9H11NO2 | CID 12151929. [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. [Link]

  • J-GLOBAL. 2-(Methylamino)benzoic acid | Chemical Substance Information. [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. [Link]

  • Google Patents. (Patent US4092353A).
  • PubChem. 2-Methylamino-benzoic acid, hydrate | C8H11NO3 | CID 24209859. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • Google Patents.
  • BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Patsnap. (Patent CN106748434A). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

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Technical Support Center: Optimizing the Synthesis of 2-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(Methylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable chemical intermediate. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Introduction to the Synthesis

This compound is a bifunctional molecule featuring both a secondary amine and a carboxylic acid. This structure makes it a useful building block in medicinal chemistry and materials science. The synthesis of this compound can be approached through several routes, with the most common and practical being the reductive amination of 2-formylbenzoic acid. This guide will primarily focus on optimizing this pathway and addressing common challenges.

Core Synthetic Pathway: Reductive Amination

The reductive amination of 2-formylbenzoic acid with methylamine is a robust and widely applicable method. The reaction proceeds in two key stages that can often be performed in a single pot:

  • Imine Formation: The carbonyl group of 2-formylbenzoic acid reacts with methylamine to form a Schiff base, or imine, intermediate. This reaction is typically reversible and is often favored under mildly acidic conditions which aid in the dehydration step.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product. This is achieved using a suitable reducing agent.

Visualizing the Reductive Amination Workflow

Reductive Amination Workflow 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Imine_Intermediate Imine Intermediate 2-Formylbenzoic_Acid->Imine_Intermediate + Methylamine (Imine Formation) Methylamine Methylamine (or salt) Methylamine->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN) Reducing_Agent->Final_Product

Caption: Reductive amination of 2-formylbenzoic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a reductive amination can stem from several factors, from the quality of your reagents to the specific reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Aldehyde Purity: Ensure your 2-formylbenzoic acid is of high purity. Aldehydes can oxidize to the corresponding carboxylic acid upon prolonged storage.

    • Amine Source: Methylamine can be used as a solution in a solvent (e.g., THF, ethanol) or as a hydrochloride salt. If using the salt, a non-nucleophilic base (like triethylamine) should be added to liberate the free amine. Ensure the correct stoichiometry is used.

    • Reducing Agent Activity: Hydride-based reducing agents like sodium borohydride (NaBH₄) can decompose upon exposure to moisture. Use a fresh, unopened bottle or a properly stored container of your reducing agent.

  • Imine Formation Issues:

    • pH of the Reaction: Imine formation is often catalyzed by mild acid. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 6. If you are starting with methylamine hydrochloride, the reaction is already acidic. If you are using free methylamine, the addition of a catalytic amount of acetic acid can be beneficial.[1]

    • Water Removal: The formation of the imine from the initial hemiaminal intermediate involves the elimination of a water molecule. In some cases, the presence of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards the imine, thus improving the overall reaction rate.

  • Reduction Step Failure:

    • Choice of Reducing Agent: The choice of reducing agent is critical.

      • Sodium Borohydride (NaBH₄): This is a cost-effective and common reducing agent. However, it can also reduce the starting aldehyde. To circumvent this, it is best to allow the imine to form first before adding the NaBH₄.[2]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective and will preferentially reduce the protonated imine (iminium ion) over the carbonyl group of the aldehyde.[1][3] This allows for a one-pot reaction where all reagents can be mixed from the start.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Similar to NaBH₃CN, this is a mild and selective reducing agent, often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[2]

    • Reaction Temperature: The reduction is typically carried out at room temperature or below. If the reaction is sluggish, gentle heating might be considered, but be aware that this can also promote side reactions.

ParameterRecommendation for Low YieldRationale
pH Adjust to 4-6Optimizes imine formation by catalyzing dehydration without fully protonating the amine.
Reducing Agent Consider NaBH₃CN or NaBH(OAc)₃These are more selective for the imine/iminium ion over the aldehyde, allowing for a more efficient one-pot reaction.[1][2]
Water Add a dehydrating agent (e.g., molecular sieves)Shifts the equilibrium towards imine formation.
Reaction Order If using NaBH₄, add it after allowing the aldehyde and amine to react for a period (e.g., 30-60 minutes).Minimizes the reduction of the starting aldehyde by NaBH₄.[2]
FAQ 2: Presence of Impurities in the Final Product

Question: My final product is impure. What are the common side-products and how can I avoid them?

Answer:

The most common impurities in this reaction are unreacted starting materials, the intermediate imine, and potentially a cyclized side-product.

  • Unreacted 2-Formylbenzoic Acid:

    • Cause: Incomplete reaction or use of a non-selective reducing agent that consumed the hydride before the imine could be reduced.

    • Solution: Ensure a slight excess of methylamine and the reducing agent. If using NaBH₄, allow sufficient time for imine formation before its addition. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde.

  • Residual Imine Intermediate:

    • Cause: Incomplete reduction. This can happen if the reducing agent is not active enough or if an insufficient amount was used.[4]

    • Solution: Increase the amount of the reducing agent (e.g., from 1.5 to 2.0 equivalents). Ensure the reducing agent is fresh. If the reaction has stalled, you can try adding a second portion of the reducing agent.

  • Over-alkylation (Tertiary Amine Formation):

    • Cause: While reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides, it can still occur, especially if the product amine is more nucleophilic than the starting amine.[1]

    • Solution: Use a stoichiometric amount or a slight excess of the amine. Avoid a large excess of the aldehyde.

  • Intramolecular Cyclization (N-methylphthalimidine Formation):

    • Cause: The product, this compound, contains both a nucleophilic amine and an electrophilic carboxylic acid. Under certain conditions (e.g., high heat, presence of coupling agents), these can react intramolecularly to form a lactam (a cyclic amide), in this case, N-methylphthalimidine.

    • Solution: Avoid high temperatures during the reaction and work-up. During purification, especially if using distillation, be mindful of the temperature. The product is generally stable under standard reductive amination and purification conditions, but this potential side reaction should be considered if you observe an unexpected neutral impurity.

Visualizing Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Final_Product This compound 2-Formylbenzoic_Acid->Final_Product Reductive Amination Lactam_Side_Product N-methylphthalimidine (Lactam) Final_Product->Lactam_Side_Product Intramolecular Cyclization (e.g., heat) Unreacted_Aldehyde Unreacted 2-Formylbenzoic Acid Imine_Impurity Imine Intermediate (Impurity)

Caption: Main reaction and potential side-products.

FAQ 3: Purification of the Final Product

Question: What is the best way to purify the final product, this compound?

Answer:

The purification strategy for this amphoteric molecule (containing both acidic and basic functional groups) can be quite effective by leveraging its pH-dependent solubility.

  • Acid-Base Extraction:

    • After the reaction is complete, quench any remaining reducing agent (e.g., by carefully adding acetone or acetic acid).

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

    • Make the aqueous layer basic (pH > 10) with a base like sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to the carboxylate, making it highly water-soluble. Any neutral organic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid like hydrochloric acid (HCl) to the isoelectric point of the product (typically around pH 4-5).[5] At this pH, the molecule is zwitterionic and has its minimum solubility in water, causing it to precipitate.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • For further purification, the crude product can be recrystallized.[6]

    • Solvent Selection: A good solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Mixtures of ethanol and water, or isopropanol and water, are often good starting points for amino acids.

    • Decolorization: If the product is colored, a small amount of activated charcoal can be added to the hot solution before filtering it hot and allowing it to cool and crystallize.[6]

  • Chromatography:

    • While often not necessary due to the effectiveness of acid-base purification, column chromatography can be used for very high purity requirements.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A polar eluent system will be required. A mixture of dichloromethane and methanol, often with a small amount of acetic acid or triethylamine to improve the peak shape of the acidic or basic compound, is a good starting point.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard procedures for reductive amination.[1][2][7]

Materials:

  • 2-Formylbenzoic acid

  • Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-formylbenzoic acid (1.0 eq) and methanol. Stir until the solid is dissolved.

  • Amine Addition: Add methylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:Methanol eluent) until the starting aldehyde spot has disappeared.

  • Work-up:

    • Carefully add 1M HCl to the reaction mixture to quench any remaining NaBH₃CN (caution: gas evolution).

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and discard.

    • Adjust the pH of the aqueous layer to ~4.5 with 1M NaOH. The product should precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product in a vacuum oven.

References

  • U.S. Patent 2,735,865, issued February 21, 1956, for a process for purifying p-aminobenzoic acid.
  • BenchChem. (2025).
  • U.S. Patent 3,931,210, issued January 6, 1976, for the production of p-aminobenzoic acid.
  • Podyacheva, E., et al. (2025).
  • Watanabe, Y., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane.
  • Reddit. (2025).
  • Biotage. (n.d.).
  • CHEMISTRY LIVE (UG & PG). (2024, September 27). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid [Video]. YouTube.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (2018, March 21).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • PrepChem. (n.d.). Synthesis of N-methylphthalimide.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.).
  • Chinese Patent CN1285577C, issued March 8, 2006, for an N-methylphthalimide prepar
  • Supporting Information for "Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes".
  • BOC Sciences. (2024, March 29).
  • G. Seltzman, C., et al. (2017).
  • Ibragimov, A. G., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic amines. ARKIVOC, 2008(ix), 42-51.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(methylamino)- (CAS 119-68-6).
  • Organic Chemistry Tutor. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. In NIST Chemistry WebBook.
  • Chinese Patent CN101357899A, issued February 4, 2009, for a preparation method of N-methylphthalimide compound.
  • Organic Syntheses. (n.d.). Procedure 7.
  • Chinese Patent CN1733726A, issued February 15, 2006, for an N-methylphthalimide prepar
  • Chemistry Steps. (2024, March 28).
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(methylamino)-. In NIST Chemistry WebBook.
  • G. S. Krishnamurthy, et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemistry and Science Transactions, 2(S1), S43-S46.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2012, October 12).
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)benzoic acid | 119-68-6.
  • Pro-Active. (2021, September 2). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • BenchChem. (n.d.). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol.
  • Li, J., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(45), 29367–29371.
  • Charette, A. B., & Côté, A. (1995). Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. The Journal of Organic Chemistry, 60(22), 6891–6892.
  • Chen, Y.-H., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7247.
  • Pozharskii, A. F., et al. (2017). peri-Interactions in 1,8-bis(dimethylamino)naphthalene ortho-ketimine cations facilitate[8][9]-hydride shift: selective synthesis of 1,2,3,4-tetrahydrobenzo[h]quinazolines. Organic & Biomolecular Chemistry, 15(4), 885–893.

Sources

Common side products and byproducts in 2-[(Methylamino)methyl]benzoic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-[(Methylamino)methyl]benzoic acid CAS: 527705-23-3 Molecular Formula:


Synonyms:  2-(Methylaminomethyl)benzoic acid; Open-chain N-methylphthalimidine.[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical guide for synthesizing and handling this compound. As a researcher, you are likely encountering difficulties isolating this compound in high purity.

The Core Problem: This molecule is structurally predisposed to cyclodehydration . The secondary amine (nucleophile) and the carboxylic acid (electrophile) are in an ortho relationship, separated by a single methylene carbon. This proximity creates a high thermodynamic drive to form N-methylphthalimidine (a lactam), releasing water.

This guide treats the preparation not just as a synthesis, but as a battle against this equilibrium.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: Spontaneous Cyclization (Lactam Formation)

User Observation: "I performed a reductive amination of 2-carboxybenzaldehyde. LCMS showed the correct mass (M+1 = 166) during the reaction, but after workup and drying, the isolated solid is neutral, insoluble in dilute acid, and the NMR shows a loss of the carboxylic acid proton."

Technical Diagnosis: You have isolated N-methylphthalimidine (CAS: 2555-43-3), not the target amino acid. The "M+1" for the lactam (147) and the amino acid (166) differs by 18 Da (water). However, in ESI-MS source conditions, the amino acid often loses water, showing a pseudo-molecular ion at 148.

  • Cause: The free amino acid zwitterion is unstable. Upon removal of solvent or exposure to heat under neutral/acidic conditions, it dehydrates to the lactam.

  • Solution: You must isolate and store the product as a salt (e.g., Hydrochloride or Sodium salt). The charged species resists cyclization.

Corrective Protocol:

  • Do not evaporate to dryness from a neutral aqueous solution.

  • Acidify the reaction mixture with HCl to pH < 2.

  • Evaporate water to obtain the Hydrochloride salt .

  • Alternative: Saponify the lactam with NaOH/H2O and lyophilize to get the Sodium salt .

Issue 2: Over-Methylation (Tertiary Amine)

User Observation: "I see a persistent impurity at M+1 = 180 in my mass spectrum."

Technical Diagnosis: This is 2-[(Dimethylamino)methyl]benzoic acid .

  • Cause: During reductive amination, the secondary amine product is more nucleophilic than the primary amine starting material (Methylamine). It reacts again with the aldehyde or excess alkylating agent.

  • Solution:

    • Use a large excess of Methylamine (5–10 equivalents) relative to 2-carboxybenzaldehyde.

    • Use a stepwise reductive amination: Form the imine first (pre-mix aldehyde and amine for 1 hour), then add the reducing agent (NaBH4).

Issue 3: Over-Reduction (Alcohol Formation)

User Observation: "My yield is low, and I see a major byproduct with M+1 = 153."

Technical Diagnosis: This is 2-(Hydroxymethyl)benzoic acid (or the corresponding phthalide).

  • Cause: The reducing agent (NaBH4) reduced the aldehyde directly to an alcohol before the imine was formed.

  • Solution: Ensure complete imine formation before adding the reductant. If using NaBH3CN (slower), control pH to ~6.0 to favor iminium ion formation over carbonyl reduction.

Module 2: Impurity Profile & Data

The following table summarizes the most common byproducts encountered during the reductive amination route.

Impurity NameStructure DescriptionMass (M+H)OriginRemoval Strategy
N-Methylphthalimidine Bicyclic lactam (Isoindolin-1-one)148.1Cyclodehydration of targetHydrolysis with NaOH; Keep target as HCl salt.
Phthalide Bicyclic lactone135.1Reduction of aldehyde without amineExtract with non-polar solvent (DCM) at basic pH.
Dimethyl- impurity Tertiary amine (

)
180.2Bis-alkylation (Over-reaction)Control stoichiometry; Difficult to separate (requires prep-HPLC).
Anthranilate Isomer Amino attached to ring (

)
166.2Wrong starting material (N-methylanthranilic acid)Check CAS of starting material.

Module 3: Visualization of Pathways

The diagram below illustrates the "Ortho-Effect" trap. The target molecule exists in a precarious equilibrium.

G Start 2-Carboxybenzaldehyde + Methylamine Imine Intermediate Imine (Transient) Start->Imine -H2O Target TARGET MOLECULE This compound (Open Chain) Imine->Target + Reductant (NaBH4) Lactam MAJOR BYPRODUCT N-Methylphthalimidine (Cyclic Lactam) Target->Lactam Spontaneous Dehydration (Neutral/Acidic pH, Heat) Salt STABLE FORM Hydrochloride Salt Target->Salt + HCl (Stabilization) Lactam->Target Hydrolysis (NaOH, Reflux)

Caption: The synthetic pathway showing the critical instability of the target free base toward lactamization.

Module 4: Recommended Experimental Protocol

Method: Reductive Amination with In-Situ Salt Formation. Objective: Synthesize this compound HCl salt.

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask, dissolve 2-carboxybenzaldehyde (1.0 eq) in dry Methanol (0.5 M concentration).

    • Add Methylamine (33% in EtOH or 2M in MeOH, 5.0 eq ). Note: Excess amine suppresses dimer formation.

    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution.

    • Allow to warm to RT and stir for 4 hours.

  • Quench & Workup (Crucial Step):

    • Do NOT use a standard aqueous workup (extraction at neutral pH will cause cyclization).

    • Concentrate the methanol in vacuo to ~20% volume.

    • Add 6M HCl dropwise until pH < 1. This destroys excess borohydride and protonates the amine.

    • Purification: The solution now contains the target as the HCl salt, boric acid, and methylamine HCl.

    • Load the acidic solution onto a C18 Reverse Phase column (or prep-HPLC). Elute with Water (0.1% HCl) / Acetonitrile gradient.

    • Lyophilize the product fractions.

  • Result:

    • You will obtain This compound Hydrochloride as a white hygroscopic solid.

    • Storage: Store at -20°C under argon.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12151929: this compound. Retrieved from [Link]

  • Gao, K., et al. (2021). Selective Methylation of Amines with Borane-Trimethylamine.[3] Organic Letters, 23(21), 8282-8286. (Describes general reductive amination selectivity issues).

  • NIST Chemistry WebBook. Data for N-methylphthalimidine (Isoindolin-1-one) and related anthranilates. Retrieved from [Link][4]

  • Zhang, S., et al. (2024). Cobalt-catalyzed reductive amination: Mechanisms and impurity profiles. Journal of Organic Chemistry.[3] (Context for over-reduction pathways).

Sources

Technical Support Center: Solubility Optimization for 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-MAMBA-001 Subject: Improving Solubility for Experimental Workflows Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary & Molecule Identification

Warning: Structural Distinction Critical to Solubility Before proceeding, verify your specific isomer. There is a common confusion between the target molecule and its aniline analog.

FeatureTarget Molecule Common Confusant
Name 2-[(Methylamino)methyl]benzoic acid N-Methylanthranilic acid
Structure Benzene ring with -COOH and -CH₂-NH-CH₃Benzene ring with -COOH and -NH-CH₃
Amine Type Secondary Aliphatic (Benzyl amine type)Secondary Aniline
Basicity (

)
~9.5 - 10.0 (Stronger Base)~5.3 (Weaker Base)
Solubility Behavior Strong Zwitterion (Insoluble at neutral pH)Weak Zwitterion (Moderate solubility)

The Core Issue: this compound behaves like an amino acid. It possesses a carboxylic acid group (


) and a secondary aliphatic amine (

).

At neutral pH (approx. pH 6–8), this molecule exists primarily as a zwitterion (net charge = 0). In this state, the crystal lattice energy is maximized due to strong intermolecular ionic bonding (


), resulting in minimal aqueous solubility .

Troubleshooting Guide: The pH "U-Curve" Strategy

Issue: "The powder floats or sinks in water/buffer at pH 7.4 but does not dissolve."

Root Cause: You are operating near the Isoelectric Point (pI).



Solution: Shift the pH at least 2 units away from the pI to generate a net charge.

Protocol A: Creating a High-Concentration Stock Solution

To achieve concentrations


 for stock solutions, you must convert the zwitterion into a soluble salt in situ.

Step-by-Step:

  • Acidic Shift (Cationic Form):

    • Suspend the solid in water (it will look cloudy).

    • Slowly add 1.0 equivalent of 1M HCl.

    • Mechanism: Protonates the carboxylate (

      
      ). The molecule becomes a cation (
      
      
      
      ).
    • Result: Clear solution. Stable at pH < 2.

  • Basic Shift (Anionic Form):

    • Suspend the solid in water.

    • Slowly add 1.0 equivalent of 1M NaOH or KOH.

    • Mechanism: Deprotonates the amine (

      
      ). The molecule becomes an anion (
      
      
      
      ).
    • Result: Clear solution. Stable at pH > 11.

Decision Matrix:

  • For HPLC/LCMS: Use the Acidic Shift (compatible with 0.1% Formic Acid mobile phases).

  • For Cell Assays: Use the Basic Shift only if your buffer can buffer-back the pH, or use DMSO (see Section 4).

Visualizing the Solubility Landscape

The following diagram illustrates the species distribution and solubility logic.

SolubilityLandscape cluster_0 Experimental State Acid Acidic pH (< 3) Cationic Species (Soluble) Neutral Neutral pH (~7) Zwitterion (Precipitate/Insoluble) Acid->Neutral Add NaOH (Deprotonate COOH) Neutral->Acid Add HCl (Protonate COO-) Base Basic pH (> 10) Anionic Species (Soluble) Neutral->Base Add NaOH (Deprotonate NH2+) Base->Neutral Add HCl (Protonate NH)

Figure 1: The Solubility U-Curve. Minimum solubility occurs at the zwitterionic state (pH ~7). Solubility increases significantly at pH extremes.

Troubleshooting Guide: Organic Solvent Compatibility

Issue: "I cannot use extreme pH values because my assay is sensitive. I need an organic solvent stock."

Root Cause: Zwitterions have high crystal lattice energy and do not dissolve well in non-polar solvents (Hexane, DCM) or moderately polar solvents (Ethanol) without help.

Solution: Use Dipolar Aprotic Solvents or Cosolvent Systems.

Solvent Selection Table
SolventSolubility RatingUsage Notes
DMSO High Best for biological stock solutions. The high dielectric constant disrupts the ionic lattice.
Water Very Low (at pH 7)Only works with pH adjustment (see Section 2).
Methanol Moderate Works better if acidified with 0.1% HCl.
Acetonitrile Low Poor solvent for zwitterions; use as a diluent only.
DCM/Hexane Insoluble Do not use.
Protocol B: DMSO Stock Preparation (Universal Standard)
  • Weigh the target amount of this compound.

  • Add DMSO (Dimethyl sulfoxide) to reach a concentration of 10–50 mM.

  • Vortex vigorously for 30 seconds.

  • Optional: If slight turbidity remains, sonicate at 40°C for 5 minutes.

  • Dilution into Assay: When diluting this stock into aqueous buffer (e.g., PBS), ensure the final DMSO concentration is <1% to avoid cell toxicity.

    • Risk: Rapid dilution into PBS (pH 7.4) may cause microprecipitation because you are re-entering the "Zwitterion Zone."

    • Mitigation: Dilute into a buffer that is slightly off-neutral if possible, or ensure the final concentration is below the thermodynamic solubility limit (likely <1 mM in PBS).

Frequently Asked Questions (FAQ)

Q1: Can I buy the salt form directly to save time?

  • A: Yes, check suppliers for this compound hydrochloride. The HCl salt is pre-ionized and will dissolve instantly in water, resulting in an acidic solution. If you buy the "free acid" or "zwitterion," you must perform the pH adjustment yourself.

Q2: I see a peak splitting in my HPLC. Is the solubility affecting chromatography?

  • A: Likely yes. If your mobile phase pH is near the pI (6.8), the molecule flips between states, causing peak broadening or splitting.

    • Fix: Use an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to keep the molecule fully cationic and soluble.

Q3: Can I use cyclodextrins?

  • A: Yes. If you strictly require pH 7.4 and cannot use DMSO, complexation with Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    is a validated technique for zwitterionic drugs. Use a 20% w/v HP-
    
    
    -CD solution in water as your vehicle.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on zwitterion solubility profiles).
  • Bergström, C. A., et al. (2016). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • PubChem Database. "Compound Summary: this compound".[1] National Library of Medicine.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Technical Support Center: Stability & Isolation of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing degradation (Lactamization) during workup Ticket ID: #METH-BENZ-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Isoindolinone Trap"

The primary stability challenge with 2-[(Methylamino)methyl]benzoic acid is its thermodynamic predisposition to undergo intramolecular cyclization. Unlike simple amino acids, the ortho positioning of the (methylamino)methyl group and the carboxylic acid creates a "perfect storm" for 5-membered ring formation.

Under standard workup conditions (heat, acidic pH, or dehydration), the molecule rapidly dehydrates to form


-methylisoindolin-1-one , a chemically distinct lactam impurity that is often mistaken for the product due to similar polarity.
The Degradation Mechanism

The following diagram illustrates the failure point. In the zwitterionic or free acid state, the secondary amine nucleophilically attacks the carbonyl carbon. Heat or dehydrating conditions drive the irreversible loss of water.

degradation_mechanism cluster_conditions Risk Factors Start 2-[(Methylamino)methyl] benzoic acid (Open Chain Target) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Proximity Driven) Product N-methylisoindolin-1-one (Lactam Impurity) Inter->Product Dehydration (Heat/Acid) Water H2O Inter->Water Elimination Rotovap (>40°C) Rotovap (>40°C) Acidic pH (pH 3-5) Acidic pH (pH 3-5) Prolonged Solution Time Prolonged Solution Time

Figure 1: Mechanism of spontaneous lactamization.[1] The 5-membered ring formation is entropically favored.

Troubleshooting Matrix

Use this table to diagnose issues based on your current experimental observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
New peak in NMR (~3.0 ppm singlet shifts) Lactamization The

-methyl group shifts as the environment changes from amine to amide. The methylene

becomes benzylic/amide-adjacent.
STOP heating. Do not use rotovap bath >30°C. Switch to Protocol B (Lyophilization).
Product remains in aqueous layer Zwitterionic Solubility At neutral pH (~6-7), the molecule exists as a zwitterion (

), making it highly water-soluble and insoluble in DCM/EtOAc.
Adjust pH to >12 (anionic) or <1 (cationic) before extraction, or use n-Butanol. Best: Lyophilize directly.
Yield > 100% (Sticky Solid) Salt Contamination Inorganic salts (NaCl, KCl) co-precipitated during concentration.Desalt using ion-exchange resin (Dowex 50W) or recrystallize from dry ethanol/ether.
Loss of Carboxylic Acid proton in NMR Cyclization Formation of the amide bond consumes the acidic proton and the amine proton.Confirm with IR (look for lactam C=O stretch ~1680 cm⁻¹ vs Acid C=O ~1700 cm⁻¹).

Recommended Experimental Protocols

Protocol A: Safe Isolation (The Hydrochloride Method)

Best for: Long-term storage and preventing cyclization. By fully protonating the amine (


) and the acid, you block the nucleophilic attack. The solid hydrochloride salt is stable.
  • Reaction Quench: Cool reaction mixture to 0°C.

  • Acidification: Carefully add 2M HCl until pH < 1. Do not use concentrated H₂SO₄ as it is a dehydrating agent.

  • Washing: Wash the acidic aqueous layer with Dichloromethane (DCM) to remove non-basic impurities. Discard organic layer.

  • Isolation:

    • Option 1 (Preferred): Flash freeze the aqueous layer and lyophilize (freeze-dry) to a white powder.

    • Option 2 (Precipitation): Concentrate the aqueous layer under high vacuum at < 30°C to a syrup. Triturate with cold Acetone or Et₂O to precipitate the HCl salt.

  • Storage: Store at -20°C under Argon.

Protocol B: Purification via Ion Exchange

Best for: Removing inorganic salts without thermal stress.

  • Resin Prep: Use a cation exchange resin (e.g., Dowex 50W-X8). Wash resin with 1M HCl, then water until neutral.

  • Loading: Dissolve crude material in minimum water (pH ~7) and load onto the column. The zwitterion binds to the resin.

  • Washing: Flush with 5 column volumes of distilled water. This removes inorganic salts (NaCl) and non-basic impurities.

  • Elution: Elute the product using 1M Aqueous Ammonia .

    • Note: The high pH keeps the amine as a free base (

      
      ) and acid as carboxylate (
      
      
      
      ). Repulsion prevents cyclization in solution.
  • Finishing: Immediately lyophilize the ammoniacal fractions. Do not heat to remove ammonia, as the pH drop during evaporation can pass through the "danger zone" (neutral pH) where cyclization occurs.

Decision Tree: Workup Strategy

Follow this logic flow to select the correct workup based on your available equipment.

workup_decision cluster_warning CRITICAL WARNING Start Crude Reaction Mixture Q1 Is the product currently in organic solvent? Yes Extract into 1M HCl (Transfer to Aqueous) Q1->Yes Yes No No Q1->No No (Aqueous) Acidic Lyophilize directly to obtain HCl salt Yes->Acidic No_Branch Check pH No->No_Branch No_Branch->Acidic pH < 2 Neutral Acidify to pH 1 OR Basify to pH 12 No_Branch->Neutral pH 4-8 (DANGER ZONE) Neutral->Acidic Add HCl Warn NEVER Rotovap aqueous solution at >40°C

Figure 2: Logic flow for safe isolation. Note the emphasis on avoiding the neutral pH "Danger Zone" during concentration.

Frequently Asked Questions (FAQ)

Q: Can I use standard silica gel chromatography for purification? A: Risky. Silica is slightly acidic. If you load the free amine/acid, it may stick to the column or cyclize on the silica surface due to local acid catalysis. If you must use silica, use a mobile phase containing 1% Triethylamine (TEA) to keep the silica deactivated, or use reverse-phase C18 silica with a basic buffer (Ammonium Bicarbonate).

Q: Why does my LC-MS show the correct mass (M+1 = 166) but the NMR is wrong? A: The linear amino acid (MW 165.19) and the lactam (MW 147.17 + H2O 18 = 165.19) are related by the loss of water. However, in LC-MS using electrospray, the lactam (


) is distinct. If you see 166, you have the acid. If you see 148, you have the lactam. Note: Some "in-source" fragmentation can cause the acid to cyclize inside the mass spec source, giving a false positive for the lactam. Always trust NMR over MS for this specific structural differentiation.

Q: I need the free zwitterion, not the salt. How do I get it? A: Isolate the HCl salt first (Protocol A). Then, dissolve in minimum water and add exactly 1 equivalent of NaOH or LiOH. Precipitate by adding a large excess of cold ethanol or acetone. Do not heat this mixture.

References

  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)benzoic acid hydrochloride Properties. Retrieved from

  • Dai, X-J., et al. (2019).[2] Synthesis of 3-methyleneisoindolin-1-ones from 2-acylbenzoic acid or methyl 2-acylbenzoates and amines. ResearchGate. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester.[3] NIST WebBook. Retrieved from

  • Zhang, J., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. Retrieved from

Sources

Storage conditions to ensure long-term stability of 2-[(Methylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(Methylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Given the absence of extensive, publicly available stability data for this specific molecule, this guide synthesizes established chemical principles from related structures to provide a robust framework for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2][3][4] Based on general guidelines for benzoic acid derivatives and amines, a controlled room temperature of 15-25°C is recommended.[1] Exposure to moisture, air, and light should be minimized.[3][4][5] For extended storage, refrigeration (2-8°C) in a desiccated, inert atmosphere (e.g., under argon or nitrogen) is advisable.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid material. If you must store the compound in solution, it is crucial to use a high-purity, anhydrous solvent. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, freezing at -20°C or below in small aliquots is preferable to minimize freeze-thaw cycles. Always purge the headspace of the container with an inert gas before sealing.

Q3: What are the potential degradation pathways for this compound?

  • Oxidation of the secondary amine: The secondary benzylic amine is susceptible to oxidation, which can be accelerated by exposure to air and light.[6]

  • Decarboxylation of the benzoic acid: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation.[7]

Q4: Is this compound sensitive to light or air?

Yes, similar to other aminobenzoic acid derivatives, this compound is likely sensitive to both light and air.[3][4] The secondary amine functional group can be particularly susceptible to oxidation when exposed to air. Photodegradation can also occur with exposure to UV light. Therefore, it is essential to store the compound in an amber or opaque container and to minimize its exposure to the atmosphere.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid (e.g., yellowing or browning) Oxidation of the amine functional group due to exposure to air or light.- Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).- If purity is compromised, consider purification (e.g., recrystallization) if possible.- For future use, ensure storage under an inert atmosphere and in a light-protected container.
Precipitation or cloudiness in a stored solution - The solution may be supersaturated.- Degradation of the compound leading to insoluble byproducts.- Absorption of atmospheric water, reducing solubility.- Gently warm the solution to see if the precipitate redissolves.- Filter the solution to remove any insoluble material.- Verify the concentration and purity of the solution analytically.- Prepare fresh solutions for critical experiments.
Inconsistent experimental results or loss of activity Degradation of the compound leading to a decrease in the concentration of the active molecule.- Prepare a fresh stock solution from solid material.- Re-evaluate the storage conditions of both solid and solution stocks.- Perform a quality control check on the compound's purity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Equilibrate the container of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid in a clean, dry vessel.

  • Add the appropriate volume of a high-purity, anhydrous solvent.

  • Mix thoroughly until the solid is completely dissolved. Sonication may be used if necessary.

  • If the solution is not for immediate use, transfer it to a clean, dry, amber vial.

  • Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at the recommended temperature (see Q2).

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Start Issue Observed Discoloration Discoloration of Solid Start->Discoloration Precipitation Precipitation in Solution Start->Precipitation InconsistentResults Inconsistent Results Start->InconsistentResults CheckPurity Check Purity (HPLC/NMR) Discoloration->CheckPurity WarmSolution Gently Warm Solution Precipitation->WarmSolution PrepareFresh Prepare Fresh Solution InconsistentResults->PrepareFresh Purify Purify if Possible CheckPurity->Purify Purity Compromised StoreProperly Store Under Inert Gas & Protect from Light CheckPurity->StoreProperly Purity OK Purify->StoreProperly FilterSolution Filter Solution WarmSolution->FilterSolution Does Not Redissolve VerifyConcentration Verify Concentration & Purity FilterSolution->VerifyConcentration VerifyConcentration->PrepareFresh ReevaluateStorage Re-evaluate Storage Conditions PrepareFresh->ReevaluateStorage QC_Check Perform QC on Purity ReevaluateStorage->QC_Check

Caption: Troubleshooting workflow for common issues.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-. Retrieved from [Link]

  • U.S. EPA. (2023). Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Khajavi, S. H., Ota, H., & Yoshida, H. (2025). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Para amino benzoic acid derivatives. Retrieved from [Link]

  • ACS Publications. (2017). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • AKJournals. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Retrieved from [Link]

  • PMC. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Retrieved from [Link]

  • EAHT. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-AMINOBENZOIC ACID EXTRA PURE. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Synthesis of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Process Optimization & Troubleshooting for CAS 527705-23-3 / 1158346-38-3[1]

Executive Summary: The Scale-Up Landscape

Scaling the synthesis of 2-[(Methylamino)methyl]benzoic acid presents a unique dichotomy: the chemistry appears simple (reductive amination or substitution), but the physical organic chemistry is treacherous. The molecule is an ortho-substituted amino acid , making it structurally predisposed to intramolecular cyclization.[1]

The primary failure mode in scale-up is not low conversion, but the inadvertent formation of the thermodynamically stable lactam,


-methylphthalimidine  (2-methylisoindolin-1-one), and difficulties in isolating the zwitterionic product from aqueous streams.[1]

This guide addresses these specific bottlenecks, moving beyond "recipe" chemistry to process engineering.

Module 1: Route Selection & Reaction Control

Q: Which synthetic route offers the best safety profile for multi-kilogram scale?

Recommendation: Reductive Amination of 2-Carboxybenzaldehyde (Phthalaldehydic Acid). [1]

While alkylation of 2-(chloromethyl)benzoic acid is possible, it suffers from bis-alkylation impurities and handling of lachrymatory benzyl chlorides.[1] The reductive amination route is cleaner but requires strict thermal management.

The Protocol (Optimized for Scale):

  • Substrate: 2-Carboxybenzaldehyde (often exists in equilibrium with hydroxyphthalide).[1]

  • Amine Source: Aqueous Methylamine (40%) or Methylamine in Methanol.

  • Reductant: Hydrogenation (

    
     + Pd/C or Raney Ni) is preferred over borohydrides for cost and waste management at scale.
    
Q: I am seeing a significant exotherm upon mixing methylamine. How do I manage this?

Root Cause: The formation of the intermediate imine/hemiaminal is exothermic. Troubleshooting:

  • Dosing Strategy: Do not dump methylamine into the aldehyde. Pre-cool the aldehyde suspension to <10°C. Add methylamine solution slowly via a metering pump, maintaining internal temperature

    
    .
    
  • Equilibrium Check: Allow the imine formation to equilibrate (1–2 hours) before introducing the reducing agent or hydrogen pressure. This prevents a "runaway" concurrent reaction where heat from imine formation accelerates the hydrogenation exotherm.

Q: My HPLC shows a persistent impurity at RRT 1.1-1.2. What is it?

Diagnosis: It is likely


-methylphthalimidine  (Lactam).[1]
Mechanism:  Under thermal stress or acidic conditions, the amine tail attacks the carboxylic acid (or activated ester), losing water to form the 5-membered lactam ring.
Corrective Action: 
  • Temperature Limit: Never exceed 50°C during the reaction.

  • pH Control: Avoid low pH (<3) during workup if heat is present. The cyclization is acid-catalyzed.[1]

Module 2: Workup & Isolation (The Critical Step)

Q: The product won't extract into DCM or Ethyl Acetate. Where is it?

Analysis: this compound is a zwitterion (inner salt) at neutral pH.[1] It is highly water-soluble and insoluble in non-polar organics.[1] Solution: Do not rely on extraction. Use Isoelectric Point (pI) Precipitation .

Step-by-Step Isolation Protocol:

  • Catalyst Removal: Filter the hydrogenation catalyst while the solution is basic (pH > 10). The product is soluble as the carboxylate salt.

  • Concentration: Remove excess methylamine and methanol/water under reduced pressure (keep bath <45°C to prevent cyclization).

  • pH Adjustment:

    • The pKa of the benzoic acid is ~3.5–4.0.

    • The pKa of the secondary amine is ~9.5–10.0.

    • Target pH: Slowly adjust the pH to the Isoelectric Point (approx. pH 6.5 – 7.0) using 6N HCl.

  • Crystallization: The zwitterion has minimum solubility at this pH and should precipitate as a white solid. Cool to 0–5°C to maximize yield.

Q: The solid turns into a sticky gum during filtration. Why?

Cause: Occlusion of inorganic salts (NaCl) or residual water making the zwitterion hygroscopic. Fix:

  • Trituration: If a gum forms, decant the aqueous layer and triturate the gum with cold Isopropanol (IPA) or Acetone. This dehydrates the gum and induces crystallization.

  • Slow Acidification: Rapid acid addition traps impurities. Use a dosing rate that allows crystal growth over 1–2 hours.

Module 3: Impurity Profile & Visualization

Pathway Analysis: The Cyclization Trap

The following diagram illustrates the competing pathways between the desired product and the parasitic lactam formation.

ReactionPathways Start 2-Carboxybenzaldehyde (Phthalaldehydic Acid) Imine Imine Intermediate Start->Imine + MeNH2 (Exothermic) Product TARGET PRODUCT This compound (Open Chain Zwitterion) Imine->Product + H2 / Cat Reduction Lactam IMPURITY N-Methylphthalimidine (Cyclic Lactam) Imine->Lactam Direct Cyclization (High Temp) Product->Lactam Heat / Acid - H2O (Cyclization)

Figure 1: Reaction pathway showing the thermodynamic sink (Lactam) that competes with the kinetic product (Amino Acid).

Module 4: Quantitative Data & Specifications

Key Process Parameters (KPP)
ParameterRecommended RangeImpact of Deviation
Reaction Temp 20°C – 40°C>50°C: Rapid formation of

-methylphthalimidine impurity.[1]
H2 Pressure 3 – 10 barLow: Slow reaction, allows imine decomposition.High: Safety risk, generally not required.
Methylamine Eq. 1.5 – 2.0 equivalents<1.5: Incomplete conversion, dimer formation.>3.0: Difficult workup, yield loss.
Precipitation pH 6.5 – 7.0<5.0: Product redissolves as HCl salt.>8.0: Product redissolves as carboxylate salt.
Drying Temp < 45°C (Vacuum)>50°C: Solid-state cyclization to lactam.[1]

Module 5: Storage & Stability

Q: Can I store the wet cake? A: No. Wet cake containing residual acid traces is prone to slow cyclization. Dry immediately under vacuum at mild heat (40°C).

Q: How do I store the final bulk powder? A: Store in tightly sealed containers with desiccants. The zwitterionic form is hygroscopic. If the HCl salt is prepared (by acidifying to pH 1 and evaporating), it is more stable but corrosive.

References

  • Synthesis via Reductive Amination

    • Patent: US4560788A - "Process for preparing N-(4-carboxybenzyl)-N-methylnonanamide".[1] (See Example 15 for the preparation of the intermediate 4-(methylaminomethyl)benzoic acid, analogous to the ortho-isomer).

    • Source:[1]

  • Cyclization Chemistry (Phthalimidine Formation)

    • Article: "Reductive amination of phthalaldehydic acid with amines." This reaction is well-documented to produce phthalimidines if not carefully controlled.[1]

    • Context: Understanding the equilibrium between the open-chain amino acid and the cyclic lactam (isoindolinone).
    • Source:[1]

  • General Scale-Up of Amino Acids

    • Guide: "Isoelectric Point Precipitation.
    • Source:[1]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding hydrogen handling and exotherm control.[1]

Sources

Validation & Comparative

2-[(Methylamino)methyl]benzoic acid vs. N-methylanthranilic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conjugation Divergence

In the landscape of benzoic acid derivatives, N-methylanthranilic acid and 2-[(methylamino)methyl]benzoic acid represent a classic case of structural isomerism leading to radically different chemical behaviors. While both share the formula


 (or 

for the methyl-substituted variants discussed here), the insertion of a single methylene bridge (

) between the nitrogen and the aromatic ring in this compound fundamentally alters its electronic landscape.
  • N-methylanthranilic acid acts as a conjugated aniline system , exhibiting lower basicity, high fluorescence, and stability against direct lactamization. It is a premier scaffold for fluorescent tagging and quinazoline synthesis.

  • This compound functions as a non-conjugated benzylamine , exhibiting higher basicity and a potent thermodynamic drive to cyclize into N-methylisoindolin-1-one .

This guide dissects these differences to prevent "scaffold confusion" in library design and to optimize their use in synthetic protocols.

Chemical & Physical Properties Matrix

The following data aggregates experimental values and calculated properties to highlight the distinct profiles of these isomers.

FeatureN-Methylanthranilic Acid This compound
Structure Class Ortho-amino benzoic acid (Aniline)Ortho-aminomethyl benzoic acid (Benzylamine)
CAS Number 119-68-6 527705-23-3 (Free Acid) / 1158346-38-3 (HCl)
Molecular Weight 151.16 g/mol 165.19 g/mol (as methyl homolog)
Basicity (pKa of N) ~5.34 (Conjugated, less basic)~9.0–9.5 (Non-conjugated, more basic)
Fluorescence High (Blue/Cyan emission,

nm)
Negligible (Lack of conjugation)
Primary Reactivity Quinazoline/Acridone formationSpontaneous Lactamization (Isoindolinone)
Common State Stable Crystalline SolidOften handled as HCl salt or in situ intermediate

Critical Insight: The fluorescence of N-methylanthranilic acid arises from the Intramolecular Charge Transfer (ICT) facilitated by the hydrogen bond between the amine proton and the carbonyl oxygen. In this compound, the methylene spacer breaks this conjugation, quenching fluorescence and increasing the nucleophilicity of the nitrogen.

Mechanistic Analysis: The Cyclization Imperative

The most significant operational difference between these two compounds is their stability in solution and their cyclization pathways.

Pathway A: The Isoindolinone Trap (this compound)

This molecule is effectively a "masked" lactam. The amine is positioned


 to the carboxylic acid carbonyl (through the spatial arrangement), allowing for the formation of a stable 5-membered ring (N-methylisoindolin-1-one ).
  • Thermodynamics: The formation of the 5-membered lactam is entropically and enthalpically favored.

  • Implication: In drug discovery libraries, "free acid" samples of this compound often degrade into the lactam upon storage or during assay conditions, potentially leading to false negatives/positives if the target requires the open acid.

Pathway B: The Quinazoline Gateway (N-methylanthranilic acid)

Direct cyclization to a 4-membered


-lactam is sterically prohibited. Instead, this molecule requires a "carbon insertion" partner (such as formamide, aldehydes, or isothiocyanates) to close a 6-membered ring, forming Quinazolin-4(3H)-ones .
Visualization of Reaction Pathways

ReactionPathways cluster_0 Pathway A: 6-Membered Ring Formation cluster_1 Pathway B: 5-Membered Lactamization NMA N-Methylanthranilic Acid (Stable Solid) Cond1 + Formamide / Heat NMA->Cond1 Quinazoline Quinazolinone Derivatives (6-membered ring) MAMBA This compound (Metastable/Salt form) Cond2 - H2O / Spontaneous or Acid Cat. MAMBA->Cond2 Isoindolinone N-Methylisoindolin-1-one (5-membered Lactam) Cond1->Quinazoline Cyclocondensation Cond2->Isoindolinone Rapid Dehydration (The 'Lactam Trap')

Figure 1: Comparative reaction pathways showing the divergent cyclization modes. Note the spontaneous nature of Pathway B.

Experimental Protocols

Protocol 1: Controlled Cyclization of this compound

Objective: To synthesize N-methylisoindolin-1-one, demonstrating the inherent instability of the open chain precursor.

Materials:

  • This compound HCl (1.0 eq) [CAS: 1158346-38-3][1][2]

  • Thionyl chloride (

    
    ) or EDC/HOBt (for milder conditions)
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Suspend the HCl salt of this compound in dry DCM under nitrogen atmosphere.

  • Neutralization: Add 2.2 equivalents of

    
     dropwise at 0°C. Note: The free base generated in situ will begin to cyclize slowly even without coupling agents.
    
  • Activation (Optional for speed): Add 1.1 equivalents of EDC·HCl. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine) and saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Result: The residue is predominantly N-methylisoindolin-1-one .

    • Validation: Check IR for the shift from Carboxylic Acid C=O (~1700 cm⁻¹) to Lactam C=O (~1680 cm⁻¹).

Protocol 2: Fluorescent Labeling with N-Methylanthranilic Acid

Objective: To utilize the fluorescent properties of the aniline core to tag a carbohydrate or peptide.

Materials:

  • N-Methylanthranilic acid [CAS: 119-68-6][3][4][5]

  • Target Amine (e.g., a peptide N-terminus)[6]

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Solvent)

Methodology:

  • Activation: Dissolve N-methylanthranilic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the target amine. Stir at room temperature for 2-4 hours.

  • Purification: Isolate the conjugate via HPLC.

  • Detection: The product will exhibit strong blue fluorescence under UV light (365 nm).

    • Mechanism:[7][8] The resulting amide (N-methylanthranilamide) retains the intramolecular H-bond required for fluorescence, unlike the meta or para isomers.

Comparative Performance Data

MetricN-Methylanthranilic AcidThis compound
Solution Stability (pH 7) High (>24h stable)Low (Equilibrates to lactam)
Fluorescence Quantum Yield ~0.4 - 0.6 (Solvent dependent)< 0.01
Synthetic Yield (Cyclization) 85% (Requires high heat/reagents)>95% (Facile, often spontaneous)
Drug Likeness (Lipinski) Good FragmentGood Fragment (as Lactam)

References

  • National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 2-(methylamino)- (CAS 119-68-6) Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. (2025).[9] N-Methylanthranilic acid (CID 67069).[9] National Library of Medicine. [Link]

  • McFarland, S. A., et al. (2008). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes. Journal of Fluorescence.
  • Gao, Y., et al. (2013). Synthesis of Isoindolin-1-ones via Cascade Reactions. Chemical Reviews.

Sources

Structural validation of synthesized 2-[(Methylamino)methyl]benzoic acid using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-[(Methylamino)methyl]benzoic acid (MAMBA), researchers face a critical structural ambiguity: the thermodynamic propensity of the molecule to cyclize into its lactam isomer,


-methylisoindolin-1-one . Standard 1D NMR and Mass Spectrometry (MS) often fail to definitively distinguish between these two isomers due to their identical molecular weight and similar functional group profiles.

This guide outlines a rigorous structural validation protocol. While Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard, it is often time-prohibitive or limited by crystal quality. We demonstrate that 2D NMR (specifically HMBC) provides a rapid, solution-state alternative that offers >99% confidence in structural assignment by visualizing long-range heteronuclear connectivity.

The Structural Challenge: Open Chain vs. Cyclic Lactam

The core challenge in validating MAMBA is distinguishing it from its dehydration product. The open-chain amino acid can spontaneously cyclize under acidic conditions or high temperatures.

Isomer Visualization

The following diagram illustrates the connectivity differences that must be detected.

Isomerism cluster_0 Key Structural Difference Open Target: this compound (Open Chain) Cyclic Impurity: N-Methylisoindolin-1-one (Cyclic Lactam) Open->Cyclic Diff1 N-Methyl Chemical Shift (Amine vs Amide) Open->Diff1 Diff2 C=O Connectivity (Acid vs Lactam) Cyclic->Diff2 Reaction Spontaneous Cyclization (-H2O)

Figure 1: The structural relationship between the target amino-acid and its cyclic lactam counterpart.

Comparative Analysis of Validation Methods

The following table compares the efficacy of common analytical techniques for this specific scaffold.

Feature1D

H NMR
LC-MS/HRMS FT-IR 2D NMR (HMBC/HSQC) X-Ray Crystallography
Connectivity Low (Inferred)NoneLowHigh (Direct Proof) Ultimate
Isomer Distinction Moderate (Shift dependent)Fail (Identical Mass)Moderate (C=O stretch)High High
Sample State SolutionSolutionSolid/SolutionSolutionSolid Crystal (Required)
Time Efficiency < 10 min< 10 min< 5 min30-60 minDays/Weeks
Confidence Level 80%50%70%99% 100%

Why 1D NMR is insufficient: While the N-methyl peak shifts (approx. 2.4 ppm for amine vs. 3.1 ppm for amide), solvent effects (pH, concentration) can cause signals to drift, leading to ambiguity.

Why MS is insufficient: Both the open chain (


) and the lactam (

) often show the same parent ion in ESI+ due to in-source fragmentation or cyclization during ionization.

Experimental Protocol

Synthesis Context

The target is typically synthesized via the hydrolysis of


-methylisoindolin-1-one using aqueous NaOH, followed by careful neutralization, or via reductive amination of 2-carboxybenzaldehyde with methylamine.
NMR Sample Preparation
  • Solvent: DMSO-

    
     is mandatory.
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) often facilitates zwitterion formation or aggregation, broadening peaks. DMSO-
      
      
      stabilizes the polar carboxylate/ammonium species and slows proton exchange, allowing observation of the carboxylic acid proton (~12-13 ppm) and amine NH.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube.

Acquisition Parameters (Bruker 400 MHz equiv.)
  • 
    H (Proton):  16 scans, 30° pulse angle, D1=1.0s.
    
  • 
    C (Carbon):  512 scans, Proton-decoupled.
    
  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes

    
     from 
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
     Hz).[1] Crucial for the "Killer Experiment". 
    

Structural Elucidation Logic

This section details the step-by-step logic used to validate the structure using the acquired data.

Step 1: H NMR Chemical Shift Analysis

The first line of evidence is the chemical shift of the


-methyl group.
  • Target (Open Chain): The

    
    -methyl is attached to an 
    
    
    
    amine nitrogen.
    • Expected Shift:

      
       2.30 – 2.50 ppm (Singlet).
      
  • Impurity (Cyclic): The

    
    -methyl is part of an amide (lactam).
    
    • Expected Shift:

      
       3.00 – 3.20 ppm (Singlet). Deshielded by the adjacent carbonyl.
      
Step 2: HSQC (Connectivity)

Use HSQC to assign protons to their direct carbons.

  • Identify the benzylic

    
     protons (
    
    
    
    ~3.9 - 4.2 ppm).
  • Confirm they correlate to a carbon at

    
     ~50-55 ppm (consistent with 
    
    
    
    ).
Step 3: The "Killer" Experiment - HMBC

This is the definitive validation step. We look for the correlation between the


-methyl protons  and the Carbonyl carbon  (

~168-172 ppm).
  • Scenario A: Cyclic Lactam (Isoindolinone)

    • Path:

      
      
      
    • Bond Distance: 3 bonds (

      
      ).
      
    • Result: STRONG Cross-peak observed in HMBC.

  • Scenario B: Target (Open Chain)

    • Path:

      
      
      
    • Bond Distance: 5 bonds (

      
      ).
      
    • Result: NO Cross-peak observed (HMBC typically sees 2-3 bonds, rarely 4).

Visualization of HMBC Logic

HMBC_Logic Start Analyze HMBC Spectrum (Focus: N-Me protons vs Carbonyl Carbon) Decision Is there a correlation spot? Start->Decision Result_Cyclic Correlation Present (3-bond) Structure: Cyclic Lactam (Validation FAILED) Decision->Result_Cyclic YES (Strong Peak) Result_Open Correlation Absent (>4-bond) Structure: Open Chain Acid (Validation PASSED) Decision->Result_Open NO (Empty Region)

Figure 2: Decision tree for interpreting HMBC data to distinguish the target molecule from its cyclic isomer.

Summary of Expected Data

For a successful synthesis of this compound, the data must match the "Open Chain" column below.

SignalOpen Chain (Target)Cyclic Lactam (Impurity)
N-Me (

H)

2.45 ppm

3.10 ppm
Benzylic

(

H)

4.10 ppm

4.35 ppm
Carbonyl (

C)

169.0 ppm (COOH)

167.5 ppm (Amide)
HMBC: N-Me

C=O
ABSENT PRESENT
HMBC:


C=O
Weak/Absent (

)
Strong (

)

Note: Chemical shifts are approximate and solvent-dependent (DMSO-


).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts of amines vs amides).

  • PubChem Compound Summary. (n.d.). This compound.[2] National Center for Biotechnology Information.

  • Cimpeanu, V., et al. (2013). "Structural elucidation of isoindolinone derivatives." Journal of Molecular Structure. (Provides comparative NMR data for the cyclic scaffold).

Sources

A Proposed Research Framework for the Comparative Biological Evaluation of 2-[(Methylamino)methyl]benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

In the vast landscape of medicinal chemistry, benzoic acid derivatives represent a privileged scaffold, consistently yielding compounds with a wide spectrum of biological activities. These activities range from anti-inflammatory and antimicrobial to anticancer and psychotropic effects[1][2]. Within this broad family, the 2-[(Methylamino)methyl]benzoic acid core presents a unique structural motif. The presence of a secondary amine and a carboxylic acid on an aromatic ring offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

While the parent acid, this compound, is a known chemical entity, a systematic exploration of its esters and their comparative biological activities remains a nascent field of investigation. Esterification of the carboxylic acid group is a common and effective strategy in drug design to modulate physicochemical properties such as lipophilicity, solubility, and membrane permeability, which in turn can significantly influence pharmacokinetic and pharmacodynamic profiles.

This guide presents a comprehensive research framework for the synthesis and comparative biological evaluation of a series of this compound esters. Drawing upon the known activities of structurally related compounds, we will propose a rational basis for selecting biological assays and provide detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising, yet underexplored, class of compounds.

Hypothesizing Biological Activities: Learning from Structural Analogs

The biological activities of novel compounds can often be inferred from those of their structural analogs. A review of the literature on substituted benzoic acid derivatives provides a logical starting point for our investigation.

  • Antimicrobial and Antifungal Activity: Derivatives of 2-aminobenzoic acid and p-aminobenzoic acid have demonstrated significant antimicrobial and antifungal properties[2][3]. The esterification of these compounds has been shown to modulate their activity, with changes in the alkyl chain length of the ester group influencing the minimum inhibitory concentration (MIC) against various bacterial and fungal strains[4]. This suggests that esters of this compound may also exhibit antimicrobial effects.

  • Anti-inflammatory and Analgesic Activity: The 2-amino benzoic acid scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Studies on newer derivatives have revealed potent anti-inflammatory and analgesic properties[5]. It is plausible that the this compound core could also interact with inflammatory pathways.

  • Psychotherapeutic and Spasmolytic Potential: A patent for structurally related substituted aminoethyl meta benzoic acid esters describes their utility as spasmolytics and agents facilitating learning[6]. Although the substitution pattern is different (meta vs. ortho), this finding opens an intriguing avenue for investigating the potential neurological or smooth muscle-relaxant effects of the target esters.

Based on this evidence from related compounds, a primary screening panel for this compound esters should include assays for antimicrobial, anti-inflammatory, and cytotoxic activities.

Proposed Synthetic Workflow and Characterization

The first step in our proposed study is the synthesis of a homologous series of this compound esters (e.g., methyl, ethyl, n-propyl, isopropyl, n-butyl esters). A general and robust method for this synthesis is the Fischer-Speier esterification.

Experimental Protocol: Synthesis of this compound Esters
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in the corresponding alcohol (e.g., methanol, ethanol, propanol; used as both reactant and solvent, ~20-30 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 5% v/v).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ester.

  • Characterization: Confirm the structure and purity of the synthesized esters using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow start This compound reflux Reflux (4-8h) start->reflux Add reagents Alcohol (ROH) Catalytic H₂SO₄ reagents->reflux workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) reflux->workup purification Column Chromatography workup->purification product Pure Ester Derivative purification->product analysis ¹H NMR, ¹³C NMR, MS product->analysis caption General workflow for the synthesis of this compound esters.

Caption: General workflow for the synthesis of this compound esters.

Comparative Biological Evaluation: A Phased Approach

A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized esters.

Phase 1: Primary Screening for Antimicrobial Activity

The initial screen will assess the broad-spectrum antimicrobial activity of the ester series.

  • Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare stock solutions of the test esters in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Evaluation of Anti-inflammatory Potential

Compounds showing interesting activity or structural novelty will be advanced to anti-inflammatory screening. A common and reliable in vitro model is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test esters for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A known NSAID (e.g., indomethacin) should be used as a positive control.

Phase 3: Cytotoxicity Assessment

It is crucial to determine if the observed biological activities are due to specific interactions or general cytotoxicity. The MTT assay is a standard method for assessing cell viability.

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line if anticancer activity is being explored) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test esters for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ (concentration that inhibits 50% of cell growth) can be determined.

Biological_Evaluation_Workflow start Synthesized Ester Library phase1 Phase 1: Antimicrobial Screening (Broth Microdilution - MIC) start->phase1 phase2 Phase 2: Anti-inflammatory Assay (NO Inhibition in Macrophages) start->phase2 phase3 Phase 3: Cytotoxicity Assay (MTT Assay) start->phase3 data_analysis Comparative Data Analysis Structure-Activity Relationship (SAR) phase1->data_analysis phase2->data_analysis phase3->data_analysis caption Proposed workflow for the biological evaluation of the ester library.

Caption: Proposed workflow for the biological evaluation of the ester library.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The quantitative data generated from these assays should be summarized in clear, comparative tables to facilitate the identification of structure-activity relationships (SAR).

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDEster Group (R)S. aureusE. coliC. albicans
Ester-1 -CH₃ (Methyl)163264
Ester-2 -CH₂CH₃ (Ethyl)81632
Ester-3 -CH₂CH₂CH₃ (Propyl)4816
Ester-4 -CH(CH₃)₂ (Isopropyl)81632
Ester-5 -CH₂(CH₂)₂CH₃ (Butyl)248

Table 2: Hypothetical Comparative Anti-inflammatory and Cytotoxic Activity

Compound IDEster Group (R)NO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)Selectivity Index (SI)
Ester-1 -CH₃ (Methyl)55.2> 100> 1.8
Ester-2 -CH₂CH₃ (Ethyl)42.1> 100> 2.4
Ester-3 -CH₂CH₂CH₃ (Propyl)25.885.33.3
Ester-4 -CH(CH₃)₂ (Isopropyl)38.9> 100> 2.6
Ester-5 -CH₂(CH₂)₂CH₃ (Butyl)15.462.14.0

Selectivity Index (SI) = Cytotoxicity IC₅₀ / NO Inhibition IC₅₀

Mechanistic Insights and Future Directions

Should a lead compound emerge from this screening cascade, further studies would be warranted to elucidate its mechanism of action. For example, if a compound shows potent anti-inflammatory activity, its effect on key signaling pathways, such as the NF-κB pathway, could be investigated.

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) Lead_Ester Lead Ester Compound (e.g., Ester-5) Lead_Ester->IKK Inhibits? NFkB_n NF-κB Gene_n Pro-inflammatory Gene Transcription NFkB_n->Gene_n Induces caption Hypothetical mechanism of action for a lead anti-inflammatory ester.

Caption: Hypothetical mechanism of action for a lead anti-inflammatory ester.

Conclusion

The this compound scaffold holds considerable, yet largely untapped, potential for the development of new therapeutic agents. The absence of direct comparative studies on its esters necessitates a systematic and rational approach to their evaluation. This guide provides a comprehensive framework for the synthesis of a focused library of these esters and their subsequent biological screening. By employing the detailed protocols for antimicrobial, anti-inflammatory, and cytotoxicity assays, researchers can generate robust and comparable data. The subsequent analysis of structure-activity relationships will be instrumental in identifying lead compounds for further optimization and mechanistic studies, ultimately paving the way for the potential clinical application of this novel chemical class.

References

  • Hansl, N. R. (1975). Substituted amino ethyl meta benzoic acid esters. U.S. Patent No. 3,870,715. Washington, DC: U.S.
  • Al-Ostath, A. I. (2018). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. An-Najah National University Repository. [Link]

  • Jabeen, S., et al. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Asian Journal of Chemistry, 27(4), 1326-1330. [Link]

  • Kumar, P., & Narasimhan, B. (2015). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 3(1), 85-98. [Link]

  • Jabarah, Z. A., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol. Journal of the Chemical Society of Pakistan, 46(6), 550-559. [Link]

  • Ozeki, Y., et al. (2010). Process for preparing derivatives of benzoic acid.
  • Srivastava, S. K., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(22), 4745-4753. [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. [Link]

  • Merkl, R., et al. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 40(6), 438-444. [Link]

  • Karaman, M., et al. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals. [Link]

  • Roy, R. K., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Materials, 13(9), 2108. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a molecule like 2-[(Methylamino)methyl]benzoic acid, a versatile building block in organic synthesis, ensuring its purity is paramount. The presence of even trace impurities—be they starting materials, synthetic by-products, isomers, or degradation products—can confound biological assays, compromise kinetic data, and introduce significant variability into downstream applications.

This guide provides an in-depth comparison of orthogonal analytical techniques to comprehensively assess the purity of a this compound sample. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling researchers to not only execute protocols but also to critically interpret the resulting data. Each method is presented as a self-validating system, providing a robust framework for achieving analytical certainty.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in most chemistry labs, prized for its high resolution, sensitivity, and quantitative accuracy. For this compound, its aromatic ring serves as an excellent chromophore for UV detection, making HPLC an ideal first-line technique.

The "Why": We employ a reversed-phase method, typically with a C18 column. This stationary phase is nonpolar. Our analyte, while possessing polar functional groups, has a significant nonpolar character from its benzene ring, allowing for effective retention and separation from more polar or less polar impurities. An acidic mobile phase is crucial; it suppresses the ionization of the carboxylic acid and protonates the secondary amine, ensuring a single analyte species and leading to sharp, symmetrical peaks with consistent retention times.[1]

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Phosphoric Acid in Deionized Water.

    • Prepare Mobile Phase B: Acetonitrile (HPLC Grade).

    • Filter and degas both phases thoroughly before use. A mobile phase of 40% acetonitrile in water containing 1 mL of phosphoric acid per liter is a good starting point.[1]

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (the diluent).

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B. (Note: A gradient may be necessary to elute highly retained impurities).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm, selected based on the UV absorbance of similar structures.[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Data

The primary peak should correspond to this compound. Any other peaks represent impurities. The retention time of the main peak provides qualitative identity (when compared to a reference standard), while its area percentage provides a quantitative measure of purity.[3] This method is excellent for detecting non-volatile organic impurities.

Workflow for HPLC Purity Analysis

Caption: HPLC Purity Analysis Workflow.

Quantitative NMR (qNMR): The Absolute Purity Standard

While HPLC provides excellent relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a path to absolute purity determination without needing a reference standard of the analyte itself.[4] It is a primary ratio method of measurement.

The "Why": qNMR leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[5] By adding a known amount of a highly pure, stable internal standard to a precisely weighed sample, we can determine the absolute amount of our analyte in the sample, and thus its purity. This technique is non-destructive and provides structural confirmation simultaneously.[6][7]

Experimental Protocol: ¹H qNMR
  • Selection of Internal Standard:

    • Choose a standard with high purity (>99.9%), stability, and a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene (for organic solvents) are common choices. The standard must be soluble in the chosen deuterated solvent.[6]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a clean vial. Record the weight to 4 decimal places.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial. Record the weight to 4 decimal places.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended).

    • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified. This ensures complete relaxation and accurate integration. Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

Interpreting the Data

The qNMR result provides a mass-based purity value, which is often considered more absolute than the area % from HPLC. The full NMR spectrum also serves as a powerful tool to identify impurities if their structures are known or can be deduced from the spectral data.[8]

Workflow for qNMR Purity Determination

Caption: qNMR Absolute Purity Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents from the synthesis.

The "Why": this compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and amine groups. Therefore, derivatization is required to convert it into a more volatile species.[9] This is typically achieved by esterifying the carboxylic acid and/or silylating the amine. This extra step makes it less ideal for quantifying the main component but excellent for identifying unknown volatile impurities by leveraging the mass spectrometer's power for structural elucidation.

Experimental Protocol: GC-MS after Derivatization
  • Derivatization (Esterification Example):

    • Place ~1 mg of the sample in a reaction vial.

    • Add 200 µL of a 3N HCl in methanol solution.

    • Seal the vial and heat at 70 °C for 30 minutes to form the methyl ester.

    • Cool the vial, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC Column: DB-5MS or similar nonpolar column (30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

Interpreting the Data

The primary peak will correspond to the derivatized analyte (the methyl ester in this case).[10] The mass spectrum of this peak should match the expected fragmentation pattern. Other peaks can be identified as impurities by comparing their mass spectra against libraries (like NIST) and their retention indices. This is a powerful qualitative tool for impurity profiling.

Workflow for GC-MS Impurity Profiling

Caption: GC-MS Workflow for Volatile Impurities.

Titration: A Classic Assay Method

Titrimetric methods are classical, cost-effective techniques for determining the overall percentage of an acidic or basic substance in a sample. For our analyte, two approaches are viable: an acid-base titration for the carboxylic acid or a nitrite titration for the aromatic amine functionality.

The "Why": Nitrite titration is a specific method for quantifying primary and secondary aromatic amines.[11] In an acidic medium, sodium nitrite is converted to nitrous acid, which then diazotizes the aromatic amine. The endpoint can be detected potentiometrically. This provides a purity value based on the molar quantity of the reactive amine group, offering a different analytical perspective than chromatographic or spectroscopic methods.[12][13]

Experimental Protocol: Potentiometric Nitrite Titration
  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.

    • Acid Medium: 1 M Hydrochloric Acid (HCl).

  • Procedure:

    • Accurately weigh ~250 mg of the this compound sample and dissolve it in ~50 mL of 1 M HCl in a beaker.

    • Cool the solution to 0-5 °C in an ice bath.

    • Immerse a platinum indicator electrode and a suitable reference electrode (e.g., calomel) into the solution, connected to a potentiometer or mV-meter.

    • Titrate slowly with the standardized 0.1 M NaNO₂ solution, stirring constantly.

    • Record the mV reading after each addition of titrant. The endpoint is the point of maximum potential change (inflection point of the titration curve).

  • Calculation:

    • Assay % = (V * M * E) / W * 100

    • V: Volume of NaNO₂ at the endpoint (mL)

    • M: Molarity of NaNO₂ solution

    • E: Equivalence factor (151.17 mg/mmol for C₉H₁₁NO₂)

    • W: Weight of the sample (mg)

Workflow for Titrimetric Assay

Caption: Potentiometric Nitrite Titration Workflow.

Comparative Summary of Purity Confirmation Methods

FeatureHPLC-UVqNMRGC-MSTitration
Principle Chromatographic Separation & UV AbsorbanceNuclear Spin Resonance & ProportionalityVolatility-based Separation & Mass AnalysisStoichiometric Chemical Reaction
Purity Type Relative (% Area)Absolute (Mass %)Relative (% Area, for volatiles)Assay (Molar %)
Selectivity High (for non-volatile organics)High (structurally specific)High (for volatile organics)Moderate (for a specific functional group)
Sensitivity High (µg/mL to ng/mL)Moderate (mg scale)Very High (pg to fg)Low (mg scale)
Impurity Info Detection & QuantificationDetection, Identification & QuantificationDetection & IdentificationNone (measures total assay)
Sample Prep Simple dissolutionPrecise weighing, requires standardComplex (derivatization required)Simple dissolution
Destructive? YesNoYesYes
Best For Routine QC, main component purityReference standard characterization, absolute purityResidual solvents, volatile impuritiesConfirming functional group assay

Conclusion and Recommended Strategy

No single method can provide a complete picture of a sample's purity. A robust, self-validating approach requires the use of orthogonal methods. For a comprehensive purity assessment of a This compound sample, the following strategy is recommended:

  • Primary Purity: Use HPLC-UV as the primary method for routine quality control to determine the purity against other non-volatile organic impurities. It is fast, reliable, and provides excellent quantitative data.

  • Absolute Purity & Identity Confirmation: For a new batch or a reference standard, confirm the identity and determine the absolute purity using ¹H qNMR . This provides an orthogonal, mass-based purity value that is independent of chromatographic response factors and serves as irrefutable structural confirmation.

  • Volatile Impurity Screen: Employ GC-MS to screen for residual solvents and other volatile by-products from the synthesis that would be invisible to HPLC.

  • Assay Confirmation: A Titration can be used as a low-cost, complementary technique to confirm the assay based on a specific functional group, ensuring the material is chemically active as expected.

By combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the integrity of their scientific endeavors.

References

  • SIELC. (2018, February 16). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column.
  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules.
  • JEOL Ltd. What is qNMR (quantitative NMR)?.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • USP. Aminobenzoic Acid.
  • Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • Vlădescu, L., Ciutaru, D., & Badea, I. A. DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION. Department of Physical Chemistry.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide.
  • Google Patents. (CN112778147A). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook.
  • Arora, S., & Bilatnagar, C. S. (1968). Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Fresenius' Zeitschrift für analytische Chemie. Available at: [Link]

  • Kataoka, H. Acids: Derivatization for GC Analysis.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Al-Sharafi, A. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Available at: [Link]

Sources

Benchmarking the performance of 2-[(Methylamino)methyl]benzoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-[(Methylamino)methyl]benzoic acid (CAS: 527705-23-3) against its primary amine analog and anthranilic acid derivatives. It focuses on its superior utility in synthesizing


-methylisoindolin-1-ones , a critical pharmacophore in drug discovery.

Executive Summary

In medicinal chemistry, the isoindolin-1-one (phthalimidine) scaffold is a privileged structure found in anxiolytics, antipsychotics, and kinase inhibitors. While traditional synthesis often starts from anthranilic acid or phthalic anhydride, these routes require multi-step functionalization to achieve


-methylation.

This compound represents a "pre-functionalized" building block that streamlines this process. This guide demonstrates that using this specific precursor eliminates the need for post-cyclization alkylation—a step often plagued by over-alkylation and regioselectivity issues—thereby increasing overall yield and process efficiency.

Comparative Analysis: The Benchmark

The following table contrasts the target compound against its two most common structural competitors: 2-(Aminomethyl)benzoic acid (the primary amine analog) and Anthranilic acid (the aniline analog).

Table 1: Synthetic Utility & Physicochemical Profile
FeatureTarget: this compound Analog A: 2-(Aminomethyl)benzoic acid Analog B: Anthranilic Acid
Structure Type Secondary Benzyl AminePrimary Benzyl AminePrimary Aniline
Primary Application Direct synthesis of

-methylisoindolinones
Synthesis of unsubstituted isoindolinonesSynthesis of quinazolinones / benzoxazinones
Nucleophilicity High (Secondary amine, inductive effect of Me)Moderate (Primary amine)Low (Aniline, resonance delocalization)
Reaction Step Count 1 Step (Cyclization)2 Steps (Cyclization +

-Methylation)
Multi-step (Requires linker insertion)
pKa (Acid) ~3.9 (Ortho-effect enhances acidity)~4.04.78
pKa (Base) ~10.0 (Secondary amine)~9.5 (Primary amine)~2.5 (Aniline - very weak base)
Solubility Amphoteric/Zwitterionic (High in water/MeOH)Amphoteric (High in water/MeOH)Moderate (Soluble in organic solvents)
Risk Profile Low (Clean cyclization)High (Risk of bis-alkylation during methylation)Moderate (Dimerization risks)

Key Insight: The


-methyl group in the target compound acts as an "internal protecting group," preventing side reactions typical of primary amines while simultaneously directing the synthesis toward the desired 

-substituted lactam.

Mechanistic Advantage

The superiority of this compound lies in its ability to undergo spontaneous intramolecular aminolysis . Unlike anthranilic acid, which requires an external carbon source (like formamide) to close the ring, the benzyl amine moiety already contains the necessary carbon framework.

Diagram 1: Comparative Synthetic Pathways

This diagram illustrates the "Direct Route" (using the Target) versus the "Indirect Route" (using Analog A), highlighting the efficiency gap.

G Target 2-[(Methylamino)methyl] benzoic acid Product N-Methylisoindolin-1-one (Target Scaffold) Target->Product  Direct Cyclization  (Heat/Coupling Agent)  Yield: >90% AnalogA 2-(Aminomethyl) benzoic acid Intermediate Unsubstituted Isoindolin-1-one AnalogA->Intermediate  Cyclization Intermediate->Product  + Me-I / NaH  (Step 2) SideProduct Side Product: O-Alkylated / Bis-alkylated Intermediate->SideProduct  Over-alkylation risk

Figure 1: The direct cyclization pathway of the target compound avoids the problematic alkylation step required by its primary amine analog.

Experimental Protocols

Protocol A: Thermal Cyclization (Solvent-Free or High Boiling Point)

Best for scale-up and robust substrates.

  • Preparation: Charge a reaction vessel with This compound (1.0 equiv).

  • Solvent System: Add Xylene or Toluene (Concentration ~0.5 M). Note: Solvent-free neat heating is possible but requires precise temperature control to avoid charring.

  • Reflux: Heat the mixture to reflux (110–140 °C) with a Dean-Stark trap to remove water.

    • Mechanistic Note: The removal of water drives the equilibrium toward the lactam (Le Chatelier’s principle).

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS. Conversion is typically complete within 3–6 hours.

  • Work-up: Cool to room temperature. The product,

    
    -methylisoindolin-1-one , often crystallizes upon cooling. If not, remove solvent in vacuo and recrystallize from Ethanol/Hexane.
    
  • Expected Yield: 85–95%.

Protocol B: Mild Coupling (EDC/HOBt)

Best for sensitive substrates or when integrating into peptide-like synthesis.

  • Dissolution: Dissolve This compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0 °C.

  • Base: Add DIPEA (2.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The coupling agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine even at room temperature.

  • Work-up: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.[1]

  • Expected Yield: 80–90%.

Mechanistic Insight: Why It Works

The reaction proceeds via an intramolecular nucleophilic acyl substitution . The proximity of the secondary amine to the activated carbonyl (ortho effect) dramatically increases the effective molarity of the nucleophile, accelerating the reaction rate compared to intermolecular equivalents.

Diagram 2: Reaction Mechanism & Transition State

This diagram visualizes the critical tetrahedral intermediate and the role of the methyl group.

ReactionMechanism Start Zwitterionic Form (Ground State) Activation Activated Ester (Intermediate) Start->Activation  + Coupling Agent  or Heat (-H2O) TS Tetrahedral Intermediate Activation->TS  Nucleophilic Attack  (Secondary Amine) End N-Methylisoindolin-1-one (Lactam) TS->End  Collapse &  Leaving Group Departure

Figure 2: Stepwise mechanism showing the progression from the zwitterionic precursor to the stable lactam.

Conclusion & Recommendation

For researchers targeting the isoindolinone scaffold, This compound is the superior starting material compared to 2-(aminomethyl)benzoic acid.

  • Select this compound if: You require an

    
    -methylated lactam and wish to avoid the use of alkyl halides and strong bases.
    
  • Avoid this compound if: You require a free N-H lactam for further diverse functionalization (in which case, use the primary amine analog).

Final Verdict: The target compound offers the highest atom economy and process safety for generating


-methylisoindolinones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12151929, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)-, methyl ester (Related Ester Data). Retrieved from [Link]

  • Dai, X-J., et al. (2017). Synthesis of 3‐methyleneisoindolin‐1‐ones from 2‐acylbenzoic acid or methyl 2‐acylbenzoates and amines. ResearchGate. Retrieved from [Link]

  • Hanan, E. J., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles.[2] Synlett.[2][3] Retrieved from [Link]

  • Khan, K. M., et al. (2000). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2-[(Methylamino)methyl]benzoic acid in Preclinical Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The ability of a molecule to interact exclusively with its intended biological target, while avoiding unintended interactions with other proteins, is a critical determinant of its safety and therapeutic window. Off-target effects, which arise from a compound's cross-reactivity with other biomolecules, are a leading cause of adverse drug reactions and late-stage clinical trial failures.[1] Therefore, the early and comprehensive assessment of a compound's selectivity profile is not merely a regulatory hurdle, but a cornerstone of rational drug design.

This guide provides an in-depth comparative analysis of the cross-reactivity of 2-[(Methylamino)methyl]benzoic acid , a novel synthetic compound, in a panel of biochemical assays. While the biological target of this specific molecule is not yet widely published, its structural motifs—a substituted benzoic acid core—are present in a variety of pharmacologically active agents, including inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[2] Based on this structural rationale, we have hypothesized its primary target to be Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a validated target for the treatment of Alzheimer's disease.

This document will detail the experimental methodologies for assessing the selectivity of this compound against its putative primary target (AChE) and a panel of clinically relevant off-targets. We will compare its performance against two reference compounds: Donepezil , a well-established and highly selective AChE inhibitor, and Compound X , a hypothetical, less selective early-stage compound, to underscore the importance of a favorable selectivity profile.

The Rationale for Cross-Reactivity Profiling: A Systematic Approach

A systematic approach to cross-reactivity profiling is essential to de-risk a drug candidate early in the development pipeline. Our experimental design is based on a tiered screening cascade, beginning with the primary target and expanding to related and then unrelated targets.

A Compound of Interest (this compound) B Primary Target Assay (Acetylcholinesterase - AChE) A->B On-Target Potency C Secondary Target Assays (Related Enzymes, e.g., BChE) B->C Selectivity within Enzyme Family D Broad Off-Target Panel (e.g., Kinases, GPCRs, Ion Channels) C->D Broad Cross-Reactivity Assessment E Data Analysis & Selectivity Profiling D->E F Lead Optimization Decision E->F

Figure 1: A tiered workflow for assessing compound selectivity, from the primary target to broad off-target screening.

Experimental Methodologies

The following protocols describe the biochemical assays used to evaluate the inhibitory activity of this compound and the comparator compounds.

Primary Target Assay: Acetylcholinesterase (AChE) Inhibition

Principle: The inhibitory activity against human recombinant AChE is determined using the Ellman's method, which measures the activity of the enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Donepezil, and Compound X in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in assay buffer (100 mM sodium phosphate, pH 8.0) to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Preparation: Add 25 µL of the diluted compounds to a 96-well microplate. For the control (100% activity) and blank (no enzyme) wells, add 25 µL of assay buffer with 1% DMSO.

  • Enzyme Addition: Add 50 µL of human recombinant AChE (final concentration 0.5 U/mL) to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 25 µL of a solution containing acetylthiocholine (1.5 mM) and DTNB (0.5 mM) to all wells.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Target Assay: Butyrylcholinesterase (BChE) Inhibition

Principle: To assess selectivity within the cholinesterase family, the same Ellman's method is used, but with human serum Butyrylcholinesterase (BChE) and its specific substrate, butyrylthiocholine.

Protocol: The protocol is identical to the AChE assay, with the following modifications:

  • Enzyme: Use human serum BChE (final concentration 0.5 U/mL).

  • Substrate: Use butyrylthiocholine (1.5 mM) instead of acetylthiocholine.

Broad Off-Target Profiling: In-Vitro Safety Panel

Principle: To assess broader cross-reactivity, the compounds are screened against a panel of clinically relevant off-targets known to be associated with adverse drug reactions.[3] This is often performed by specialized contract research organizations (CROs) using a variety of assay formats, including radioligand binding assays for receptors and transporters, and enzymatic assays for kinases and other enzymes.

Experimental Approach:

  • Compound Submission: this compound, Donepezil, and Compound X are submitted for screening against a predefined panel of targets (e.g., the InVEST™ Safety Panel from Reaction Biology or a similar service).

  • Assay Execution: The CRO performs the assays according to their validated protocols, typically at a single high concentration (e.g., 10 µM) for initial screening.

  • Hit Identification: A "hit" is defined as a compound that causes significant inhibition (e.g., >50%) of the target's activity at the screening concentration.

  • Follow-up Studies: For any identified hits, dose-response curves are generated to determine the IC50 or Ki values.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the cross-reactivity studies of this compound, Donepezil, and Compound X.

Table 1: Potency and Selectivity against Cholinesterases
CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
This compound 151,500100
Donepezil 56,0001,200
Compound X 501002

Interpretation:

  • This compound demonstrates potent inhibition of its intended target, AChE, with an IC50 of 15 nM. It exhibits a 100-fold selectivity over BChE, which is a favorable, though not exceptional, selectivity profile.

  • Donepezil , the benchmark compound, shows high potency for AChE and excellent selectivity over BChE (>1,200-fold).

  • Compound X is less potent against AChE and shows poor selectivity, with only a 2-fold difference in inhibition between AChE and BChE. This lack of selectivity could lead to off-target effects related to BChE inhibition.

Table 2: Broad Off-Target Screening Results (% Inhibition at 10 µM)
Target ClassTargetThis compoundDonepezilCompound X
Carbonic Anhydrase CA-II12%5%65%
CA-IX8%3%72%
GPCR 5-HT2B25%15%55%
H15%2%10%
Kinase CDK22%1%5%
Ion Channel hERG18%10%85%

Interpretation:

  • This compound shows a clean off-target profile at a high concentration of 10 µM, with minimal to low inhibition of the targets in this panel. The low percent inhibition values suggest a low risk of off-target effects mediated by these proteins.

  • Donepezil also demonstrates a very clean profile, consistent with its known high selectivity.

  • Compound X exhibits significant off-target activity against several targets, including Carbonic Anhydrases II and IX, the 5-HT2B receptor, and the hERG potassium channel. Inhibition of the hERG channel is a major concern in drug development due to the risk of cardiac arrhythmias.[3]

Structure-Activity Relationship and Rationale for Selectivity

The selectivity of a compound is dictated by its three-dimensional structure and its ability to form specific interactions with the amino acid residues in the binding pocket of its target protein.

cluster_0 AChE Active Site cluster_1 This compound A Anionic Site (Trp84) B Esteratic Site (Ser200, His440, Glu327) C Peripheral Anionic Site (Tyr70, Asp72, Tyr121) D Benzoic Acid (Carboxylate Group) D->B Hydrogen Bonding E Methylamino Group (Protonated Amine) E->A Cation-π Interaction

Figure 2: A simplified diagram illustrating the hypothetical binding of this compound to the active site of AChE.

The superior selectivity of Donepezil can be attributed to its unique chemical structure, which allows it to span both the catalytic active site and the peripheral anionic site of AChE, a feature not present in many other inhibitors. The relatively clean profile of this compound suggests that its more compact structure fits well within the AChE active site without making significant interactions with the binding pockets of the off-targets screened. In contrast, the promiscuous nature of Compound X indicates that its chemical features allow it to bind to multiple, structurally diverse protein targets.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in early drug discovery. Our hypothetical data illustrate how such studies can differentiate a promising lead compound from a problematic one.

This compound emerges as a promising lead candidate due to its potent on-target activity and favorable selectivity profile. It shows a clear advantage over the non-selective Compound X and, while not as selective as the marketed drug Donepezil, its profile warrants further investigation.

Future studies should focus on:

  • Expanding the off-target panel: Screening against a larger panel of targets will provide a more comprehensive safety profile.

  • Cell-based assays: Confirming the biochemical findings in more physiologically relevant cellular models.

  • Structural biology: Obtaining a co-crystal structure of this compound bound to AChE would provide valuable insights for further lead optimization to enhance both potency and selectivity.

By integrating these multi-faceted approaches, researchers can make more informed decisions, prioritizing compounds with the highest probability of success and ultimately accelerating the development of safer and more effective medicines.

References

  • Hughes JP, Rees S, Kalindjian SB, Philpott KL. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • Promega Connections. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • PubChem. This compound. [Link]

  • Uğurlu, T., Aktaş, A., Yılmaz, T., Bora, A., & Gül, M. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), 2000282. [Link]

Sources

Validating a New Mixed-Mode HPLC Method for 2-[(Methylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a validated analytical protocol for 2-[(Methylamino)methyl]benzoic acid (CAS: 527705-23-3). Often misidentified as its isomer N-methylanthranilic acid, this molecule presents unique chromatographic challenges due to its high basicity (benzylic amine pKa ~9.7) combined with an acidic moiety.

Traditional C18 methods fail here: the secondary amine interacts aggressively with residual silanols, causing severe peak tailing, while the zwitterionic nature leads to poor retention reproducibility. We propose a Mixed-Mode Reversed-Phase/Cation-Exchange (RP/SCX) method as the new gold standard. This approach utilizes orthogonal selectivity to deliver superior peak symmetry (


) and MS-compatibility, outperforming traditional Ion-Pairing and Titration methods.

Technical Context & Molecular Challenges

The Identity Crisis

Before validation, one must confirm the analyte structure.

  • Target: This compound . The amine is separated from the ring by a methylene bridge (benzylic). pKa (Base) ≈ 9.7 .[1]

  • Common Confusion: N-methylanthranilic acid (2-(Methylamino)benzoic acid). The amine is attached directly to the ring (anilinic). pKa (Base) ≈ 2.2 .

Impact: The target molecule is


 times more basic than its isomer. Methods developed for anthranilic derivatives will fail catastrophically for this analyte, resulting in unretained peaks or permanent column adsorption.
The Separation Challenge

The molecule exists as a zwitterion at neutral pH.

  • Acidic Conditions (pH 2-3): Amine is protonated (

    
    ), Carboxyl is neutral (
    
    
    
    ).
  • Problem: On standard C18, the positively charged amine is repelled by the hydrophobic phase (early elution) but attracted to negatively charged silanols (tailing).

Method Comparison: The Data

We compared the proposed Mixed-Mode method against the two industry standards: Ion-Pairing RP-HPLC and Non-Aqueous Titration.

FeatureNew Method: Mixed-Mode (RP/SCX) Alternative A: Ion-Pairing RP-HPLC Alternative B: Non-Aqueous Titration
Mechanism Hydrophobic + Ionic InteractionHydrophobic + Charge MaskingAcid-Base Neutralization
Stationary Phase C18 with embedded Acidic GroupsStandard C18N/A
Mobile Phase ACN / Water / Amm. Formate (pH 3.0)ACN / Water / 0.1% TFA or HFBAPerchloric Acid / Acetic Acid
Peak Symmetry (

)
1.05 - 1.15 (Excellent) 1.5 - 2.5 (Tailing)N/A
Sensitivity (LOD) 0.05 µg/mL (UV) 0.5 µg/mL (UV - suppressed)~1000 µg/mL (Low)
MS Compatible? Yes (Volatile buffer)No (TFA suppresses ionization)No
Specificity High (Separates impurities)ModerateLow (Interference from any base)

Visualizing the Mechanism

To understand why the Mixed-Mode method works, we must visualize the molecular interactions inside the column.

SeparationMechanism cluster_0 Mobile Phase (pH 3.0) cluster_1 Mixed-Mode Stationary Phase Surface Analyte Analyte: this compound (Protonated Amine +, Neutral Acid) C18 Hydrophobic Ligand (C18) Analyte->C18 Hydrophobic Interaction (Benzene Ring) SCX Acidic Ligand (SCX -) Analyte->SCX Ionic Interaction (Amine+ <-> SCX-) Result Result: Dual Retention Sharp Peak, No Tailing C18->Result SCX->Result

Caption: Figure 1. Dual retention mechanism. The amine binds ionically to the stationary phase, preventing silanol interaction, while the benzene ring provides reverse-phase retention.

Detailed Experimental Protocol

This protocol is self-validating: the presence of the amine peak at a specific retention time confirms the column's ion-exchange capacity is active.

Instrumentation & Materials
  • System: UHPLC with PDA (Photo Diode Array) or MS detector.

  • Column: SIELC Primesep 100 or equivalent (Mixed-Mode C18/SCX), 150 x 4.6 mm, 5 µm.

  • Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Mobile Phase Preparation
  • Buffer A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures the amine is fully protonated for ion-exchange and the carboxylic acid is fully protonated (neutral) for hydrophobic retention.

  • Solvent B: Acetonitrile.

Gradient Conditions
Time (min)% Buffer A% Solvent BFlow Rate (mL/min)
0.090101.0
10.040601.0
12.040601.0
12.190101.0
17.090101.0
Detection
  • UV Wavelength: 230 nm (Primary), 270 nm (Secondary/Confirmation).

    • Note: 230 nm provides max sensitivity; 270 nm reduces interference from non-aromatic solvents.

Validation Workflow & Data

Adhering to ICH Q2(R2) guidelines, the following workflow ensures the method is "fit for purpose."

ValidationFlow cluster_tests Key Parameters Start Method Validation Plan Specificity Specificity (Stress Testing) Start->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Decision Pass Criteria? Precision->Decision Report Final Method SOP Decision->Report Yes Fail Re-Optimize Gradient Decision->Fail No Fail->Start

Caption: Figure 2. ICH Q2(R2) Validation Workflow. Critical path for establishing method reliability.

Summary of Validation Results (Hypothetical Data based on Method Capability)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timePurity Angle < Purity Threshold (PDA)PASS
Linearity (

)


(Range: 10 - 200 µg/mL)
PASS
Accuracy 98.0% - 102.0% Recovery99.4% (Mean at 100% level)PASS
Precision (RSD)


(n=6 injections)
PASS
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPASS

Troubleshooting & Causality

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% ACN).

    • Fix: Dissolve sample in Mobile Phase A or 90:10 Water:ACN. The initial aqueous environment is crucial for the ion-exchange mechanism to "trap" the amine.

  • Issue: Retention Time Shift.

    • Cause: pH drift in Buffer A.

    • Fix: The ion-exchange retention is sensitive to pH. Ensure Buffer A is strictly pH 3.0 ± 0.05.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography: Separation of Zwitterionic Compounds.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12151929, this compound.[3]Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The influence of the stationary phase. Journal of Chromatography A. Link

Sources

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Retrosynthesis Analysis

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